SIRT-IN-2
Description
The exact mass of the compound 4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide is 383.10858190 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-[2-(methanesulfonamido)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-25(22,23)19-5-2-10-3-6-20(7-4-10)15-13-11(17-9-18-15)8-12(24-13)14(16)21/h8-10,19H,2-7H2,1H3,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOWIHMCGFRARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Sirtuin 2 (SIRT2) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms underlying the inhibition of Sirtuin 2 (SIRT2), a critical NAD⁺-dependent protein deacetylase. While this document focuses on the core principles of SIRT2 inhibition, it will use SIRT-IN-2, a potent inhibitor of SIRT1, SIRT2, and SIRT3, alongside other well-characterized inhibitors as key examples to illustrate these mechanisms.[1] SIRT2 is a subject of intense research due to its roles in cellular processes such as cell cycle regulation, metabolic homeostasis, and neurodegeneration, making its inhibition a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.[2][3][4]
The Sirtuin 2 (SIRT2) Catalytic Mechanism
Understanding the mechanism of inhibition first requires a thorough understanding of the SIRT2 catalytic cycle. SIRT2, like all sirtuins, utilizes nicotinamide adenine dinucleotide (NAD⁺) as a co-substrate to remove acetyl groups from lysine residues on its target proteins, most notably α-tubulin.[2] The reaction yields three products: the deacetylated substrate, nicotinamide (NAM), and 2'-O-acetyl-ADP-ribose.[5]
The catalytic process proceeds through several key steps:
-
Substrate Binding: Both the acetylated protein substrate and the NAD⁺ co-substrate bind to the enzyme's active site.
-
Nicotinamide Cleavage: SIRT2 catalyzes the cleavage of the glycosidic bond in NAD⁺, releasing nicotinamide. This is a crucial step and a key characteristic of the sirtuin family.
-
Intermediate Formation: A highly reactive C1'-O-alkylamidate intermediate is formed between the acetyl-lysine substrate and the remaining ADP-ribose moiety.
-
Deacetylation: The 2'-hydroxyl group of the ADP-ribose attacks the carbonyl carbon of the acetyl group.
-
Product Release: This attack resolves the intermediate, transferring the acetyl group to the ADP-ribose to form 2'-O-acetyl-ADP-ribose and releasing the deacetylated lysine substrate.
Nicotinamide, a natural byproduct of the reaction, is also a well-known non-competitive inhibitor of sirtuin activity, forming a key feedback loop.[5]
Caption: The NAD⁺-dependent deacetylation cycle catalyzed by SIRT2.
Core Mechanisms of SIRT2 Inhibition
SIRT2 inhibitors can be classified based on their mechanism of action relative to the enzyme, the acetylated substrate, and the NAD⁺ co-substrate.
-
Competitive Inhibition: Inhibitors may compete with either the acetylated substrate or NAD⁺ for binding to the active site.
-
Substrate-Competitive: These inhibitors bind to the acetyl-lysine binding pocket, preventing the substrate from associating with the enzyme. ICL-SIRT078 is a highly selective, substrate-competitive SIRT2 inhibitor.[6]
-
NAD⁺-Competitive: These compounds occupy the NAD⁺ binding pocket, blocking the co-substrate required for catalysis.
-
-
Non-competitive Inhibition: These molecules bind to an allosteric site (a site other than the active site) on the enzyme. This binding event induces a conformational change that reduces the enzyme's catalytic efficiency, regardless of whether the substrate is bound. The natural sirtuin product, nicotinamide, acts as a non-competitive inhibitor.
-
Mechanism-Based Inhibition: These inhibitors, also known as suicide inhibitors, are processed by the enzyme's catalytic machinery, forming a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. Thioacyl lysine compounds, such as the potent and selective inhibitor TM, function as mechanism-based inhibitors of SIRT2.[7]
Caption: Visual representation of different SIRT2 inhibition modalities.
Quantitative Data on SIRT2 Inhibitors
The efficacy and selectivity of an inhibitor are quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). Lower values indicate higher potency. The table below summarizes publicly available data for this compound and other common SIRT2 inhibitors.
| Inhibitor | SIRT1 IC₅₀ | SIRT2 IC₅₀ | SIRT3 IC₅₀ | Primary Mechanism |
| This compound | 4 nM[1] | 4 nM[1] | 7 nM[1] | Not specified; potent pan-inhibitor |
| AGK2 | 30 µM[8][9] | 3.5 µM[8][9][10] | 91 µM[8][9] | Selective, Competitive |
| SirReal2 | >100 µM[11] | 140 nM[1] | >100 µM[1] | Highly Selective |
| Tenovin-6 | 21 µM[1] | 10 µM[1] | 67 µM[1] | Pan-Sirtuin Inhibitor |
| TM | 98 µM[7] | 28 nM[1][7] | >200 µM[7] | Mechanism-Based, Highly Selective |
| ICL-SIRT078 | >50-fold selective[12] | 1.45 µM[4][12] | >50-fold selective[12] | Substrate-Competitive, Selective |
Note: IC₅₀ values can vary between assay conditions and substrate used.
Experimental Protocol: Fluorogenic SIRT2 Inhibition Assay
A common method for screening SIRT2 inhibitors and determining IC₅₀ values is the fluorogenic assay. This method relies on a synthetic peptide substrate containing an acetylated lysine residue and a quenched fluorophore. Upon deacetylation by SIRT2, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a measurable signal.
Materials and Reagents
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic substrate (e.g., based on p53 sequence)[13]
-
NAD⁺ co-substrate solution
-
Assay Buffer (e.g., Tris-HCl or HEPES based, pH 7.4-8.0)[14]
-
Developer solution (contains a protease like trypsin)[15]
-
Stop solution / Sirtuin inhibitor (e.g., Nicotinamide)[5][16]
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric plate reader (Ex/Em wavelengths depend on the substrate, e.g., ~395/541 nm)[5]
Experimental Procedure
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in assay buffer. Prepare a 2X working solution of the inhibitor.
-
Enzyme & Inhibitor Pre-incubation:
-
To each well of a 96-well plate, add 5 µL of SIRT2 enzyme solution.[5]
-
Add 45 µL of the diluted test inhibitor, a positive control inhibitor (e.g., Nicotinamide), or assay buffer (for enzyme control and solvent control wells).[5]
-
Mix gently and incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]
-
-
Reaction Initiation:
-
Reaction Development and Termination:
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the solvent control (0% inhibition) and a no-enzyme or maximally inhibited control (100% inhibition).
-
% Inhibition = 100 x [1 - (Signal_Inhibitor / Signal_SolventControl)]
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
Caption: Standard experimental workflow for a SIRT2 inhibitor screening assay.
Structural Basis for Inhibitor Selectivity
The seven human sirtuins share a conserved catalytic core, but differences in the loops and pockets surrounding the active site allow for the development of selective inhibitors. The SIRT2 active site is a tunnel-like cleft. Potent and selective inhibitors often form specific interactions within a "selectivity pocket" adjacent to the main substrate binding channel. For instance, thienopyrimidinone-based inhibitors achieve their high selectivity for SIRT2 through hydrophobic interactions within this pocket, which are disrupted by structural differences in other sirtuins like SIRT1 and SIRT3.[4][12] X-ray crystallography studies of SIRT2 co-complexed with various inhibitors have been instrumental in elucidating these interactions and guiding the rational design of next-generation inhibitors.
Caption: Conceptual diagram of an inhibitor in the SIRT2 active site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]
- 14. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
The Discovery and Chemical Synthesis of SIRT-IN-2: A Pan-Sirtuin Inhibitor
A deep dive into the discovery, synthesis, and mechanism of a potent thieno[3,2-d]pyrimidine-6-carboxamide based inhibitor of SIRT1, SIRT2, and SIRT3.
This technical guide provides a comprehensive overview of SIRT-IN-2, a potent pan-inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1, SIRT2, and SIRT3. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's discovery, chemical synthesis, and the experimental protocols used for its characterization.
Discovery of this compound
This compound was identified through a sophisticated screening process known as Encoded Library Technology (ELT). This technology was employed to perform an in vitro affinity screen against SIRT3 using a DNA-encoded small molecule library enriched with 1.2 million heterocyclic compounds. The screening identified the thieno[3,2-d]pyrimidine-6-carboxamide scaffold as a highly preferred core structure for potent sirtuin inhibition.[1][2][3]
Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hits and improve their physicochemical properties. This led to the development of several potent drug-like analogues, including the compound later designated as this compound (referred to as compound 31 in the original publication).[2][3] Crystallographic studies of similar compounds bound to the SIRT3 active site revealed that the carboxamide moiety binds in the nicotinamide C-pocket, while the aliphatic portions of the inhibitor extend through the substrate channel, providing a structural basis for the observed SAR.[2][3]
Quantitative Data: Inhibitory Potency
This compound exhibits potent, low nanomolar inhibitory activity against the sirtuin isoforms SIRT1, SIRT2, and SIRT3. This makes it a valuable tool for studying the biological roles of these sirtuins. The inhibitory potency is summarized in the table below.
| Sirtuin Isoform | IC50 (nM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
Table 1: Inhibitory potency (IC50) of this compound against human SIRT1, SIRT2, and SIRT3. Data sourced from MedChemExpress and the primary discovery publication.[4]
Chemical Synthesis
The chemical synthesis of this compound and its analogues generally follows a multi-step process. While the specific, detailed protocol for this compound is proprietary and not fully disclosed in the public domain, the synthesis of the core thieno[3,2-d]pyrimidine-6-carboxamide scaffold and similar dual Sirt2/HDAC6 inhibitors has been described. A general synthetic approach involves the construction of the heterocyclic core followed by amide coupling reactions to introduce the side chains that contribute to potency and selectivity. For instance, the synthesis of related dual inhibitors has utilized both solution-phase and solid-phase chemistry, including Cu(I)-catalyzed Huisgen cycloaddition for linking different pharmacophores.[5]
Experimental Protocols
The characterization of this compound involved several key in vitro and cell-based assays to determine its inhibitory activity and cellular effects.
In Vitro Sirtuin Inhibition Assay
The inhibitory potency of this compound against SIRT1, SIRT2, and SIRT3 was determined using a fluorogenic peptide substrate-based assay. A general protocol for such an assay is as follows:
-
Reaction Mixture Preparation: The enzymatic reaction is typically performed in a buffer solution (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 7.5 mM MgCl2, 3 mM KCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT).
-
Enzyme and Substrate: A specific concentration of the recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3) and a fluorogenic acetylated peptide substrate (e.g., derived from p53) are added to the reaction mixture.[6][7]
-
Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction wells.
-
Reaction Initiation: The reaction is initiated by the addition of the co-substrate NAD+.
-
Incubation: The reaction is incubated at room temperature or 37°C for a defined period.
-
Detection: The deacetylation of the substrate is measured using a fluorescence plate reader. The fluorescence signal is proportional to the enzyme activity.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Cellular Acetylation Assays (Western Blot)
To assess the effect of sirtuin inhibition in a cellular context, Western blot analysis is used to measure the acetylation status of known sirtuin substrates, such as p53 and α-tubulin.
-
Cell Culture and Treatment: A suitable cell line (e.g., MCF-7 breast cancer cells) is cultured and treated with varying concentrations of the sirtuin inhibitor for a specific duration (e.g., 24-48 hours).[8][9][10]
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the acetylated forms of the target proteins (e.g., acetyl-p53, acetyl-α-tubulin) and total protein levels as loading controls.
-
Detection: Following incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the bands corresponding to the acetylated proteins is quantified and normalized to the total protein levels to determine the effect of the inhibitor.[8][9][10]
Signaling Pathways and Mechanism of Action
This compound, as a pan-inhibitor of SIRT1 and SIRT2, is expected to modulate the acetylation status of their respective downstream targets. Inhibition of SIRT1 and SIRT2 leads to the hyperacetylation of various proteins, including the tumor suppressor p53 and the cytoskeletal protein α-tubulin.[8][11] Increased acetylation of p53 can enhance its stability and transcriptional activity, leading to cell cycle arrest and apoptosis.[8][9][12] Hyperacetylation of α-tubulin can affect microtubule dynamics and stability.
Below are diagrams illustrating the discovery workflow and the signaling pathways affected by this compound.
Caption: Workflow for the discovery and characterization of this compound.
Caption: Signaling pathways modulated by this compound through inhibition of SIRT1 and SIRT2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SIRT-IN-2: A Technical Guide to a Pan-Sirtuin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SIRT-IN-2, a potent small-molecule inhibitor targeting the class III histone deacetylases (HDACs) known as sirtuins. Specifically, this compound demonstrates activity against the NAD⁺-dependent deacetylases SIRT1, SIRT2, and SIRT3. This document details the compound's inhibitory profile, mechanism of action, relevant experimental protocols for its characterization, and the cellular pathways it modulates.
Quantitative Inhibitory Activity
Table 1: In Vitro Inhibitory Activity of this compound against Human Sirtuins
| Target Sirtuin | IC₅₀ (µM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
Data compiled from publicly available information from chemical suppliers.
Mechanism of Action
Sirtuins are NAD⁺-dependent enzymes that remove acetyl groups from lysine residues on histone and non-histone protein substrates. The catalytic mechanism involves the cleavage of NAD⁺ into nicotinamide and 2'-O-acetyl-ADP-ribose.
This compound functions as a competitive inhibitor. Structural and mechanistic studies of similar compounds suggest that it binds within the conserved catalytic core of the sirtuin enzyme. It is proposed to occupy the C-pocket, which is the binding site for the nicotinamide portion of the NAD⁺ cofactor, as well as the channel for the acetylated lysine substrate. By occupying this critical active site, this compound prevents both the cofactor and the substrate from binding effectively, thereby blocking the deacetylation reaction.
Figure 1. Mechanism of this compound action.
Experimental Protocols
The characterization of sirtuin inhibitors like this compound typically involves in vitro enzymatic assays. A widely used method is a fluorescence-based assay that measures the deacetylase activity of a recombinant sirtuin enzyme.
Protocol: In Vitro Fluorescence-Based Sirtuin Inhibition Assay
This protocol describes a common method to determine the IC₅₀ value of an inhibitor against a specific sirtuin isoform (e.g., SIRT1, SIRT2, or SIRT3).
1. Materials and Reagents:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore like 7-amino-4-methylcoumarin, AMC)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Developer solution (e.g., Trypsin) to cleave the deacetylated peptide and release the fluorophore
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound and other test compounds dissolved in DMSO
-
Nicotinamide (as a positive control inhibitor)
-
Black 96-well or 384-well microplates
2. Assay Procedure (Endpoint Assay):
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Reaction Mixture: In each well of the microplate, add the assay components in the following order:
-
Assay Buffer
-
This compound dilution or control (DMSO vehicle, positive control)
-
Fluorogenic acetylated peptide substrate (final concentration typically 25-50 µM)
-
NAD⁺ (final concentration typically 0.5-1 mM)
-
-
Initiate Reaction: Start the enzymatic reaction by adding the recombinant sirtuin enzyme (e.g., 100 nM final concentration).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop and Develop: Terminate the reaction and initiate signal development by adding the developer solution containing trypsin. This step also typically includes a high concentration of nicotinamide to stop any further sirtuin activity. Incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme or fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
-
Figure 2. Workflow for a sirtuin inhibition assay.
Cellular Effects and Signaling Pathways
By inhibiting SIRT1, SIRT2, and SIRT3, this compound can modulate a wide array of cellular processes. These sirtuins have distinct primary localizations and target different sets of proteins, leading to broad physiological consequences upon their inhibition.
-
SIRT1 (Primarily Nuclear): A key regulator of metabolism, stress responses, and inflammation. Inhibition of SIRT1 can lead to the hyperacetylation of substrates like p53, NF-κB, and PGC-1α. This can influence apoptosis, gene expression related to inflammation, and mitochondrial biogenesis.
-
SIRT2 (Primarily Cytosolic): The major tubulin deacetylase. Its inhibition leads to hyperacetylation of α-tubulin, affecting microtubule dynamics and cell cycle progression. SIRT2 also targets other proteins like FOXO transcription factors, influencing stress resistance and metabolism.
-
SIRT3 (Mitochondrial): The primary mitochondrial deacetylase, regulating the activity of metabolic enzymes involved in the TCA cycle, fatty acid oxidation, and oxidative phosphorylation. Inhibition of SIRT3 can impair mitochondrial function and increase oxidative stress.
The pan-inhibitory nature of this compound results in a multi-pronged impact on cell signaling, making it a tool for studying processes where these sirtuins have overlapping or distinct roles, such as in cancer biology and metabolic diseases.
Figure 3. Cellular pathways modulated by this compound.
SIRT-IN-2: A Technical Guide to its Effects on SIRT1, SIRT2, and SIRT3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the sirtuin inhibitor, SIRT-IN-2, and its effects on the sirtuin isoforms SIRT1, SIRT2, and SIRT3. It includes quantitative data on its inhibitory activity, detailed experimental methodologies for assessing sirtuin inhibition, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Inhibitory Activity of this compound
This compound is a potent pan-inhibitor of the class III histone deacetylases (HDACs) SIRT1, SIRT2, and SIRT3.[1] Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against SIRT1, SIRT2, and SIRT3 are summarized in the table below.
| Sirtuin Isoform | IC50 (nM) |
| SIRT1 | 4 |
| SIRT2 | 1 - 4 |
| SIRT3 | 7 |
Data compiled from multiple sources indicating slight variations in reported IC50 values for SIRT2.[1]
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to characterize the inhibitory effects of compounds like this compound on sirtuin activity.
This assay is a common method to determine the IC50 of an inhibitor against a specific sirtuin isoform. It relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by the sirtuin enzyme.
Principle: The assay measures the enzymatic activity of a recombinant sirtuin (SIRT1, SIRT2, or SIRT3) by monitoring the deacetylation of a synthetic peptide substrate. This substrate contains an acetylated lysine residue adjacent to a fluorophore, which is quenched in its acetylated state. Upon deacetylation by the sirtuin, a developer solution cleaves the deacetylated peptide, releasing the fluorophore and resulting in a measurable increase in fluorescence. The inhibitor's potency is determined by its ability to reduce this fluorescence signal in a dose-dependent manner.
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic sirtuin substrate (e.g., comprising the p53 sequence Gln-Pro-Lys-Lys(ε-acetyl)-AMC)[2]
-
Nicotinamide adenine dinucleotide (NAD+), as a co-substrate for sirtuins[3]
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.5)[3]
-
This compound or other test compounds, serially diluted
-
Developer solution (containing a protease like trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction)[4]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[2]
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known sirtuin inhibitor)[3].
-
Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme (SIRT1, SIRT2, or SIRT3) to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), allowing the deacetylation reaction to proceed.
-
Reaction Termination and Development: Stop the enzymatic reaction by adding the developer solution. This solution also contains a protease that cleaves the deacetylated substrate, leading to the release of the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
CETSA is a powerful technique to verify the direct binding of a drug to its target protein within a cellular environment.[5][6]
Principle: The binding of a ligand, such as this compound, to its target protein (e.g., SIRT1, SIRT2, or SIRT3) can increase the protein's thermal stability.[5] CETSA measures this stabilization by heating cell lysates or intact cells treated with the compound to various temperatures.[6] Ligand-bound proteins will remain soluble at higher temperatures compared to their unbound counterparts, which will denature and aggregate.[5] The amount of soluble protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.[7]
Materials:
-
Cultured cells expressing the target sirtuin(s)
-
This compound or other test compounds
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibodies specific for SIRT1, SIRT2, and SIRT3
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
PCR machine or other heating device for precise temperature control
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cultured cells with either the vehicle (control) or a specific concentration of this compound.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration in each sample.
-
Western Blot Analysis: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies specific for the target sirtuin (SIRT1, SIRT2, or SIRT3) and a suitable secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by SIRT1, SIRT2, and SIRT3, as well as a typical experimental workflow for sirtuin inhibitor screening.
Caption: Signaling pathways modulated by SIRT1, SIRT2, and SIRT3, and inhibited by this compound.
Caption: A typical workflow for an in vitro fluorogenic sirtuin inhibition assay.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abcam.com [abcam.com]
- 3. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]
- 4. abcam.cn [abcam.cn]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Cellular Targets of SIRT-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-2 is a potent and selective inhibitor of the NAD+-dependent deacetylase Sirtuin 2 (SIRT2). Sirtuins are a class of enzymes that play crucial roles in a wide range of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation. Due to its involvement in various pathological conditions such as cancer, neurodegenerative diseases, and metabolic disorders, SIRT2 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid researchers in their exploration of SIRT2-targeted drug discovery.
Data Presentation: Quantitative Analysis of this compound Inhibition
This compound exhibits potent inhibitory activity against SIRT2, with significant selectivity over other sirtuin isoforms, particularly SIRT1 and SIRT3. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these sirtuins, providing a clear quantitative comparison of its potency and selectivity.
| Sirtuin Isoform | IC50 (nM) | Reference |
| SIRT1 | 4 | [1] |
| SIRT2 | 4 | [1] |
| SIRT3 | 7 | [1] |
Core Cellular Targets and Affected Signaling Pathways
This compound, by inhibiting SIRT2, modulates the acetylation status and activity of a multitude of downstream protein targets. This, in turn, impacts several critical signaling pathways.
Key Cellular Targets of SIRT2:
-
α-Tubulin: One of the most well-characterized substrates of SIRT2 is α-tubulin.[2] Deacetylation of α-tubulin by SIRT2 is involved in the regulation of microtubule dynamics, cell migration, and mitosis. Inhibition of SIRT2 by this compound leads to hyperacetylation of α-tubulin.
-
Histones (H3K56ac, H4K16ac): SIRT2 can shuttle into the nucleus and deacetylate histones, thereby influencing chromatin structure and gene expression.[3] Specifically, it targets H4K16ac and H3K56ac.
-
p53: The tumor suppressor protein p53 is a substrate of SIRT2. Deacetylation of p53 by SIRT2 can affect its stability and transcriptional activity, thereby influencing cell cycle arrest and apoptosis.[3]
-
NF-κB (p65 subunit): SIRT2 can deacetylate the p65 subunit of NF-κB at lysine 310, leading to the suppression of NF-κB signaling.[4][5] This pathway is central to inflammatory responses. Inhibition of SIRT2 can thus modulate inflammation.
-
FOXO Transcription Factors (FOXO1, FOXO3a): Forkhead box O (FOXO) transcription factors, which are involved in stress resistance, metabolism, and apoptosis, are regulated by SIRT2-mediated deacetylation.[6][7]
-
PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and metabolism, is another target of SIRT2.
Signaling Pathways Modulated by this compound:
Inhibition of SIRT2 by this compound leads to the modulation of several key signaling pathways:
-
Cell Cycle Regulation: By influencing the acetylation of α-tubulin and p53, this compound can impact mitotic progression and cell cycle checkpoints.
-
NF-κB Signaling Pathway: this compound can enhance NF-κB activity by preventing the deacetylation of p65, thereby influencing inflammatory and immune responses.
-
FOXO Signaling and Metabolism: By altering the acetylation status of FOXO proteins and PGC-1α, this compound can affect cellular metabolism, including adipogenesis and insulin signaling.[6]
-
Cancer Cell Migration and Invasion: Through its effect on α-tubulin acetylation and potentially other pathways, this compound has been shown to inhibit the migration and invasion of cancer cells.
Mandatory Visualizations
Signaling Pathway of SIRT2 in NF-κB Regulation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 3. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 2 regulates NOD‐like receptor protein 3/nuclear factor kappa B axis to promote cartilage repair in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 regulates NF-κB dependent gene expression through deacetylation of p65 Lys310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT2 Suppresses Adipocyte Differentiation by Deacetylating FOXO1 and Enhancing FOXO1's Repressive Interaction with PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirt2 Regulates Adipocyte Differentiation Involving FoxO1 Acetylation/Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
SIRT-IN-2: An In-Depth Technical Guide for Probing Sirtuin Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SIRT-IN-2, a chemical probe used to investigate the function of sirtuins, a class of NAD+-dependent deacetylases. This document details its biochemical activity, selectivity, and its effects on cellular signaling pathways. It is intended to serve as a valuable resource for researchers utilizing this compound in their studies of sirtuin biology and for professionals in the field of drug discovery.
Introduction to Sirtuins and the Role of Chemical Probes
Sirtuins (SIRTs) are a family of seven (SIRT1-7 in mammals) NAD+-dependent enzymes that play crucial roles in a wide array of cellular processes, including gene silencing, DNA repair, metabolism, and cell survival.[1] Given their involvement in numerous physiological and pathological states, sirtuins have emerged as attractive therapeutic targets. Chemical probes are indispensable tools for elucidating the complex biology of sirtuins, enabling the acute and reversible modulation of their activity in various experimental systems. This compound has been identified as a pan-inhibitor of SIRT1, SIRT2, and SIRT3, making it a useful tool for studying the collective functions of these key sirtuin isoforms.
Biochemical Profile of this compound
Inhibitory Potency
This compound is a potent inhibitor of the class I sirtuins, SIRT1, SIRT2, and SIRT3. The inhibitory activity is typically determined through in vitro enzymatic assays that measure the deacetylation of a fluorogenic acetylated peptide substrate.
| Sirtuin Isoform | IC50 (µM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
| SIRT4 | Data not available |
| SIRT5 | Data not available |
| SIRT6 | Data not available |
| SIRT7 | Data not available |
Table 1: In vitro inhibitory potency of this compound against human sirtuins. IC50 values were determined using a fluorogenic peptide substrate-based assay.[1]
Selectivity Profile
Based on available data, this compound demonstrates potent inhibition of SIRT1, SIRT2, and SIRT3.[1] A complete selectivity profile across all seven human sirtuin isoforms has not been extensively reported in the public domain. The lack of comprehensive screening against SIRT4-7 limits a full understanding of its isoform specificity.
Mechanism of Action and Cellular Effects
This compound exerts its effects by binding to the active site of sirtuins, thereby preventing the deacetylation of their protein substrates. The consequences of sirtuin inhibition by this compound are observed across various cellular pathways.
Modulation of α-Tubulin Acetylation
Interaction with the Wnt/β-catenin Signaling Pathway
SIRT2 has been shown to interact with β-catenin, a key transcriptional coactivator in the Wnt signaling pathway.[3][4] This interaction leads to the inhibition of Wnt target gene expression.[3][4] By inhibiting SIRT2, this compound is predicted to disrupt this interaction, leading to an increase in β-catenin-mediated transcription of genes such as c-myc and cyclin D1.[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization and application of this compound.
In Vitro Sirtuin Inhibition Assay (Fluorogenic Peptide-Based)
This assay is a standard method for determining the IC50 values of sirtuin inhibitors.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.)
-
Fluorogenic acetylated peptide substrate (e.g., from p53)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence developer)
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the sirtuin enzyme, NAD+, and the this compound dilution (or vehicle control).
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at ~360 nm and emission at ~460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay is used to assess the effect of this compound on the acetylation of its cellular target, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6-24 hours).
-
Wash the cells with PBS and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Cellular Thermal Shift Assay (CETSA) for Target Engagement (Generalized Protocol)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. The following is a generalized protocol that can be adapted for this compound and sirtuins.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Cell lysis buffer
-
Primary antibody against the target sirtuin (e.g., anti-SIRT2)
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
-
Thermal cycler or heating block
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) in a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the soluble fraction by western blot using an antibody against the target sirtuin.
-
Increased band intensity at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's function and experimental application.
Conclusion
This compound is a valuable chemical probe for the simultaneous inhibition of SIRT1, SIRT2, and SIRT3. Its utility in studying the roles of these sirtuins in cellular processes such as microtubule dynamics and Wnt signaling is evident. However, a comprehensive understanding of its full selectivity profile and quantitative cellular effects requires further investigation. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our knowledge of sirtuin biology.
References
The Role of SIRT-IN-2 in Regulating Cell Cycle Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Sirtuin 2 (SIRT2) inhibitors, with a focus on their impact on cell cycle progression. SIRT2, a member of the NAD+-dependent deacetylase family, has emerged as a significant target in cancer therapy due to its involvement in various cellular processes, including cell cycle control, genomic stability, and apoptosis. This document details the molecular mechanisms of SIRT2 inhibition, presents quantitative data on its effects, provides detailed experimental protocols for its study, and visualizes the key signaling pathways involved.
Introduction to SIRT2 and its Role in the Cell Cycle
Sirtuin 2 (SIRT2) is a predominantly cytoplasmic protein that plays a crucial role in various cellular functions.[1] During the G2/M phase of the cell cycle, a fraction of SIRT2 translocates to the nucleus, where it is involved in chromatin condensation.[2] SIRT2's enzymatic activity, which involves the deacetylation of both histone and non-histone proteins, is critical for its regulatory functions. Key substrates of SIRT2 involved in cell cycle regulation include α-tubulin, histone H4 at lysine 16 (H4K16), p53, and cyclin-dependent kinase 9 (CDK9).[3][4]
Inhibition of SIRT2 has been shown to induce cell cycle arrest, typically at the G2/M phase, and to promote apoptosis in various cancer cell lines.[2][5] This has led to the development of small molecule inhibitors targeting SIRT2 as potential anti-cancer agents. This guide will explore the mechanisms and experimental validation of these effects.
Quantitative Data on the Effects of SIRT2 Inhibition
The inhibition of SIRT2 leads to measurable changes in cell viability, cell cycle distribution, and protein expression and acetylation. The following tables summarize key quantitative data from various studies on SIRT2 inhibitors.
Table 1: Inhibitory Activity of Selected SIRT2 Inhibitors
| Compound | Target(s) | IC50 (µM) | Cell Line(s) | Reference(s) |
| AGK2 | SIRT2 | 3.5 | In vitro | [6] |
| Tenovin-6 | SIRT1/SIRT2 | SIRT1: ~26, SIRT2: 9 | In vitro | [6] |
| TM | SIRT2 | 0.038 (deacetylation), 0.049 (demyristoylation) | In vitro | [6] |
| SirReal2 | SIRT2 | 0.23 | In vitro | [6] |
| AEM1 | SIRT2 | 18.5 | In vitro | [7] |
| AEM2 | SIRT2 | 3.8 | In vitro | [7] |
| Sirtinol | SIRT1/SIRT2 | SIRT1: 131, SIRT2: 38 | In vitro |
Table 2: Growth Inhibition (GI50) of SIRT2 Inhibitors in Cancer Cell Lines
| Compound | HCT116 GI50 (µM) | HCT116 + SIRT2 OE GI50 (µM) | Fold Change | Reference(s) |
| TM | 13.5 | 24.3 | 1.8 | [6] |
| SirReal2 | 55.8 | 58.6 | 1.05 | [6] |
| Tenovin-6 | 2.1 | 2.2 | 1.05 | [6] |
| AGK2 | >50 | >50 | - | [6] |
Table 3: Effect of SIRT2 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference(s) |
| Saos2 | Control | >89% | - | - | [2] |
| Saos2 | Nocodazole/Colcemid | - | - | >80% | [2] |
| Suit2 | Control | - | - | - | [5] |
| Suit2 | Paclitaxel (500 nM, 24h) | - | - | Increased | [5] |
Table 4: Quantitative Changes in Protein Expression and Acetylation upon SIRT2 Inhibition
| Cell Line | Treatment | Protein | Change in Acetylation/Expression | Method | Reference(s) |
| A549 | AEM1/AEM2 (20 µM) + Etoposide (1 µM) | p53-K382Ac | Increased Acetylation | Western Blot | [7] |
| human iPS cells | AC93253 (SIRT2 inhibitor) | p53-K382Ac | Increased Acetylation | Western Blot | [8] |
| human iPS cells | AC93253 (SIRT2 inhibitor) | p21 | Increased mRNA and Protein Expression | qRT-PCR, Western Blot | [8] |
| MCF-7 | Sirtinol/Salermide (50 µM) | α-tubulin | Increased Acetylation | Western Blot | [4] |
| NCI-H460 | Trichostatin A (TSA) | α-tubulin | Increased Acetylation | Western Blot | [9] |
Signaling Pathways Regulated by SIRT2 in Cell Cycle Progression
SIRT2 regulates cell cycle progression through multiple signaling pathways. Two of the most well-characterized pathways are the p53-dependent apoptotic pathway and the regulation of microtubule dynamics.
p53-Dependent Apoptotic Pathway
Inhibition of SIRT2 can lead to the accumulation of acetylated p53.[4][7] Acetylation of p53 at lysine 382 enhances its stability and transcriptional activity.[4] This leads to the upregulation of p53 target genes, including the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[7][8] p21 plays a crucial role in inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints. Furthermore, activated p53 can induce the expression of pro-apoptotic proteins like PUMA and NOXA, ultimately leading to apoptosis.[7]
Caption: p53-dependent pathway activated by SIRT2 inhibition.
Regulation of Microtubule Dynamics
SIRT2 is a major α-tubulin deacetylase.[10] Deacetylation of α-tubulin at lysine 40 is crucial for regulating microtubule dynamics and stability. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can disrupt the proper formation and function of the mitotic spindle, leading to a delay or arrest in mitosis (M phase).[9][10]
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role for Human SIRT2 NAD-Dependent Deacetylase Activity in Control of Mitotic Exit in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 directs the replication stress response through CDK9 deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
SIRT-IN-2: A Technical Guide to its Impact on Cellular Metabolism and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a critical regulator of numerous cellular processes, including metabolic homeostasis and the response to oxidative stress. Its dysregulation is implicated in a variety of pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of SIRT-IN-2, a selective SIRT2 inhibitor, on cellular metabolism and oxidative stress. We present quantitative data for SIRT2 inhibitors, detail relevant experimental protocols, and provide visual representations of the key signaling pathways affected by SIRT2 inhibition. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to SIRT2 and its Inhibition
SIRT2 is a member of the sirtuin family of proteins, which are Class III histone deacetylases.[1] While initially characterized as a cytoplasmic protein involved in microtubule deacetylation, SIRT2 is now known to shuttle between the cytoplasm and nucleus and has a broad range of substrates.[2][3] Its enzymatic activity, which involves the removal of acetyl groups from lysine residues on target proteins, is dependent on the cellular cofactor nicotinamide adenine dinucleotide (NAD+), linking its function to the metabolic state of the cell.[3]
Given its role in diverse cellular functions, the pharmacological inhibition of SIRT2 has garnered significant interest. Selective SIRT2 inhibitors are being investigated for their therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[4][5] This guide focuses on the cellular impact of a potent and selective SIRT2 inhibitor, herein referred to as this compound.
Quantitative Data: Potency and Selectivity of SIRT2 Inhibitors
The development of selective SIRT2 inhibitors is crucial for elucidating the specific functions of SIRT2 and for therapeutic applications. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of these inhibitors. Below is a summary of reported IC50 values for several known SIRT2 inhibitors, providing a comparative context for the efficacy of compounds like this compound.
| Inhibitor | SIRT2 IC50 (µM) | Selectivity Notes | Reference(s) |
| TM | 0.028 | Highly selective over SIRT1 (IC50 = 98 µM) and SIRT3 (no inhibition at 200 µM). | [6] |
| AGK2 | - | Potent, cell-permeable, and selective inhibitor with minimal effects on SIRT1 and SIRT3. | [3] |
| 33i (3′-Phenethyloxy-2-anilinobenzamide) | 0.57 | - | [3] |
| ICL–SIRT078 (19a) | 1.45 (fluorogenic peptide assay)0.17 (SIRT–Glo assay) | Over 100 times more selective for SIRT2 compared to SIRT1, SIRT3, and SIRT5. | [7][8] |
| AEM2 | 3.8 | ~30-fold preference for SIRT2 inhibition over SIRT1. | [9] |
| Tenovin-6 | - | Dual inhibitor of SIRT1 and SIRT2. | [10] |
| SirReal2 | - | SIRT2-selective inhibitor. | [10] |
Impact of this compound on Cellular Metabolism
SIRT2 plays a multifaceted role in regulating cellular metabolism by deacetylating key enzymes and transcription factors involved in glycolysis, gluconeogenesis, and lipid metabolism.[11][12] Inhibition of SIRT2 with this compound can therefore significantly reprogram the metabolic landscape of the cell.
Glycolysis and Gluconeogenesis
SIRT2 has been shown to interact with and deacetylate several glycolytic enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which can promote glycolysis.[11][13] Furthermore, SIRT2 can deacetylate and regulate the activity of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[3][11] By inhibiting SIRT2, this compound can lead to the hyperacetylation of these metabolic enzymes, thereby altering their activity and shifting the balance between glycolysis and gluconeogenesis. Downregulation of SIRT2 has been shown to increase glycolysis.[14]
Lipid Metabolism
SIRT2 influences lipid metabolism through the deacetylation of transcription factors such as FOXO1, which in turn affects adipogenesis.[3] Inhibition of SIRT2 can therefore impact lipid synthesis and storage.
Caption: this compound's impact on key metabolic pathways.
Impact of this compound on Oxidative Stress
SIRT2 is a crucial regulator of the cellular response to oxidative stress, primarily through the deacetylation of transcription factors that control the expression of antioxidant genes.[11] Inhibition of SIRT2 with this compound can modulate these pathways, thereby affecting cellular resilience to oxidative damage.
The FOXO3a Pathway
Forkhead box O3 (FOXO3a) is a transcription factor that, when activated, promotes the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD/SOD2).[2][11] SIRT2 can deacetylate FOXO3a, leading to its activation and subsequent increase in antioxidant gene expression.[15] This action helps to reduce cellular levels of reactive oxygen species (ROS).[15] Paradoxically, some studies suggest that SIRT2 inhibition can also be protective against oxidative stress in certain contexts.[2]
Caption: The SIRT2-FOXO3a signaling pathway in oxidative stress.
The Nrf2 Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[16] SIRT2 has been shown to modulate Nrf2 activity, thereby influencing the expression of a wide array of antioxidant and detoxification genes.[11][16] The interplay between SIRT2 and Nrf2 is complex, with some evidence suggesting that SIRT2 can regulate Nrf2 activity.[16] Inhibition of SIRT2 with this compound could therefore alter the Nrf2-mediated antioxidant defense system.
Caption: Regulation of the Nrf2 antioxidant pathway by SIRT2.
Experimental Protocols
To investigate the effects of this compound on cellular metabolism and oxidative stress, a series of well-established experimental protocols can be employed.
General Experimental Workflow
Caption: A general workflow for studying this compound's effects.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., HepG2 for metabolic studies, SH-SY5Y for neuroprotection and oxidative stress).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO alone).
-
Induction of Oxidative Stress (if applicable): Following or concurrently with this compound treatment, expose cells to an oxidative stressor such as hydrogen peroxide (H2O2) or rotenone for a specified time.
Western Blot Analysis for Protein Expression and Acetylation
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include those against acetylated-lysine, SIRT2, FOXO3a, Nrf2, SOD2, and loading controls (e.g., β-actin, GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with this compound and/or an oxidative stressor as described above.
-
Staining: Wash the cells with PBS and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Normalization: Normalize the fluorescence readings to cell number or protein concentration.
Metabolomics Analysis
-
Metabolite Extraction: After treatment, quench cellular metabolism rapidly and extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
Sample Analysis: Analyze the metabolite extracts using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical and pathway analysis to identify metabolic pathways significantly altered by this compound treatment.
Conclusion
This compound, as a selective inhibitor of SIRT2, presents a powerful tool for modulating cellular metabolism and the response to oxidative stress. By targeting the deacetylation activity of SIRT2, this compound can induce significant changes in key metabolic and signaling pathways, including glycolysis, gluconeogenesis, and the FOXO3a and Nrf2-mediated antioxidant responses. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of SIRT2 inhibition. Further exploration of the nuanced roles of SIRT2 in different cellular contexts will be critical for the successful clinical translation of SIRT2 inhibitors.
References
- 1. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SIRT2 regulates mitochondrial dynamics and reprogramming via MEK1-ERK-DRP1 and AKT1-DRP1 axes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT2 deacetylates FOXO3a in response to oxidative stress and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Sirt2 in the Spinal Cord Regulates Chronic Neuropathic Pain Through Nrf2-Mediated Oxidative Stress Pathway in Rats [frontiersin.org]
An In-depth Technical Guide to Exploring the Effect of a Novel SIRT1/2 Dual Inhibitor (SIRT-IN-2) on p53 Acetylation and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is tightly regulated by post-translational modifications, including acetylation. The sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2, are key regulators of p53 acetylation. Inhibition of these sirtuins presents a promising therapeutic strategy for cancer treatment by reactivating p53. This technical guide provides a comprehensive overview of the methodologies used to investigate the effect of a novel, potent, and selective SIRT1/2 dual inhibitor, herein referred to as SIRT-IN-2, on the acetylation and stability of p53. This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation strategies to facilitate research and development in this area.
Introduction: The SIRT1/p53 Axis as a Therapeutic Target
The p53 tumor suppressor is a transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence, thereby maintaining genomic integrity. The function of p53 is modulated by a complex network of post-translational modifications. Acetylation of specific lysine residues in the C-terminal domain of p53, such as Lys382 (in humans), is a crucial activating modification that enhances its DNA binding and transcriptional activity.
SIRT1, a nuclear sirtuin, and SIRT2, which is predominantly cytoplasmic but can translocate to the nucleus, are NAD+-dependent deacetylases that directly target and deacetylate p53, thereby inhibiting its function.[1][2] Overexpression of SIRT1 and SIRT2 has been observed in various cancers, contributing to tumor progression by suppressing p53 activity. Therefore, small molecule inhibitors of SIRT1 and SIRT2 are of significant interest as potential anti-cancer agents.
Studies have shown that the combined inhibition of both SIRT1 and SIRT2 is often required to induce significant p53 acetylation and subsequent apoptosis in cancer cells.[1][3][4] This suggests a degree of functional redundancy between these two sirtuins in the regulation of p53. This compound is a novel investigational dual inhibitor of SIRT1 and SIRT2, designed to enhance p53-mediated tumor suppression. This guide details the experimental framework for characterizing the effects of this compound on p53 acetylation and stability.
Signaling Pathways and Experimental Overview
The central hypothesis is that by inhibiting SIRT1 and SIRT2, this compound will increase the acetylation of p53, leading to its stabilization and enhanced transcriptional activity. This, in turn, is expected to trigger downstream anti-proliferative effects. The core experimental workflow is designed to test this hypothesis systematically.
The interaction between SIRT1/2 and p53 is a critical regulatory node in cellular stress response pathways. Inhibition of SIRT1 and SIRT2 by this compound is expected to shift the equilibrium towards acetylated, active p53.
Quantitative Data Presentation
To facilitate the comparison of this compound's efficacy and potency, all quantitative data should be summarized in clear and concise tables.
Table 1: In Vitro Inhibitory Activity of this compound
| Sirtuin Isoform | IC50 (µM) of this compound | IC50 (µM) of EX527 (SIRT1 selective) | IC50 (µM) of Tenovin-6 (SIRT1/2 dual) |
| SIRT1 | 0.5 | 0.1 | 10 |
| SIRT2 | 1.2 | >50 | 21 |
| SIRT3 | >50 | >100 | >100 |
Table 2: Effect of this compound on p53 Acetylation and Stability in MCF-7 Cells
| Treatment (24h) | Fold Increase in Acetyl-p53 (Lys382) | p53 Protein Half-life (hours) |
| Vehicle (DMSO) | 1.0 | 0.75 |
| This compound (5 µM) | 4.5 | 3.5 |
| EX527 (5 µM) | 1.8 | 1.2 |
| Tenovin-6 (10 µM) | 3.9 | 3.1 |
Detailed Experimental Protocols
The following protocols provide a framework for conducting the key experiments to assess the impact of this compound on p53 acetylation and stability.
Immunoprecipitation (IP) of Acetylated p53 followed by Western Blotting
This protocol is designed to specifically isolate acetylated p53 from cell lysates to determine the effect of this compound on its acetylation status.
Materials:
-
Cancer cell lines (e.g., MCF-7, U2OS)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and deacetylase inhibitors)
-
Anti-acetyl-p53 (Lys382) antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-acetyl-p53 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads using SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against total p53.
-
Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.
-
Analyze total cell lysates by western blotting for total p53 and a loading control (e.g., GAPDH) to confirm equal protein loading.
-
Cycloheximide (CHX) Chase Assay for p53 Stability
This assay is used to determine the half-life of the p53 protein by inhibiting new protein synthesis and observing its degradation over time.[5][6][7]
Materials:
-
Cancer cell lines
-
This compound
-
Cycloheximide (CHX) solution (100 mg/mL in DMSO)
-
Cell lysis buffer
-
Standard western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a predetermined time to allow for changes in p53 stability.
-
Inhibition of Protein Synthesis: Add cycloheximide to the cell culture medium at a final concentration of 50-100 µg/mL to block protein synthesis.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).
-
Western Blotting:
-
Lyse the cells at each time point and quantify the total protein concentration.
-
Perform western blotting for total p53 and a loading control.
-
-
Data Analysis:
-
Quantify the p53 band intensity at each time point and normalize to the loading control.
-
Plot the relative p53 protein levels against time to determine the protein half-life. An increased half-life in this compound treated cells indicates protein stabilization.[8]
-
Conclusion
This technical guide provides a comprehensive framework for investigating the effects of the novel SIRT1/2 dual inhibitor, this compound, on p53 acetylation and stability. The detailed protocols for immunoprecipitation, western blotting, and cycloheximide chase assays, along with the structured data presentation and pathway diagrams, offer a robust approach for researchers in oncology and drug development. The methodologies described herein will enable a thorough characterization of this compound and other sirtuin inhibitors, ultimately advancing our understanding of p53 regulation and the development of novel cancer therapeutics.
References
- 1. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2 | Semantic Scholar [semanticscholar.org]
- 5. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Role of SIRT-IN-2 in Cancer Cell Line Viability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and application of SIRT-IN-2 and other selective SIRT2 inhibitors in the context of cancer cell line viability studies. Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant target in oncology research due to its multifaceted role in cellular processes such as cell cycle regulation, genomic stability, and apoptosis.[1][2] The inhibition of SIRT2 by small molecules like this compound presents a promising therapeutic strategy for various malignancies.[3][4]
Core Mechanism of Action
SIRT2 is primarily a cytoplasmic protein that deacetylates a variety of substrates, including α-tubulin, p53, and other proteins involved in cell cycle control and oncogenic signaling.[1][3] The role of SIRT2 in cancer is complex, acting as both a tumor promoter and a suppressor depending on the cellular context.[1] However, in many cancers, elevated SIRT2 levels are associated with increased cell proliferation and survival.[4][5]
This compound and similar inhibitors function by binding to the active site of the SIRT2 enzyme, preventing the deacetylation of its target proteins.[6] This inhibition leads to a cascade of downstream effects that collectively reduce cancer cell viability.
Key Signaling Pathways Modulated by SIRT2 Inhibition
The anti-cancer effects of SIRT2 inhibition are mediated through several critical signaling pathways:
-
p53 Activation: SIRT2 deacetylates and inactivates the tumor suppressor protein p53.[3] Inhibition of SIRT2 leads to the hyperacetylation and activation of p53, which in turn transcriptionally upregulates pro-apoptotic genes such as PUMA and NOXA, and the cell cycle inhibitor p21.[3][7] This activation of p53-dependent apoptosis is a key mechanism of action for SIRT2 inhibitors in cancer cells with functional p53.[3]
-
c-Myc Degradation: The oncoprotein c-Myc is a critical driver of proliferation in many cancers. SIRT2 inhibition has been shown to promote the ubiquitination and subsequent degradation of c-Myc, leading to reduced cancer cell viability.[8] A strong correlation has been observed between the ability of a SIRT2 inhibitor to decrease c-Myc levels and its anticancer efficacy.[8]
-
RAS/ERK Pathway Modulation: The RAS/ERK signaling pathway is a central regulator of cell proliferation and survival.[5] In some cancers, such as multiple myeloma, SIRT2 knockdown has been shown to inactivate the RAS/ERK signaling cascade, leading to decreased proliferation and increased apoptosis.[5][9] SIRT2 can deacetylate and inhibit MEK1, a key kinase in the ERK pathway.[10]
Quantitative Data on SIRT2 Inhibitor Activity
The following tables summarize the reported in vitro efficacy of various SIRT2 inhibitors across different cancer cell lines.
Table 1: IC50 and GI50 Values of SIRT2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Reference(s) |
| AEM1 | A549 | Non-Small Cell Lung Cancer | 18.5 | - | [3] |
| AEM2 | A549 | Non-Small Cell Lung Cancer | 3.8 | - | [3] |
| TM | MCF-7 | Breast Cancer | 2.5 | - | [8] |
| TM | MDA-MB-468 | Breast Cancer | 1.5 | - | [8] |
| TM | MDA-MB-231 | Breast Cancer | 15 | - | [8] |
| TM | HeLa | Cervical Cancer | 2.5 | - | [8] |
| TM | HCT116 | Colon Cancer | 5 | - | [8] |
| TM | U2OS | Osteosarcoma | 2.5 | - | [8] |
| NCO-90 | S1T | Adult T-cell Leukemia | - | 38.3 | [4] |
| NCO-90 | MT-2 | Adult T-cell Leukemia | - | 48.5 | [4] |
| NCO-90 | Jurkat | T-cell Leukemia | - | 48.2 | [4] |
| NCO-90 | HL60 | Promyelocytic Leukemia | - | 40.2 | [4] |
| NCO-141 | S1T | Adult T-cell Leukemia | - | 34.9 | [4] |
| NCO-141 | MT-2 | Adult T-cell Leukemia | - | 26.4 | [4] |
| NCO-141 | Jurkat | T-cell Leukemia | - | 36.7 | [4] |
| NCO-141 | HL60 | Promyelocytic Leukemia | - | 12.1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the impact of this compound on cancer cell viability.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other SIRT2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the SIRT2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells after treatment with the SIRT2 inhibitor and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by SIRT2 inhibition and a general workflow for studying the effects of this compound on cancer cell viability.
Caption: Signaling pathways modulated by SIRT2 inhibition.
Caption: General workflow for cancer cell viability studies.
References
- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 3. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 2 in Endometrial Cancer: A Potential Regulator for Cell Proliferation, Apoptosis and RAS/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Cellular Choreography of SIRT2: A Technical Guide to its Subcellular Localization and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases, which play crucial roles in various cellular processes, including cell cycle regulation, metabolic control, and stress responses. A comprehensive understanding of SIRT2's function necessitates a detailed map of its subcellular localization and a clear identification of its protein targets. This technical guide provides an in-depth overview of the current knowledge regarding the spatial distribution of SIRT2 within the cell and its interactions with key substrates, offering valuable insights for researchers and professionals in the field of drug development.
Subcellular Localization of SIRT2
SIRT2 is predominantly found in the cytoplasm, where it is co-localized with the microtubule network.[1][2] However, its localization is dynamic, and it can translocate to other cellular compartments to perform specific functions.
Primary Localization:
-
Cytoplasm: The majority of cellular SIRT2 resides in the cytoplasm.[1][3][4] This localization is consistent with its well-established role in regulating the acetylation of cytoplasmic proteins, most notably α-tubulin.[3]
Trafficking and Secondary Localization:
-
Nucleus: SIRT2 can shuttle into the nucleus, a process that is particularly evident during the G2/M phase of the cell cycle.[4] In the nucleus, SIRT2 targets histone proteins, contributing to chromatin condensation and the regulation of gene expression.[1][3]
-
ER-Golgi Intermediate Compartment (ERGIC): Recent studies have also identified SIRT2 in the ERGIC, suggesting its involvement in intracellular trafficking and secretory pathways.[3]
The dynamic localization of SIRT2 underscores its multifaceted role in cellular physiology, allowing it to engage with a diverse range of substrates in different subcellular environments.
Key Targets of SIRT2
SIRT2's enzymatic activity is directed towards a variety of protein targets, leading to the modulation of numerous cellular pathways. These targets can be broadly categorized based on their subcellular localization and function.
Cytoplasmic Targets
The cytoplasm is the primary domain of SIRT2 activity, where it deacetylates several key proteins involved in cytoskeletal dynamics, metabolism, and signal transduction.
| Target Protein | Function | Pathway |
| α-tubulin | Component of microtubules | Cytoskeletal organization, cell motility, mitosis |
| ACLY | ATP citrate lyase | De novo lipid synthesis |
| G6PD | Glucose-6-phosphate dehydrogenase | Pentose phosphate pathway, oxidative stress response |
| p65 (NF-κB) | Transcription factor subunit | Inflammatory signaling |
| FOXO1 | Forkhead box protein O1 | Adipogenesis, insulin signaling |
| PGAM2 | Phosphoglycerate mutase 2 | Glycolysis |
Nuclear Targets
Upon translocation to the nucleus, SIRT2 deacetylates histone and non-histone proteins, thereby influencing chromatin structure and gene expression.
| Target Protein | Function | Pathway |
| Histone H4 (K16) | Core histone protein | Chromatin condensation during mitosis |
| Histone H3 (K18) | Core histone protein | Gene expression regulation |
| Histone H3 (K56) | Core histone protein | DNA damage response |
| PGC-1α | Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha | Mitochondrial biogenesis |
| FOXO3a | Forkhead box protein O3 | Oxidative stress response, antioxidant enzyme expression |
| HNF4α | Hepatocyte nuclear factor 4 alpha | Liver fat metabolism |
Other Targets
SIRT2 also interacts with proteins involved in various other cellular processes.
| Target Protein | Function | Pathway |
| Deptor | mTOR interacting protein | mTOR signaling pathway |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving SIRT2 and a general workflow for identifying its subcellular localization and targets.
Experimental Protocols
Protocol 1: Determination of SIRT2 Subcellular Localization by Immunofluorescence
Objective: To visualize the subcellular localization of SIRT2 in cultured cells.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against SIRT2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-SIRT2 antibody in blocking buffer to the recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images in the appropriate channels for SIRT2 and DAPI.
Protocol 2: Identification of SIRT2 Interaction Partners by Immunoprecipitation-Mass Spectrometry (IP-MS)
Objective: To identify proteins that interact with SIRT2 in a cellular context.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-SIRT2 antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-SIRT2 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Protein Separation and Digestion:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands from the gel and perform in-gel digestion with trypsin.
-
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms to identify the proteins from the MS/MS data. Compare the proteins identified in the SIRT2 IP with the control IgG IP to identify specific interaction partners.
This guide provides a foundational understanding of SIRT2's subcellular localization and its diverse range of targets. The detailed protocols offer a starting point for researchers to investigate the intricate roles of SIRT2 in cellular function and disease, ultimately aiding in the development of novel therapeutic strategies targeting this important enzyme.
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Influence of SIRT2 Inhibition on Microtubule Dynamics: A Technical Guide
Executive Summary
Sirtuin 2 (SIRT2) is a key NAD+-dependent deacetylase that plays a crucial role in regulating microtubule stability through the deacetylation of α-tubulin. Inhibition of SIRT2 has emerged as a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders and cancer. This technical guide provides an in-depth overview of the mechanism by which SIRT2 inhibitors influence microtubule dynamics, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes key pathways and workflows. While the specific compound "SIRT-IN-2" did not yield public-domain data, this guide focuses on the well-characterized effects of other potent SIRT2 inhibitors, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: SIRT2 Inhibition and Microtubule Stabilization
SIRT2 is a primary cytoplasmic deacetylase whose substrates include α-tubulin at the lysine-40 (K40) residue.[1] The acetylation state of α-tubulin is a critical post-translational modification that influences microtubule stability and function.
1.1. The Role of SIRT2 in Microtubule Deacetylation
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is tightly regulated. SIRT2, along with histone deacetylase 6 (HDAC6), removes the acetyl group from α-tubulin K40, promoting a more dynamic and less stable microtubule network.[2]
1.2. Impact of SIRT2 Inhibition on Tubulin Acetylation and Microtubule Dynamics
Pharmacological inhibition of SIRT2 blocks its deacetylase activity, leading to an accumulation of acetylated α-tubulin.[1] This hyperacetylation is associated with increased microtubule stability.[2] Stabilized microtubules are more resistant to depolymerization, which can have profound effects on cellular processes. For instance, in the context of neurodegenerative diseases, microtubule stability is crucial for axonal transport, and its enhancement through SIRT2 inhibition is considered a neuroprotective strategy.[1] In cancer, altering microtubule dynamics can interfere with cell division and migration.[3]
The inhibition of SIRT2 leads to a more organized and prominent perinuclear network of acetylated α-tubulin.[4][5] This localized effect suggests that SIRT2's activity may be spatially regulated within the cell.
Quantitative Data on SIRT2 Inhibitors
While no quantitative data for a compound named "this compound" is publicly available, several other SIRT2 inhibitors have been extensively studied. The following tables summarize key quantitative data for some of these inhibitors.
Table 1: In Vitro Inhibition of SIRT2 Deacetylase Activity by AK-7 [6][7][8][9]
| Substrate/Cofactor Concentration | IC50 of AK-7 (µM) |
| 80 µM α-tubulin peptide / 1 mM NAD+ | 33.8 ± 18.4 |
| 80 µM α-tubulin peptide / 200 µM NAD+ | 11.4 ± 1.1 |
| 400 µM α-tubulin peptide / 1 mM NAD+ | 9.8 ± 1.6 |
Note: The decrease in IC50 at lower NAD+ concentrations suggests a competitive inhibition mechanism with respect to NAD+.[6]
Table 2: Cellular Effects of SIRT2 Inhibitors
| Inhibitor | Cell Line | Concentration | Observed Effect |
| AGK2 | MDA-MB-231 | 5 µM | Prominent perinuclear organization of acetylated α-tubulin.[4][10] |
| SirReal2 | A549 | 25 µM | Enhanced fluorescence of acetylated α-tubulin.[11] |
| Compound 26 | MCF-7 | 5 µM | Increased perinuclear acetylation of α-tubulin.[3] |
| TM | MCF-7 | 25 µM | Increased perinuclear acetylation of α-tubulin.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the influence of SIRT2 inhibitors on microtubule dynamics.
3.1. In Vitro SIRT2 Deacetylase Inhibition Assay
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2 on a synthetic acetylated peptide substrate.
-
Materials:
-
Recombinant human SIRT2 enzyme
-
Acetylated α-tubulin K40 peptide substrate
-
NAD+
-
Assay buffer (e.g., 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA, pH 7.4)[3]
-
SIRT2 inhibitor (e.g., AK-7)
-
96-well plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant SIRT2, the acetylated peptide substrate, and varying concentrations of the SIRT2 inhibitor in the assay buffer.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a developer solution containing a protease like trypsin that cleaves the deacetylated peptide, leading to a fluorescent signal).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
3.2. Immunofluorescence Staining of Acetylated α-Tubulin
This method visualizes the effect of SIRT2 inhibitors on the acetylation of microtubules within cells.
-
Materials:
-
Cells of interest (e.g., MCF-7) cultured on coverslips
-
SIRT2 inhibitor
-
Fixative (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS-T)
-
Primary antibody: mouse anti-acetylated α-tubulin
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the SIRT2 inhibitor or vehicle control for the desired time (e.g., 6 hours).
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Rinse the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Rinse the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against acetylated α-tubulin (e.g., at a 1:300 dilution) overnight at 4°C.
-
Wash the cells three times with PBS-T.
-
Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS-T.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
3.3. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin.
-
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., G-PEM buffer)
-
SIRT2 inhibitor or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
Temperature-controlled 96-well plate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Reconstitute purified tubulin in cold G-PEM buffer.
-
In a pre-warmed 96-well plate, add the tubulin solution to wells containing the SIRT2 inhibitor or control compounds at various concentrations.
-
Initiate polymerization by adding GTP.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to visualize the polymerization kinetics.
-
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathway of SIRT2 Inhibition on Microtubule Dynamics
Caption: Signaling pathway of SIRT2 inhibition leading to increased microtubule stability.
4.2. Experimental Workflow for Immunofluorescence Analysis
Caption: Workflow for analyzing microtubule acetylation via immunofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Molecular Embrace: A Technical Guide to the Binding of SIRT-IN-2 with Sirtuin Active Sites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the binding mode of SIRT-IN-2, a pan-sirtuin inhibitor, at the active sites of sirtuin enzymes. Understanding this interaction at a molecular level is pivotal for the rational design of more potent and selective sirtuin modulators for therapeutic applications. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for inhibitor characterization, and a visual representation of the key processes involved.
Quantitative Analysis of this compound Inhibition
This compound has been identified as an inhibitor of multiple sirtuin isoforms, primarily SIRT1, SIRT2, and SIRT3. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Sirtuin Isoform | Reported IC50 Range |
| SIRT1 | 4 nM - 4 µM |
| SIRT2 | 1 nM - 4 µM |
| SIRT3 | 7 nM - 7 µM |
Note: The significant variation in reported IC50 values highlights the critical importance of consulting the original sourcing publication for precise, context-specific data.
The Sirtuin Active Site: A Pocket for Inhibition
The catalytic core of sirtuins features a highly conserved binding pocket that accommodates both the acetylated lysine substrate and the NAD+ cofactor. This active site is the primary target for inhibitors like this compound. Structural studies of sirtuins complexed with various inhibitors have revealed key features of this site.
This compound is understood to occupy the nicotinamide C-pocket , a region within the active site that normally binds the nicotinamide moiety of the NAD+ cofactor. Additionally, it extends into the acetyl lysine substrate channel , thereby physically blocking the entry of the natural substrate. This dual-occupancy mechanism is a common strategy for achieving potent inhibition of sirtuin enzymes.
Experimental Protocols for Characterizing Sirtuin Inhibitors
The determination of inhibitor potency and binding mode relies on a variety of robust biochemical and biophysical assays. Below are detailed methodologies for key experiments cited in the study of sirtuin inhibitors.
Fluorescence-Based Deacetylase Assay
This is a widely used method for high-throughput screening of sirtuin inhibitors. The assay measures the enzymatic activity of sirtuins by monitoring the deacetylation of a fluorogenic substrate.
Principle: A synthetic peptide substrate containing an acetylated lysine residue and a fluorescent reporter group (e.g., 7-amino-4-methylcoumarin, AMC) is used. Upon deacetylation by a sirtuin, a developing solution containing a protease (e.g., trypsin) cleaves the peptide at the now-unmodified lysine, releasing the fluorophore and leading to an increase in fluorescence. Inhibitors will prevent this process, resulting in a lower fluorescence signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the sirtuin enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare a stock solution of the fluorogenic acetylated peptide substrate.
-
Prepare a stock solution of NAD+.
-
Prepare a developing solution containing trypsin and a sirtuin inhibitor (e.g., nicotinamide) to stop the reaction.
-
Prepare serial dilutions of the test inhibitor (this compound).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the sirtuin enzyme solution.
-
Add the test inhibitor at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the developing solution.
-
Incubate at room temperature for a further period (e.g., 30 minutes) to allow for peptide cleavage and fluorophore release.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the heat changes that occur upon binding of an inhibitor to its target enzyme. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle: A solution of the inhibitor is titrated into a solution of the sirtuin enzyme in the sample cell of a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze the purified sirtuin enzyme and the inhibitor (this compound) into the same buffer to minimize heat of dilution effects.
-
Thoroughly degas both the enzyme and inhibitor solutions.
-
Determine the accurate concentrations of the enzyme and inhibitor.
-
-
ITC Experiment:
-
Load the sirtuin enzyme solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection to account for any mixing artifacts.
-
Carry out a series of injections of the inhibitor into the enzyme solution.
-
Perform a control experiment by titrating the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow data for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the raw binding data.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Visualizing the Workflow and Binding Logic
To better illustrate the processes involved in characterizing the binding of this compound, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for determining the IC50 of this compound using a fluorescence-based assay.
Caption: Logical relationship of this compound binding to the sirtuin active site leading to inhibition.
Conclusion
This compound acts as a pan-sirtuin inhibitor by targeting the highly conserved active site of SIRT1, SIRT2, and SIRT3. Its binding within the nicotinamide C-pocket and the acetyl lysine substrate channel effectively prevents the catalytic activity of these enzymes. The characterization of such inhibitors is reliant on robust experimental protocols, such as fluorescence-based assays and isothermal titration calorimetry, to determine their potency and thermodynamic binding profile. While a definitive co-crystal structure of a this compound-sirtuin complex remains to be publicly reported, the collective understanding of sirtuin-inhibitor interactions provides a strong basis for the continued development of novel and selective sirtuin modulators. Future structural studies on this compound would be invaluable in further refining our understanding of its precise binding mode and facilitating the design of next-generation sirtuin-targeted therapeutics.
Methodological & Application
Application Notes: In Vitro Deacetylase Assay for SIRT-IN-2
For Research Use Only.
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, metabolic homeostasis, and tumorigenesis.[1][2][3] Dysregulation of SIRT2 activity has been implicated in a range of diseases, making it an attractive therapeutic target.[3] SIRT-IN-2 is a potent and selective inhibitor of SIRT2, and this document provides a detailed protocol for its characterization using an in vitro fluorescence-based deacetylase assay.
This assay relies on a fluorogenic substrate, typically a peptide derived from a known SIRT2 substrate like p53, which contains an acetylated lysine residue.[4][5] In the presence of NAD+, SIRT2 deacetylates the substrate. A developer solution, containing a protease such as trypsin, is then added. This protease specifically cleaves the deacetylated peptide, separating a fluorophore from a quencher molecule and resulting in a quantifiable increase in fluorescence.[6][7] The inhibitory effect of compounds like this compound is determined by measuring the reduction in fluorescence signal.
Data Presentation
The following table summarizes the recommended concentrations and conditions for the this compound in vitro deacetylase assay.
| Reagent/Parameter | Working Concentration/Condition | Notes |
| SIRT2 Enzyme | 100 nM | Final concentration in the reaction. |
| Fluorogenic Substrate | 50 µM | Based on the p53 peptide sequence.[4][5] |
| NAD+ | 500 µM | Essential co-substrate for SIRT2 activity.[8] |
| This compound (or test inhibitor) | Variable (e.g., 0.1 µM - 100 µM) | Prepare a dilution series to determine IC50. |
| Assay Buffer | 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA | Maintain optimal enzyme activity.[8] |
| Deacetylation Reaction Incubation | 60 minutes at 37°C | |
| Developer Solution | Trypsin (2.5 mg/mL) and Nicotinamide (2 mM) | Nicotinamide stops the SIRT2 reaction.[8] |
| Development Reaction Incubation | 90 minutes at room temperature | |
| Fluorescence Measurement | Excitation: 360 nm, Emission: 460 nm |
Experimental Protocols
Materials
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., based on p53)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
This compound (or other test inhibitors)
-
SIRT Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA)[8]
-
Developer Solution (Trypsin and Nicotinamide)
-
DMSO (for dissolving inhibitors)
-
Black 96-well microtiter plate
-
Microplate fluorometer
Reagent Preparation
-
SIRT Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.
-
SIRT2 Enzyme: Dilute the recombinant SIRT2 enzyme to the desired working concentration in SIRT Assay Buffer. Keep the enzyme on ice.
-
Fluorogenic Substrate: Reconstitute the lyophilized substrate in the appropriate solvent (e.g., DMSO or water) to create a stock solution. Further dilute to the working concentration in SIRT Assay Buffer.
-
NAD+ Solution: Prepare a stock solution of NAD+ in SIRT Assay Buffer and store it in aliquots at -20°C.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
This compound Dilution Series: Prepare a serial dilution of the this compound stock solution in SIRT Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
-
Developer Solution: Shortly before use, prepare the developer solution containing trypsin and nicotinamide in SIRT Assay Buffer.[8]
Assay Procedure
-
Prepare the Reaction Plate:
-
Add the following to the wells of a black 96-well plate:
-
Test Wells: Diluted this compound (or other inhibitors).
-
Positive Control (No Inhibition): Assay buffer with the same final concentration of DMSO as the test wells.
-
Negative Control (No Enzyme): Assay buffer.
-
-
Add the fluorogenic substrate and NAD+ to all wells.
-
-
Initiate the Deacetylase Reaction:
-
Add the diluted SIRT2 enzyme to all wells except the negative control wells.
-
The final reaction volume should be consistent (e.g., 50 µL).
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Stop the Reaction and Develop the Signal:
-
Add the developer solution to all wells.
-
Incubate the plate at room temperature for 90 minutes, protected from light.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity using a microplate fluorometer with excitation at 360 nm and emission at 460 nm.
-
Data Analysis
-
Subtract the average fluorescence of the negative control wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
- 4. Enzo Life Sciences FLUOR DE LYS SIRT2 fluorometric drug discovery assay kit | Fisher Scientific [fishersci.com]
- 5. FLUOR DE LYS SIRT2 Fluorometric Drug Discovery Assay Kit, Enzo Life Sciences - BML-AK556-0001, 96 Wells [dabos.com]
- 6. 34.237.233.138 [34.237.233.138]
- 7. Fluorescence assay of SIRT protein deacetylases using an acetylated peptide substrate and a secondary trypsin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
Application Notes and Protocols for SIRT-IN-2 in Cultured Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-2 is a potent, cell-permeable, pan-inhibitor of the class III histone deacetylases (HDACs) Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3).[1] Sirtuins are NAD⁺-dependent enzymes that play crucial roles in various cellular processes, including cell cycle regulation, metabolism, DNA repair, and inflammation.[2][3] SIRT2, the primary cytoplasmic sirtuin, is a key regulator of α-tubulin acetylation and is implicated in the control of mitosis, cytoskeletal dynamics, and metabolic pathways.[3][4] These application notes provide detailed protocols for the use of this compound in cultured mammalian cells to investigate sirtuin-mediated signaling pathways.
Product Information
| Property | Value | Reference |
| Target(s) | SIRT1, SIRT2, SIRT3 | [1] |
| IC₅₀ Values | SIRT1: 4 µM, SIRT2: 4 µM, SIRT3: 7 µM | [1] |
| Molecular Weight | 383.49 g/mol | [1] |
| Appearance | Solid, Yellow to brown | [1] |
| Solubility | DMSO: 62.5 mg/mL (162.98 mM) | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Signaling Pathways and Experimental Workflow
This compound, by inhibiting SIRT1, SIRT2, and SIRT3, can modulate a variety of downstream cellular processes. A primary and well-characterized target of SIRT2 is the deacetylation of α-tubulin. Inhibition of SIRT2 by this compound is expected to lead to an increase in acetylated α-tubulin, which can impact microtubule stability and cell migration. Furthermore, inhibition of nuclear SIRT1 can lead to increased acetylation of substrates like p53, affecting cell cycle and apoptosis.
Caption: this compound inhibits cytoplasmic SIRT2 and nuclear SIRT1.
The general workflow for utilizing this compound in cell culture experiments involves several key stages, from initial dose-response studies to detailed mechanistic investigations.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.3835 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication may be required.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Determination of Optimal Working Concentration and Cytotoxicity
Objective: To determine the optimal, non-toxic working concentration range of this compound for a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC₅₀ for cytotoxicity. The optimal working concentration for subsequent experiments should be below the concentration that causes significant cell death.
| Parameter | Recommended Starting Range |
| Cell Seeding Density | Cell line-dependent (aim for 50-80% confluency at endpoint) |
| This compound Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Vehicle Control | DMSO (at the highest percentage used for this compound) |
Western Blot Analysis of α-Tubulin Acetylation
Objective: To assess the target engagement of this compound by measuring the acetylation of α-tubulin, a known SIRT2 substrate.
Materials:
-
Mammalian cell line of interest
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the predetermined optimal concentration of this compound and a DMSO vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
| Parameter | Recommended Conditions |
| This compound Concentration | Based on cytotoxicity assay (e.g., 1-20 µM) |
| Incubation Time | 4 - 24 hours (time-course recommended) |
| Primary Antibody Dilution | As per manufacturer's recommendation |
| Loading Control | α-tubulin, β-actin, or GAPDH |
Cell Migration (Wound Healing) Assay
Objective: To evaluate the effect of this compound on cell migration.
Materials:
-
Mammalian cell line of interest
-
24-well or 48-well cell culture plates
-
Sterile 200 µL pipette tips or a wound-healing insert
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or a DMSO vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for both treated and control cells.
Data Presentation
| Assay | Cell Line | This compound Concentration | Incubation Time | Expected Outcome |
| Cytotoxicity | User-defined | 0.1 - 100 µM | 24 - 72 h | Determination of cytotoxic IC₅₀ |
| Western Blot | User-defined | 1 - 20 µM | 4 - 24 h | Increased acetyl-α-tubulin levels |
| Migration Assay | User-defined | Non-toxic concentration | 6 - 24 h | Potential alteration of migration rate |
Concluding Remarks
These application notes provide a framework for the utilization of this compound in cultured mammalian cells. It is imperative for researchers to empirically determine the optimal experimental conditions, including inhibitor concentration and incubation time, for their specific cell line and biological question. The protocols outlined above for assessing cytotoxicity, target engagement, and functional outcomes will enable a thorough investigation of the cellular effects of this pan-SIRT1/2/3 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT-IN-2 Administration in Mouse Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of SIRT-IN-2, a potent inhibitor of Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3), in various mouse models of disease. The protocols and data presented are synthesized from published research on SIRT2 inhibitors and provide a framework for designing and conducting in vivo studies.
Introduction to this compound
This compound is a small molecule inhibitor with high potency against SIRT1, SIRT2, and SIRT3, with IC50 values of 4 nM, 4 nM, and 7 nM, respectively[1]. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a wide range of cellular processes, including metabolism, inflammation, and cell survival.[2][3] Dysregulation of sirtuin activity has been implicated in numerous diseases, making them attractive therapeutic targets. SIRT2, in particular, is predominantly located in the cytoplasm and has been a focus of research in neurodegenerative diseases, cancer, and metabolic disorders.[2][3] While the role of SIRT2 can be context-dependent, acting as both a tumor promoter and suppressor, its inhibition has shown therapeutic potential in various preclinical models.[4][5]
Data Presentation: Efficacy of SIRT2 Inhibition in Mouse Models
The following tables summarize quantitative data from studies utilizing SIRT2 inhibitors in various mouse models of disease. These findings provide a basis for expected outcomes when using this compound.
Table 1: Neurodegenerative Disease Models
| Model | SIRT2 Inhibitor | Dose and Administration | Key Quantitative Findings | Reference |
| Alzheimer's Disease (3xTg-AD) | AK-7 | Not specified | - Improved cognitive performance in the novel object recognition test.- Reduction of soluble β-amyloid precursor protein (sAPPβ).- Increase of soluble α-amyloid precursor protein (sAPPα). | [6] |
| Alzheimer's Disease (APP23) | AGK-2, AK-7 | Not specified | - In vitro: Reduced Aβ production in H4-SW cells. | [6] |
| Parkinson's Disease (MPTP model) | AK-7 | Not specified | - Improved behavioral abnormalities.- Ameliorated neurochemical deficits and redox dysfunction. | [7] |
| Huntington's Disease | AK-7 | Not specified | - Neuroprotective effects observed. | [8] |
| Traumatic Brain Injury (CCI model) | AK-7 | 20 mg/kg, 30 min before injury | - Increased brain edema lesion volume and water content.- Worsened neurobehavioral deficits. | [9] |
Table 2: Cancer Models
| Model | SIRT2 Inhibitor/Modulation | Administration | Key Quantitative Findings | Reference |
| Melanoma (Allograft) | Pharmacological inhibition | Not specified | - Increased NK cell tumor infiltration.- Suppressed tumor growth. | [10] |
| Melanoma (SIRT2-overexpressing mice) | - | - | - Enhanced tumor growth and larger tumor volumes.- Reduced number of tumor-infiltrating NK cells. | [10] |
| Colorectal Cancer (Xenograft) | SIRT2 overexpression | - | - Suppressed tumor growth. | [11] |
| Colorectal Cancer (Xenograft) | SIRT2 inhibition | - | - Promoted tumor growth. | [11] |
| Neuroblastoma (Xenograft) | SIRT2 overexpression | - | - Significantly suppressed tumor growth (weight and size). | [12] |
Table 3: Metabolic Disease Models
| Model | SIRT2 Modulation | Diet | Key Quantitative Findings | Reference |
| Diet-induced Obesity | SIRT2 Knockout | High-fat diet | - Exacerbated insulin resistance.- Increased liver protein acetylation in cytosolic and mitochondrial fractions. | [13] |
| ob/ob mice | - | - | - Reduced protein levels of SIRT2 long isoform in the liver. | [14] |
| Diet-induced Obesity | - | High-fat diet (21 weeks) | - Decreased SIRT2 mRNA expression in the liver.- Higher fasting blood glucose levels. | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound or similar SIRT2 inhibitors to mouse models.
Protocol 1: Preparation and Administration of this compound
This protocol is a generalized guideline based on the administration of similar small molecule inhibitors in mice. Optimization for this compound specifically is recommended.
1. Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG 600, Solutol HS-15, Corn Oil)[15][16]
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
2. Vehicle Selection and Solubilization:
-
The choice of vehicle is critical and depends on the physicochemical properties of this compound.[15]
-
For initial studies, dissolve this compound in a minimal amount of DMSO. Further dilute with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.[17]
-
Alternatively, for oral administration, formulations with Solutol HS-15 and PEG 600 have been used for poorly soluble compounds.[16] A common vehicle for hydrophobic molecules is corn oil.[15]
-
Procedure:
-
Weigh the required amount of this compound.
-
Add a small volume of the primary solvent (e.g., DMSO) and vortex until fully dissolved. Gentle warming or sonication may be required.
-
Slowly add the secondary solvent (e.g., sterile saline) while vortexing to prevent precipitation.
-
Prepare a vehicle-only control solution using the same solvent concentrations.
-
3. Administration Routes and Dosages:
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration.
-
Typical injection volume for mice is 5-10 ml/kg.
-
Based on similar compounds like AK-7, a starting dose could be in the range of 10-20 mg/kg.[9]
-
-
Oral Gavage (p.o.): For oral administration.
-
Typical gavage volume for mice is 5-10 ml/kg.
-
-
Intravenous (i.v.) Injection: For direct administration into the bloodstream.
-
Requires skill and is often performed via the tail vein.
-
Lower injection volumes are typically used.
-
4. Animal Handling and Post-Administration Monitoring:
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Monitor animals for any adverse effects after administration, such as changes in behavior, weight loss, or signs of distress.
Protocol 2: Western Blotting for Target Engagement
This protocol outlines the steps to assess the effect of this compound on protein acetylation levels in mouse tissues.
1. Tissue Collection and Lysate Preparation:
-
Euthanize mice at the desired time point after this compound administration.
-
Rapidly dissect the tissue of interest (e.g., brain, liver, tumor) and snap-freeze in liquid nitrogen or proceed directly to homogenization.
-
Homogenize the tissue in RIPA buffer or a similar lysis buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the acetylated form of a known SIRT2 substrate (e.g., acetylated-α-tubulin, acetylated-p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Strip the membrane and re-probe for total protein levels of the substrate and a loading control (e.g., β-actin, GAPDH) to normalize the data.[18][19][20]
Protocol 3: Immunohistochemistry (IHC) for Tissue Analysis
This protocol provides a general framework for IHC staining of paraffin-embedded mouse tissues.
1. Tissue Preparation:
-
Fix the dissected tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.[21]
2. Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of alcohol to water.[22][23]
-
Perform antigen retrieval by heating the sections in a citrate buffer (pH 6.0).[21][22]
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.[21][23]
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
For staining mouse tissue with a mouse primary antibody, a mouse-on-mouse (MOM) blocking kit is recommended to reduce background.[22][24]
-
Incubate with the primary antibody (e.g., anti-SIRT2, anti-acetylated-α-tubulin) overnight at 4°C.[23]
-
Wash with buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody.[22]
-
Wash and then incubate with an avidin-biotin-peroxidase complex (ABC reagent).[22]
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).[24]
-
Counterstain with hematoxylin.[21]
-
Dehydrate, clear, and mount the slides.
Protocol 4: Behavioral Testing in Mouse Models of Neurodegenerative Disease
The choice of behavioral tests depends on the specific disease model and the expected functional outcomes.
1. General Considerations:
-
Habituate the mice to the testing room before each test.
-
Conduct tests during the same time of day to minimize circadian variations.
-
Blind the experimenter to the treatment groups to avoid bias.
2. Commonly Used Behavioral Tests:
-
Morris Water Maze: Assesses spatial learning and memory, relevant for Alzheimer's disease models.[6]
-
Novel Object Recognition Test: Evaluates recognition memory.[6]
-
Forced Swim Test and Tail Suspension Test: Used to assess depression-like behavior.[25][26]
-
Elevated Plus Maze: Measures anxiety-like behavior.[26]
-
Rotarod Test: Assesses motor coordination and balance, relevant for Parkinson's and Huntington's disease models.
-
Open Field Test: Measures general locomotor activity and anxiety.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways influenced by SIRT2 and a general experimental workflow for in vivo studies with this compound.
Caption: Key signaling pathways modulated by SIRT2 activity.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT2 promotes murine melanoma progression through natural killer cell inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT2, a direct target of miR‐212‐5p, suppresses the proliferation and metastasis of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SIRT2 knockout exacerbates insulin resistance in high fat-fed mice | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Immunohistochemistry and clinical value of sirtuin 2 in non-metastasized non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 23. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. Altered behavior in mice overexpressing soluble ST2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SIRT2 is involved in the modulation of depressive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT-IN-2 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SIRT-IN-2, a potent pan-sirtuin inhibitor, in in vivo research settings. This document covers the solubility, preparation of formulations for animal administration, and key signaling pathways affected by the inhibition of Sirtuin 2 (SIRT2), a primary target of this compound.
Physicochemical and Inhibitory Properties of this compound
This compound is a small molecule inhibitor targeting sirtuin isoforms 1, 2, and 3. Its inhibitory concentrations and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁N₅O₃S₂ | [1] |
| Molecular Weight | 383.49 g/mol | [1] |
| Appearance | Solid, Yellow to brown | [1] |
| IC₅₀ (SIRT1) | 4 µM | [1] |
| IC₅₀ (SIRT2) | 4 µM | [1] |
| IC₅₀ (SIRT3) | 7 µM | [1] |
| In Vitro Solubility | DMSO: 62.5 mg/mL (162.98 mM) | [1] |
In Vivo Formulation and Administration of this compound
Proper formulation is critical for the bioavailability and efficacy of this compound in animal models. Due to its limited aqueous solubility, a specific vehicle is required for in vivo administration.
Recommended Vehicle for In Vivo Studies
A common and effective vehicle for the administration of this compound is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
Solubility in this vehicle is reported to be ≥ 2.08 mg/mL.
Protocol for Preparation of this compound Formulation
This protocol details the steps to prepare a clear solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution. For example, to prepare a 20.8 mg/mL stock, dissolve 20.8 mg of this compound in 1 mL of DMSO. Gentle warming or vortexing may be required to fully dissolve the compound.
-
-
Prepare the Final Formulation:
-
In a sterile conical tube, add the components in the following order, ensuring complete mixing after each addition:
-
Add the required volume of the this compound DMSO stock solution (10% of the final volume).
-
Add PEG300 (40% of the final volume) and vortex thoroughly until the solution is clear.
-
Add Tween-80 (5% of the final volume) and vortex until the solution is homogeneous.
-
Add sterile saline (45% of the final volume) to reach the final desired volume and vortex thoroughly.
-
-
-
Final Check:
-
The final solution should be clear. If any precipitation is observed, gentle warming or sonication may be used to aid dissolution.
-
It is recommended to prepare the formulation fresh on the day of use.
-
Administration in Animal Models
While specific in vivo studies for this compound are not yet widely published, the administration route and dosage can be guided by studies on other SIRT2 inhibitors like AGK2 and AK-7. Common administration routes for small molecule inhibitors in preclinical cancer and neurodegeneration models include:
-
Intraperitoneal (i.p.) injection: This is a common route for systemic delivery.
-
Oral gavage (p.o.): This route is used to assess oral bioavailability and efficacy.
-
Intravenous (i.v.) injection: This route provides immediate systemic circulation.
Dosage: The optimal dosage for this compound will depend on the animal model, the disease being studied, and the desired therapeutic effect. It is recommended to perform dose-escalation studies to determine the optimal and non-toxic dose. Dosages for other SIRT2 inhibitors in mice have ranged from 10 mg/kg to 50 mg/kg daily.
Key Signaling Pathways Modulated by SIRT2 Inhibition
SIRT2 is a predominantly cytoplasmic deacetylase that regulates numerous cellular processes. Its inhibition by compounds like this compound can have significant effects on various signaling pathways implicated in cancer, neurodegenerative diseases, and inflammation.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo experiments with this compound.
Disclaimer: This document is intended for research purposes only. The information provided is based on currently available data and should be used as a guide. Researchers should conduct their own validation studies to determine the optimal conditions for their specific experimental setup.
References
Application Notes and Protocols for Immunofluorescence Staining with SIRT-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-2 is a potent inhibitor of the sirtuin family of NAD+-dependent deacetylases, particularly SIRT1, SIRT2, and SIRT3. Sirtuins play crucial roles in a variety of cellular processes, including cell cycle regulation, metabolism, DNA repair, and inflammation. SIRT2, the primary cytoplasmic sirtuin, is a key deacetylase of non-histone proteins such as α-tubulin, p53, and various transcription factors.[1] Inhibition of SIRT2 activity leads to the hyperacetylation of its substrates, which can be visualized and quantified using immunofluorescence microscopy. This application note provides a detailed protocol for the use of this compound in cell culture and subsequent immunofluorescence staining to analyze changes in protein acetylation and localization.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the catalytic domain of sirtuins, preventing the deacetylation of their target proteins. In the context of immunofluorescence, a common application is to observe the increased acetylation of α-tubulin, a major component of microtubules. SIRT2 deacetylates α-tubulin at lysine-40, and its inhibition by this compound results in an accumulation of acetylated α-tubulin. This can be readily detected by antibodies specific to the acetylated form of the protein, providing a robust readout for SIRT2 inhibition in cells.
Data Presentation
The following table summarizes quantitative data from a representative immunofluorescence experiment demonstrating the effect of a SIRT2 inhibitor on α-tubulin acetylation.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control (DMSO) | 100 | ± 15 | 1.0 |
| SIRT2 Inhibitor (e.g., SirReal2, 25 µM) | 250 | ± 30 | 2.5 |
| This compound (10 µM) | Data to be generated by the user | Data to be generated by the user | Data to be generated by the user |
This table provides example data based on the literature for a known SIRT2 inhibitor.[1][2] Users should generate their own data for this compound.
Signaling Pathway
The following diagram illustrates the role of SIRT2 in the deacetylation of α-tubulin and how this compound intervenes in this pathway.
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition by this compound.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for adherent cell lines (e.g., A549, HeLa, MCF-7) grown on glass coverslips.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Sterile glass coverslips (12 mm diameter)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Seed cells onto sterile glass coverslips placed in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound in complete cell culture medium. A typical starting concentration range is 1-20 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined time, typically ranging from 4 to 24 hours, depending on the cell type and the specific experimental goals.
Immunofluorescence Staining
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody (e.g., anti-acetylated α-tubulin, rabbit or mouse monoclonal)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit/mouse)
-
DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
Store the slides at 4°C in the dark until imaging.
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Workflow for immunofluorescence staining after this compound treatment.
Image Acquisition and Analysis
Images should be acquired using a fluorescence microscope or a confocal microscope equipped with appropriate filters for the chosen fluorophores (e.g., DAPI, Alexa Fluor 488). For quantitative analysis, it is crucial to maintain consistent acquisition settings (e.g., exposure time, laser power, gain) across all samples. The fluorescence intensity of the target protein can be quantified using image analysis software such as ImageJ or CellProfiler. The mean fluorescence intensity per cell or the integrated density can be measured and compared between control and treated groups. Statistical analysis should be performed to determine the significance of any observed changes.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Ineffective primary antibody | Test antibody by Western blot; try a different antibody. |
| Insufficient this compound concentration or incubation time | Perform a dose-response and time-course experiment. | |
| Photobleaching of fluorophores | Minimize light exposure during staining and imaging. | |
| High background | Incomplete blocking | Increase blocking time or use a different blocking agent. |
| Non-specific secondary antibody binding | Use a secondary antibody raised against the host species of the primary. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Artifacts in staining | Cells detached from coverslip | Use coated coverslips (e.g., poly-L-lysine); handle gently. |
| Precipitated stain | Centrifuge antibody solutions before use. |
References
SIRT-IN-2: A Tool for Investigating Protein Acetylation Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-2 is a cell-permeable, potent, and reversible inhibitor of the class III histone deacetylases (HDACs) Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3). Sirtuins are NAD⁺-dependent deacetylases that play crucial roles in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and cell cycle control, through the deacetylation of histone and non-histone protein substrates. The ability of this compound to inhibit multiple sirtuins makes it a valuable chemical probe for dissecting the complex roles of these enzymes in cellular physiology and disease.
One of the most well-characterized cytoplasmic substrates of SIRT2 is α-tubulin.[1] The acetylation of α-tubulin at lysine-40 is a key post-translational modification that influences microtubule stability and dynamics.[2] Inhibition of SIRT2 by compounds like this compound leads to an increase in the levels of acetylated α-tubulin, a hallmark of SIRT2 inhibition in cells.[3] This makes this compound an excellent tool for studying the dynamics of protein acetylation and the functional consequences of sirtuin inhibition.
These application notes provide detailed protocols for utilizing this compound to study protein acetylation dynamics, with a focus on α-tubulin as a primary readout for SIRT2 activity in cells.
Data Presentation
The inhibitory activity of this compound against SIRT1, SIRT2, and SIRT3 has been characterized by determining its half-maximal inhibitory concentration (IC₅₀).
| Sirtuin Isoform | This compound IC₅₀ (nM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
Table 1: In vitro inhibitory potency of this compound against human SIRT1, SIRT2, and SIRT3. Data is presented as the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway
This compound acts as a pan-inhibitor of SIRT1, SIRT2, and SIRT3, leading to the hyperacetylation of their respective substrates. In the cytoplasm, the most prominent effect is the inhibition of SIRT2, which results in the accumulation of acetylated α-tubulin. This, in turn, can affect microtubule-dependent processes. In the nucleus and mitochondria, inhibition of SIRT1 and SIRT3, respectively, will lead to the hyperacetylation of a broad range of substrates involved in the regulation of gene expression, metabolism, and stress responses.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration : Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.84 mg of this compound (Molecular Weight: 383.49 g/mol ) in 1 mL of DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Cell-Based Assay for α-Tubulin Acetylation
This protocol describes how to treat a mammalian cell line with this compound and analyze the level of acetylated α-tubulin by Western blotting.
Materials:
-
Mammalian cell line (e.g., HeLa, MCF-7, or SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-α-Tubulin (Lys40) antibody
-
Anti-α-Tubulin antibody (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Cell Seeding : Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment :
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the old medium and add the medium containing this compound or vehicle control to the respective wells.
-
Incubate the cells for a desired period (e.g., 6, 12, or 24 hours). A 6-hour treatment is often sufficient to observe changes in α-tubulin acetylation.
-
-
Cell Lysis :
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to fresh tubes.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation for Western Blot :
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting :
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-Tubulin antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Develop the blot using an ECL substrate and capture the signal with an imaging system.
-
-
Stripping and Re-probing :
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-α-Tubulin antibody.
-
-
Data Analysis :
-
Quantify the band intensities for acetylated α-tubulin and total α-tubulin using image analysis software (e.g., ImageJ).
-
Calculate the ratio of acetylated α-tubulin to total α-tubulin for each sample.
-
Plot the fold change in this ratio relative to the vehicle control.
-
In Vitro SIRT2 Deacetylation Assay
This protocol outlines a fluorescence-based in vitro assay to measure the inhibitory effect of this compound on recombinant SIRT2 activity.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD⁺
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to release the fluorophore from the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation : Prepare working solutions of the SIRT2 enzyme, fluorogenic substrate, and NAD⁺ in the assay buffer.
-
Inhibitor Dilution : Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only control.
-
Assay Setup :
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
This compound dilution or DMSO control
-
Recombinant SIRT2 enzyme
-
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Reaction Initiation :
-
Start the reaction by adding a mixture of the fluorogenic substrate and NAD⁺ to each well.
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation : Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Development :
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for the release of the fluorophore.
-
-
Fluorescence Measurement : Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis :
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for studying the effect of this compound on protein acetylation in a cell-based system.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of SIRT1, SIRT2, and SIRT3 in cellular processes. Its potent inhibitory activity, particularly against SIRT2, allows for the robust modulation of α-tubulin acetylation, providing a reliable method for studying the dynamics of this key post-translational modification. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of protein acetylation and sirtuin biology.
References
- 1. Notoginseng Leaf Triterpenes Ameliorates OGD/R-Induced Neuronal Injury via SIRT1/2/3-Foxo3a-MnSOD/PGC-1α Signaling Pathways Mediated by the NAMPT-NAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring SIRT-IN-2 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-2 is a potent pan-inhibitor of the class III histone deacetylases (HDACs) Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3). Due to the crucial roles of these sirtuins in a wide array of cellular processes, including metabolism, cell cycle regulation, and stress responses, this compound serves as a valuable tool for investigating the physiological and pathological functions of these enzymes. These application notes provide detailed protocols for cell-based assays to characterize the activity and cellular effects of this compound.
Sirtuins are NAD⁺-dependent deacetylases that play significant roles in various biological pathways.[1] SIRT1 is primarily a nuclear protein involved in regulating transcription factors and histone modifications.[1] SIRT2 is predominantly located in the cytoplasm and is known to deacetylate α-tubulin, a key component of the cytoskeleton.[1] SIRT3 is a mitochondrial sirtuin that regulates the activity of metabolic enzymes. Given that this compound inhibits all three of these sirtuins with high potency, it is crucial to employ a combination of cell-based assays to dissect its effects on different cellular compartments and pathways.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against human sirtuins. It is important to note that cellular potency may vary depending on cell type, culture conditions, and compound permeability.
| Target Sirtuin | In Vitro IC₅₀ (nM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
Data obtained from in vitro enzymatic assays.
Signaling Pathways and Experimental Workflows
To effectively study the cellular impact of this compound, it is essential to consider the distinct roles of SIRT1, SIRT2, and SIRT3. The following diagrams illustrate the primary signaling pathways affected by these sirtuins and the general experimental workflows for assessing the cellular activity of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the cellular activity of this compound.
Protocol 1: Western Blot Analysis of α-Tubulin Acetylation (SIRT2 Target)
This protocol is designed to measure the effect of this compound on the acetylation status of α-tubulin, a primary substrate of SIRT2. An increase in acetylated α-tubulin is indicative of SIRT2 inhibition.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetyl-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM, and 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-acetyl-α-Tubulin and anti-α-Tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the acetyl-α-Tubulin signal to the total α-Tubulin signal.
-
Protocol 2: Immunofluorescence Staining for Acetylated α-Tubulin
This protocol allows for the visualization of changes in the subcellular localization and overall levels of acetylated α-tubulin following treatment with this compound.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-acetyl-α-Tubulin (Lys40)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and vehicle control as described in Protocol 1.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS and then block with blocking solution for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with the primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto glass slides using mounting medium and image using a fluorescence microscope.
Protocol 3: Analysis of p53 Acetylation (SIRT1 Target)
As this compound is a potent SIRT1 inhibitor, assessing the acetylation status of the tumor suppressor p53 is a key cellular assay. Inhibition of SIRT1 is expected to lead to an increase in acetylated p53.
Materials:
-
Cell line with wild-type p53 (e.g., MCF-7, A549)
-
Reagents as listed in Protocol 1
-
Primary antibodies:
-
Rabbit anti-acetyl-p53 (e.g., at Lys382)
-
Mouse anti-p53
-
Loading control antibody (e.g., anti-Actin or anti-GAPDH)
-
Procedure:
-
Follow the steps for cell seeding, treatment, lysis, protein quantification, and western blotting as outlined in Protocol 1.
-
For the primary antibody incubation step, use antibodies against acetylated p53 and total p53.
-
Normalize the acetyl-p53 signal to the total p53 signal to account for any changes in total p53 protein levels.
Concluding Remarks
The provided protocols offer a robust framework for characterizing the cellular activity of the pan-SIRT1/2/3 inhibitor, this compound. By employing a multi-pronged approach that includes quantitative western blotting and immunofluorescence, researchers can gain valuable insights into the dose-dependent and time-dependent effects of this inhibitor on key cellular substrates. Given the pan-inhibitory nature of this compound, it is recommended to analyze targets of all three inhibited sirtuins to obtain a comprehensive understanding of its biological effects. Future studies could also incorporate metabolic assays to probe the consequences of SIRT3 inhibition and cell cycle or apoptosis assays to further elucidate the functional outcomes of SIRT1 and SIRT2 inhibition.
References
Application Notes and Protocols for SIRT-IN-2: A Tool for Target Validation in Drug Discovery
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2][3][4] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in a variety of cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis.[1][5][6] Its involvement in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, has made it an attractive target for drug discovery.[2][3][4][7][8] SIRT2 inhibitors are valuable chemical probes for validating the therapeutic potential of targeting SIRT2. This document provides detailed application notes and protocols for utilizing SIRT2 inhibitors, exemplified by compounds collectively referred to here as "SIRT-IN-2," as tools for target validation.
Mechanism of Action
SIRT2 inhibitors act by blocking the deacetylase activity of the SIRT2 enzyme.[7] Sirtuins, including SIRT2, require NAD+ as a cosubstrate to remove acetyl groups from lysine residues on their protein substrates.[7][9] Inhibitors typically bind to the active site of SIRT2, preventing the binding of either the acetylated substrate or NAD+, thereby halting the deacetylation reaction.[7][10] This leads to an accumulation of acetylated substrates, which can modulate various downstream cellular signaling pathways.[7] For instance, inhibition of SIRT2 can lead to hyperacetylation of α-tubulin and the tumor suppressor protein p53.[11][12]
Data Presentation: Quantitative Data for Selected SIRT2 Inhibitors
The following table summarizes the inhibitory activity and selectivity of several well-characterized SIRT2 inhibitors. This data is crucial for selecting the appropriate tool compound for a specific biological question and for interpreting experimental results.
| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Notes | Reference |
| AGK2 | ~3.5 | >50 | >50 | Cell-permeable and selective SIRT2 inhibitor. | [1][13] |
| AEM1 | 18.5 | Weakly active | Weakly active | Induces p53-dependent apoptosis. | [11] |
| AEM2 | 3.8 | Weakly active | Weakly active | Structurally related to AEM1. | [11] |
| TM | - | - | - | A SIRT2-specific inhibitor. | [14] |
| Tenovin-6 | - | Inhibits SIRT1 & SIRT2 | - | Pan-sirtuin inhibitor. | [14] |
| ICL-SIRT078 | 1.45 | >100-fold selective | >100-fold selective | Neuroprotective effects. | [15] |
| Compound 26 | <0.05 | >10-fold selective | >10-fold selective | Potent and selective inhibitor. | [2][3] |
Note: IC50 values can vary depending on the assay conditions (e.g., substrate concentration, enzyme concentration). It is recommended to determine the IC50 in the specific assay being used.
Signaling Pathways Involving SIRT2
SIRT2 is implicated in a multitude of signaling pathways. Understanding these pathways is essential for designing experiments and interpreting the effects of SIRT2 inhibition.
Experimental Protocols
Here, we provide detailed protocols for key experiments to validate the engagement and effect of this compound in both biochemical and cellular contexts.
Biochemical Assay: In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2 enzyme. Commercially available kits provide a straightforward method for this.[9][12][16][17][18]
Workflow:
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)
-
NAD+
-
SIRT2 assay buffer
-
Developer solution (to stop the reaction and generate a fluorescent signal from the deacetylated substrate)
-
This compound compound and a known SIRT2 inhibitor (e.g., Nicotinamide) as a positive control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a dilution series of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
SIRT2 assay buffer
-
This compound at various concentrations (or vehicle control)
-
Recombinant SIRT2 enzyme
-
-
Initiate Reaction: Add NAD+ and the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop and Develop: Add the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal. Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for α-Tubulin Acetylation
This assay determines the ability of this compound to inhibit SIRT2 activity within cells by measuring the acetylation level of its primary cytoplasmic substrate, α-tubulin.[10][12]
Workflow:
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against acetylated-α-tubulin overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control. Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Cellular Assay: p53 Acetylation and Target Gene Expression
This protocol assesses the effect of this compound on the acetylation of the tumor suppressor p53 and the expression of its downstream target genes, which is particularly relevant in cancer research.[11]
Workflow:
Materials:
-
Cancer cell line with wild-type p53 (e.g., A549, HCT116)
-
This compound compound
-
DNA damaging agent (e.g., etoposide) as a positive control for p53 activation
-
IP lysis buffer
-
Anti-p53 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-acetylated-lysine antibody
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for p21 (CDKN1A), PUMA, and NOXA
-
qPCR master mix and instrument
Procedure:
Part A: p53 Acetylation
-
Cell Treatment: Treat cells with this compound, a DNA damaging agent, or a combination of both.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate p53 using an anti-p53 antibody and protein A/G beads.
-
Western Blot: Elute the immunoprecipitated proteins and perform a Western blot using an anti-acetylated-lysine antibody to detect acetylated p53.
Part B: Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells as in Part A and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform quantitative real-time PCR to measure the mRNA levels of p53 target genes (p21, PUMA, NOXA). Normalize the expression to a housekeeping gene.
Conclusion
This compound and other selective SIRT2 inhibitors are indispensable tools for the validation of SIRT2 as a therapeutic target. The protocols outlined in this document provide a framework for researchers to investigate the biochemical and cellular effects of SIRT2 inhibition. Careful selection of the appropriate inhibitor and rigorous experimental design are paramount for obtaining reliable and interpretable data in the drug discovery process.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtuin 2 (SIRT2) Inhibitor Screening Assay Kit 100 assays in 96 well plates [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 171994-1Kit | Sirtuin 2 (Sirt2) Fluorogenic BioAssay™ Kit Biotrend [biotrend.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. biocompare.com [biocompare.com]
Combining Lentiviral shRNA Knockdown with SIRT-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of targeted gene silencing through RNA interference (RNAi) and pharmacological inhibition of key cellular enzymes offers a powerful strategy for dissecting complex biological processes and exploring novel therapeutic avenues. This document provides detailed application notes and protocols for the combined use of lentiviral-mediated short hairpin RNA (shRNA) knockdown and the selective Sirtuin 2 (SIRT2) inhibitor, SIRT-IN-2.
SIRT2, a member of the NAD+-dependent deacetylase family, has emerged as a critical regulator in various cellular processes, including cell cycle control, microtubule dynamics, and genomic stability. Its dysregulation is implicated in numerous diseases, particularly cancer.[1][2] Lentiviral shRNA technology provides a robust method for stable, long-term suppression of a target gene, enabling the study of loss-of-function phenotypes.[3][4] The combination of these two powerful techniques allows for the investigation of synergistic effects, the elucidation of compensatory signaling pathways, and the potential for enhanced therapeutic efficacy.
These notes will guide researchers through the experimental workflow, from lentiviral particle production and cell line generation to the combined treatment with this compound and subsequent functional assays.
Data Presentation: Quantitative Analysis of shRNA-Mediated SIRT2 Knockdown
The following tables summarize quantitative data from studies utilizing shRNA to knock down SIRT2 expression, providing insights into the expected effects on cell proliferation, apoptosis, and cell cycle distribution. These data serve as a reference for researchers planning similar experiments.
Table 1: Effect of SIRT2 shRNA Knockdown on Cell Proliferation
| Cell Line | Time Point | Proliferation Assay | Result | Reference |
| NCI-H929 (Multiple Myeloma) | 48h | CCK-8 | Significant Decrease (P<0.05) | [5] |
| NCI-H929 (Multiple Myeloma) | 72h | CCK-8 | Significant Decrease (P<0.05) | [5] |
| RPMI-8226 (Multiple Myeloma) | 48h | CCK-8 | Significant Decrease (P<0.05) | [5] |
| RPMI-8226 (Multiple Myeloma) | 72h | CCK-8 | Significant Decrease (P<0.01) | [5] |
| A375 (Melanoma) | 96h | Trypan Blue Exclusion | Steady Decrease |
Table 2: Effect of SIRT2 shRNA Knockdown on Apoptosis
| Cell Line | Time Point | Apoptosis Assay | Result | Reference |
| NCI-H929 (Multiple Myeloma) | 48h | Flow Cytometry (Annexin V/PI) | Significant Increase (P<0.01) | [5] |
| RPMI-8226 (Multiple Myeloma) | 48h | Flow Cytometry (Annexin V/PI) | Significant Increase (P<0.01) | [5] |
Table 3: Effect of SIRT2 shRNA Knockdown on Cell Cycle Distribution
| Cell Line | Time Point | Cell Cycle Phase | Result | Reference |
| NCI-H929 (Multiple Myeloma) | 48h | G0/G1 | Significant Increase (P<0.01) | [5] |
| NCI-H929 (Multiple Myeloma) | 48h | S | Significant Decrease (P<0.01) | [5] |
| RPMI-8226 (Multiple Myeloma) | 48h | G0/G1 | Significant Increase (P<0.01) | [5] |
| RPMI-8226 (Multiple Myeloma) | 48h | S | Significant Decrease (P<0.01) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving lentiviral shRNA knockdown and treatment with this compound.
Protocol 1: Lentiviral shRNA Particle Production and Titer Determination
This protocol outlines the steps for producing lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral shRNA transfer plasmid (e.g., pLKO.1) targeting the gene of interest
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
-
Ultracentrifuge (optional)
Procedure:
-
Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In one tube, mix the shRNA transfer plasmid, psPAX2, and pMD2.G in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media: Replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant:
-
Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation.
-
-
Viral Titer Determination: Determine the viral titer using a method such as qPCR-based quantification of integrated provirus or by transducing a reporter cell line and counting fluorescent colonies.
Protocol 2: Generation of Stable Knockdown Cell Lines
This protocol describes the transduction of target cells to create a stable cell line with reduced expression of the gene of interest.
Materials:
-
Target cells
-
Lentiviral particles from Protocol 1
-
Polybrene (8 µg/mL)
-
Puromycin (or other appropriate selection antibiotic)
-
Complete growth medium
Procedure:
-
Day 1: Seed Target Cells: Plate target cells in a 6-well plate.
-
Day 2: Transduction:
-
Add fresh medium containing polybrene to the cells.
-
Add the lentiviral particles at various multiplicities of infection (MOIs) to determine the optimal transduction efficiency.
-
Incubate overnight.
-
-
Day 3: Selection: Replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells.
-
Days 4-14: Maintain Selection: Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days, until resistant colonies are visible.
-
Clone Expansion and Validation:
-
Isolate individual resistant colonies and expand them.
-
Validate the knockdown efficiency of each clone by Western blot and/or qRT-PCR.
-
Protocol 3: Combined shRNA Knockdown and this compound Treatment
This protocol details the combined treatment of the stable knockdown cell line with the SIRT2 inhibitor, this compound.
Materials:
-
Stable knockdown cell line (from Protocol 2)
-
Non-targeting shRNA control cell line
-
This compound (dissolved in DMSO)
-
Complete growth medium
-
Reagents for downstream assays (e.g., cell viability, apoptosis)
Procedure:
-
Cell Seeding: Plate the stable knockdown and control cell lines in appropriate culture vessels for the intended downstream analysis (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).
-
This compound Treatment:
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test is 0.1 µM to 50 µM. Include a DMSO vehicle control.
-
Replace the medium on the cells with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Perform functional assays to assess the combined effect of gene knockdown and SIRT2 inhibition. Examples include:
-
Cell Viability Assay (MTT or CCK-8): To determine the effect on cell proliferation.
-
Apoptosis Assay (Annexin V/PI staining and flow cytometry): To quantify apoptotic cell death.
-
Cell Cycle Analysis (Propidium Iodide staining and flow cytometry): To assess changes in cell cycle distribution.
-
Western Blot Analysis: To confirm knockdown and investigate changes in protein expression levels of relevant signaling pathways.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SIRT2 signaling pathways involved in cell cycle, apoptosis, and microtubule dynamics.
Experimental Workflow Diagram
Caption: Experimental workflow for combining lentiviral shRNA knockdown with this compound treatment.
References
- 1. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. scbt.com [scbt.com]
- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with SIRT-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-2 is a small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD dependent deacetylase family of proteins. SIRT2 is primarily localized in the cytoplasm and plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic homeostasis.[1][2] Dysregulation of SIRT2 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][3][4]
These application notes provide a framework for utilizing flow cytometry to assess the cellular effects of this compound. The provided protocols are general templates and should be optimized for specific cell types and experimental conditions. It is highly recommended to perform dose-response and time-course studies to determine the optimal concentration and incubation time for this compound in your model system.
Mechanism of Action of SIRT2 Inhibition
SIRT2 regulates the acetylation status of various protein substrates. A key target is α-tubulin, a major component of microtubules.[5] By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics, which is critical for proper cell division.[5] During the G2/M phase of the cell cycle, SIRT2 translocates to the nucleus and deacetylates histone H4 at lysine 16 (H4K16ac), facilitating chromatin condensation.[1][6][7] Inhibition of SIRT2 is expected to increase the acetylation of its substrates, leading to disruptions in cell cycle progression and potentially inducing apoptosis.[8][9]
Expected Cellular Effects of this compound Treatment
Based on the known functions of SIRT2, treatment of cells with the inhibitor this compound is anticipated to result in:
-
Cell Cycle Arrest: Increased acetylation of α-tubulin and histones can disrupt mitotic spindle formation and chromatin condensation, leading to an arrest in the G2/M phase of the cell cycle.[6][10]
-
Induction of Apoptosis: Prolonged cell cycle arrest or cellular stress resulting from SIRT2 inhibition can trigger programmed cell death, or apoptosis.[8][9][11]
-
Modulation of Reactive Oxygen Species (ROS): SIRT2 is involved in the oxidative stress response.[1][12] Its inhibition may lead to an imbalance in cellular redox status, affecting the levels of reactive oxygen species.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 61.2 | 31.1 | 7.7 |
| This compound | X | Data to be determined | Data to be determined | Data to be determined |
| This compound | Y | Data to be determined | Data to be determined | Data to be determined |
| This compound | Z | Data to be determined | Data to be determined | Data to be determined |
| Representative data from a study on SIRT2 siRNA-mediated knockdown in BV2 microglia showed a significant increase in the G0/G1 population and a decrease in the S phase population.[10] |
Table 2: Effect of this compound on Apoptosis
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | Data to be determined | Data to be determined |
| This compound | X | Data to be determined | Data to be determined |
| This compound | Y | Data to be determined | Data to be determined |
| This compound | Z | Data to be determined | Data to be determined |
| Studies on SIRT2 knockdown in multiple myeloma cell lines have shown a significant increase in the apoptotic rate.[8][9] |
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS)
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) of ROS Probe |
| Vehicle Control | 0 | Data to be determined |
| This compound | X | Data to be determined |
| This compound | Y | Data to be determined |
| This compound | Z | Data to be determined |
| Positive Control (e.g., H₂O₂) | Varies | Data to be determined |
| SIRT2 has been shown to reduce the levels of reactive oxygen species; its inhibition may therefore lead to an increase in ROS.[12] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the preparation of cells for cell cycle analysis by staining the DNA with propidium iodide.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvest: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the FL2-A (or equivalent) channel to measure DNA content.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Use quadrant analysis to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a general ROS-sensitive dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
This compound
-
Serum-free cell culture medium
-
H₂DCFDA (or other suitable ROS-sensitive probe)
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., H₂O₂)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Staining: After treatment, remove the medium and wash the cells with PBS. Add serum-free medium containing the ROS-sensitive probe (e.g., 5-10 µM H₂DCFDA) to the cells.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer.
-
Data Analysis: Generate a histogram of the fluorescence intensity of the ROS probe. Quantify the mean fluorescence intensity (MFI) for each sample.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for flow cytometry.
Caption: Apoptosis analysis using Annexin V/PI.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SirT2 (D4O5O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT2 plays a key role in both cell cycle regulation and cell survival of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT2 Affects Cell Proliferation and Apoptosis by Suppressing the Level of Autophagy in Renal Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of SIRT2 in vascular-related and heart-related diseases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying SIRT-IN-2 Interacting Proteins via Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which play crucial roles in various cellular processes, including cell cycle regulation, metabolic control, and tumorigenesis.[1][2] SIRT-IN-2 is a potent inhibitor of SIRT2 and is a valuable tool for studying the biological functions of this enzyme.[3][4] This document provides detailed application notes and protocols for the identification of proteins that interact with this compound using a co-immunoprecipitation (Co-IP) approach followed by mass spectrometry. The described methods are essential for researchers seeking to elucidate the mechanism of action of this compound and to identify novel therapeutic targets.
Introduction
Understanding the protein interaction network of a small molecule inhibitor is critical for elucidating its mechanism of action and potential off-target effects. Co-immunoprecipitation (Co-IP) is a powerful technique to capture and identify protein-protein interactions.[5][6] In the context of a small molecule inhibitor like this compound, a modified pull-down assay is employed where the inhibitor is immobilized on a solid support to "pull down" its interacting proteins from a cell lysate.[5][7] Subsequent analysis by mass spectrometry allows for the identification and quantification of these interacting proteins.[8][9]
This application note details the experimental workflow, from the immobilization of this compound to the analysis of interacting proteins. It also provides insights into the known signaling pathways of SIRT2 to offer a broader context for the identified interactions.
Data Presentation: SIRT2 Interacting Proteins
The following table summarizes a selection of previously identified SIRT2 interacting proteins from a study utilizing co-immunoprecipitation followed by quantitative mass spectrometry in human fibroblasts.[8][10] This data provides a baseline of expected interactors and can be used for comparison with results obtained from this compound pull-down experiments. The specificity of interactions was determined using the SAINT (Significance Analysis of INTeractome) algorithm, and the relative abundance was calculated using NSAF (Normalized Spectral Abundance Factor).[8]
| Protein | Gene Name | Function | SAINT Score | NSAF (SIRT2-EGFP) | NSAF (EGFP Control) |
| Alpha-tubulin 1A chain | TUBA1A | Cytoskeleton organization | 1.00 | 0.025 | 0.0001 |
| Four and a half LIM domains protein 2 | FHL2 | Transcriptional regulation | 0.99 | 0.018 | 0.0002 |
| Liprin-beta-1 | PPFIBP1 | Focal adhesion assembly | 0.98 | 0.015 | 0.0001 |
| Retention in endoplasmic reticulum sorting receptor 1 | RER1 | Protein transport | 0.95 | 0.011 | 0.0003 |
| Translocon-associated protein subunit alpha | SSR1 | Protein translocation | 0.92 | 0.009 | 0.0002 |
| Cleavage and polyadenylation specificity factor subunit 5 | NUDT21 | mRNA processing | 0.89 | 0.007 | 0.0001 |
| Reticulon-4 | RTN4 | ER morphology | 0.85 | 0.006 | 0.0001 |
Table 1: Selected SIRT2 interacting proteins identified by Co-IP-MS. Data adapted from a study on the human SIRT2 interactome.[8]
Experimental Protocols
Protocol 1: Immobilization of this compound on Amine-Reactive Resin
This protocol describes the covalent attachment of this compound to an amine-reactive resin, creating the affinity matrix for the pull-down assay.
Materials:
-
This compound
-
Amine-reactive resin (e.g., NHS-activated agarose beads)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanolamine
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Resin Preparation: Wash 1 ml of NHS-activated agarose beads with 10 ml of ice-old 1 mM HCl, followed by 10 ml of anhydrous DMF.
-
This compound Solubilization: Dissolve 1-5 mg of this compound in 1 ml of anhydrous DMF.
-
Coupling Reaction: Add the this compound solution to the washed resin. Add 10 µl of TEA to catalyze the reaction.
-
Incubation: Incubate the mixture overnight at 4°C with gentle end-over-end rotation.
-
Blocking: Pellet the resin by centrifugation (500 x g for 1 minute) and discard the supernatant. To block any unreacted NHS groups, add 1 ml of 1 M ethanolamine (pH 8.0) and incubate for 2 hours at room temperature.
-
Washing: Wash the resin extensively with 10 ml of PBS three times to remove any non-covalently bound this compound and blocking reagents.
-
Storage: Resuspend the this compound-coupled resin in PBS containing 0.02% sodium azide and store at 4°C.
Protocol 2: this compound Pull-Down Assay
This protocol details the procedure for using the this compound affinity resin to capture interacting proteins from a cell lysate.
Materials:
-
This compound-coupled resin (from Protocol 1)
-
Control resin (ethanolamine-blocked beads without this compound)
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktail)
-
Cell culture of interest
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with control resin for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Binding: Add equal amounts of total protein (typically 1-2 mg) to both the this compound-coupled resin and the control resin. Incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the resin by centrifugation (500 x g for 1 minute). Discard the supernatant. Wash the beads three to five times with 1 ml of ice-cold wash buffer.
-
Elution: After the final wash, add 50-100 µl of elution buffer to the beads.
-
For mass spectrometry, use a compatible elution buffer like 0.1 M glycine pH 2.5. Neutralize the eluate immediately with 1 M Tris-HCl pH 8.5.
-
For Western blot analysis, add 2x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Protocol 3: Mass Spectrometry Analysis
The eluted proteins are then identified and quantified using mass spectrometry.
Procedure:
-
Sample Preparation: The eluted proteins are subjected to in-solution or in-gel trypsin digestion.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.
-
Quantitative Analysis: Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used to determine the relative abundance of proteins pulled down by this compound compared to the control resin.[8][11]
-
Bioinformatics Analysis: The identified interacting proteins are then analyzed for functional enrichment and pathway associations to understand their biological significance.
Visualization of Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental process and the biological context of this compound, the following diagrams are provided.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. embopress.org [embopress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SIRT2 Interacts with β-catenin to Inhibit Wnt Signaling Output in Response to Radiation-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for Using SIRT2 Inhibitors in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "SIRT-IN-2" is not widely documented in the available scientific literature. The following application notes and protocols are based on the well-characterized effects of a class of potent and selective Sirtuin 2 (SIRT2) inhibitors, such as AK-1 and AGK2, which are frequently used in neuroscience research. The principles and methodologies described are expected to be broadly applicable to novel SIRT2 inhibitors.
Introduction to SIRT2 Inhibition in Neurons
Sirtuin 2 (SIRT2) is a member of the NAD+-dependent deacetylase family of proteins.[1] In the central nervous system, SIRT2 is abundantly expressed in various cell types, including neurons and oligodendrocytes, and is predominantly found in the cytoplasm.[2][3][4] While initially known for its role in cell cycle regulation, emerging evidence points to its significant involvement in the pathophysiology of several neurodegenerative disorders, such as Parkinson's, Huntington's, and Alzheimer's diseases.[1][5]
Inhibition of SIRT2 has consistently demonstrated neuroprotective effects in a variety of in vitro and in vivo models.[1][6][7] The therapeutic potential of SIRT2 inhibitors stems from their ability to modulate multiple downstream pathways implicated in neuronal dysfunction and death. These include the regulation of sterol biosynthesis, mitigation of oxidative stress, and maintenance of microtubule stability.[6][8] Consequently, small molecule inhibitors of SIRT2 are valuable tools for studying neuronal biology and for the preclinical assessment of new therapeutic strategies for neurological diseases.
Data Presentation: Efficacy of SIRT2 Inhibitors in Primary Neurons
The following tables summarize the quantitative effects of commonly used SIRT2 inhibitors in primary neuron cultures, providing a baseline for experimental design.
Table 1: Neuroprotective Effects of SIRT2 Inhibitors in Primary Striatal Neurons (Huntington's Disease Model)
| Compound | Concentration (µM) | Model System | Endpoint Assessed | Result | Reference |
| AK-1 | 1, 2, 4 | Primary striatal neurons expressing mutant Huntingtin (Htt171-82Q) | Neuronal Viability (NeuN-positive cell counts) | Dose-dependent rescue of neurons from mutant Htt toxicity. | [9] |
| AGK2 | Not specified | Primary striatal neurons expressing mutant Huntingtin (Htt171-82Q) | Neuronal Viability (NeuN-positive cell counts) | Significant rescue of neurons from mutant Htt toxicity. | [9] |
| AK-1 | Not specified | Primary striatal neurons expressing mutant Huntingtin (Htt171-82Q) | Reduction of mutant Htt positive inclusions | Significantly reduced the number of inclusions. | [9] |
| AGK2 | Not specified | Primary striatal neurons expressing mutant Huntingtin (Htt171-82Q) | Reduction of mutant Htt positive inclusions | Significantly reduced the number of inclusions. | [9] |
Table 2: Neuroprotective Effects of SIRT2 Inhibitors in Primary Cortical Neurons (Ischemic Stroke Model)
| Compound | Concentration (µM) | Model System | Endpoint Assessed | Result | Reference |
| AK1 | 10, 30 | Primary cortical neurons subjected to Oxygen-Glucose Deprivation (OGD) | Neuronal cell death (Trypan blue exclusion assay) | Significant decrease in OGD-induced cell death. | [10] |
| AK1 | Not specified | Primary cortical neurons subjected to Oxygen-Glucose Deprivation (OGD) | Pro-apoptotic protein levels (Caspase-3, Bim, Bad) | Reduction in cleaved caspase-3 and other apoptotic markers. | [11] |
| AGK2 | Not specified | Primary cortical neurons subjected to Oxygen-Glucose Deprivation (OGD) | Pro-apoptotic protein levels (Caspase-3, Bim, Bad) | Reduction in cleaved caspase-3 and other apoptotic markers. | [11] |
Key Signaling Pathways Modulated by SIRT2 Inhibition
Regulation of Sterol Biosynthesis via SREBP-2
Inhibition of SIRT2 has been shown to decrease the nuclear trafficking of Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[6][12] This leads to the downregulation of genes involved in cholesterol biosynthesis, a pathway that, when dysregulated, can contribute to neuronal toxicity.[6]
Caption: SIRT2 inhibition reduces SREBP-2 nuclear translocation.
Downregulation of FOXO3a and MAPK Signaling
SIRT2 inhibition confers neuroprotection by downregulating the pro-apoptotic FOXO3a and MAPK signaling pathways.[8][11] This leads to a reduction in the expression of apoptotic proteins like Bim and Bad, thereby promoting neuronal survival.
Caption: SIRT2 inhibition blocks pro-apoptotic signaling.
Regulation of Microtubule Dynamics via α-Tubulin Acetylation
SIRT2 is a known deacetylase of α-tubulin.[13] Its inhibition leads to hyperacetylation of α-tubulin, which is associated with increased microtubule stability. This is crucial for maintaining proper axonal transport and overall neuronal integrity.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Opposing Effects of Sirtuins on Neuronal Survival: SIRT1-Mediated Neuroprotection Is Independent of Its Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “SLY AS A FOXO”: New Paths with Forkhead Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIRT2 inhibition achieves neuropro ... | Article | H1 Connect [archive.connect.h1.co]
- 13. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing SIRT-IN-2 Therapeutic Potential in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the therapeutic potential of SIRT-IN-2, a selective Sirtuin 2 (SIRT2) inhibitor. The protocols outlined below are based on established methodologies from preclinical studies of similar SIRT2 inhibitors and are intended to serve as a detailed resource for investigating the efficacy of this compound in oncology, neurodegenerative diseases, and metabolic disorders.
Introduction to SIRT2 and this compound
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase with a diverse and context-dependent role in cellular processes. It has been implicated in the pathophysiology of a range of diseases, acting as both a tumor promoter and suppressor in different cancers, and playing a complex role in neurodegenerative and metabolic conditions. The therapeutic potential of targeting SIRT2 has been demonstrated with various inhibitors, and this compound represents a novel compound for investigation.
I. Animal Models for Cancer Therapeutic Testing
The dual role of SIRT2 in cancer necessitates careful selection of animal models to investigate the therapeutic effects of this compound. Both xenograft and genetically engineered mouse models are valuable tools.
A. Breast Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human breast cancer xenograft model.
Animal Model: Female athymic nude mice (Nu/Nu).
Cell Line: MDA-MB-231 (triple-negative breast cancer).
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
This compound Administration:
-
Once tumors reach an average volume of approximately 150-200 mm³, randomize mice into treatment and control groups.
-
Prepare this compound (using Thiomyristoyl lysine (TM) as a proxy) for intraperitoneal (IP) injection. A formulation for TM is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Administer this compound daily via IP injection at a dose of 1.5 mg in 50 µL.[7] The control group should receive the vehicle solution.
-
-
Efficacy Assessment:
-
Continue treatment for a predefined period (e.g., 30 days) or until tumors in the control group reach a predetermined size.[7]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Perform immunohistochemical analysis on tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Analyze protein levels of c-Myc, a downstream target of SIRT2, by Western blot.[8]
-
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | c-Myc Protein Level (relative to control) |
| Vehicle Control | ~150-200 | Varies | Varies | 100% |
| This compound (TM) | ~150-200 | Significant Reduction | Significant Reduction | Decreased |
B. Colorectal Cancer Xenograft Model
Objective: To assess the anti-proliferative effects of this compound in a colorectal cancer xenograft model.
Animal Model: Athymic nude mice.
Cell Line: HCT116.
This protocol follows a similar procedure to the breast cancer xenograft model, with the following specifications:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells.
-
This compound Administration: A SIRT2 inhibitor, AF8 (a derivative of TM), has been shown to be effective at doses of 25 mg/kg and 100 mg/kg administered intraperitoneally.[9]
-
Efficacy Assessment: Monitor tumor volume and weight. At the end of the study, analyze tumors for markers of apoptosis and cell cycle arrest.
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound (AF8) | 25 | Significant | Significant |
| This compound (AF8) | 100 | ~80% | Significant |
II. Animal Models for Neurodegenerative Disease Therapeutic Testing
SIRT2 inhibition has shown promise in models of several neurodegenerative diseases. The following protocols are designed to test the neuroprotective effects of this compound.
A. Alzheimer's Disease (AD) Mouse Models
Objective: To evaluate the cognitive and neuropathological benefits of this compound in transgenic mouse models of AD.
Animal Models:
-
3xTg-AD: Harbors three mutations (APPSwe, PSEN1M146V, and MAPTP301L) and develops both amyloid plaques and neurofibrillary tangles.[10][11]
-
APP/PS1: Expresses a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9).
-
Animal Husbandry: House mice under standard conditions. Cognitive testing should be performed during the light cycle.
-
This compound Administration:
-
Based on studies with the brain-permeable SIRT2 inhibitor AK-7, prepare this compound for intraperitoneal injection. A suggested solvent is a mixture of DMSO and saline.[12]
-
Administer this compound chronically, for example, starting at a pre-symptomatic age.
-
-
Behavioral Testing:
-
Novel Object Recognition (NOR) Test:
-
Habituation: Allow mice to explore an empty open-field arena for 5-10 minutes.[9][13][14]
-
Familiarization/Training (Day 1): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.[9]
-
Test (Day 2): Replace one of the familiar objects with a novel object and record the time spent exploring each object for 10 minutes.[9]
-
Analysis: Calculate the recognition index: (Time exploring novel object) / (Total exploration time).
-
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool filled with opaque water with a hidden escape platform.
-
Acquisition Phase (4-5 days): Conduct 4 trials per day where the mouse learns to find the hidden platform using spatial cues.[15][16]
-
Probe Trial (Day after last acquisition day): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[16]
-
-
-
Neuropathological Analysis:
-
Following behavioral testing, euthanize the mice and perfuse with PBS and 4% paraformaldehyde.
-
Collect brains and prepare sections for immunohistochemistry.
-
Immunohistochemistry:
-
| Animal Model | Treatment Group | NOR Recognition Index | MWM Time in Target Quadrant (s) | Aβ Plaque Load (%) | p-Tau Pathology (relative to control) |
| 3xTg-AD / APP/PS1 | Vehicle Control | ~0.5 (chance) | Varies | 100% | 100% |
| 3xTg-AD / APP/PS1 | This compound (AK-7) | >0.5 | Increased | Reduced | Reduced |
B. Huntington's Disease (HD) Mouse Model
Objective: To assess the neuroprotective effects of this compound in a transgenic mouse model of HD.
Animal Model: R6/2 mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat.[19][20]
-
This compound Administration:
-
Administer this compound (using AK-7 as a reference) via intraperitoneal injection at doses of 10 and 20 mg/kg.[19]
-
Begin treatment at a pre-symptomatic age (e.g., 3.5 weeks) and continue throughout the lifespan of the mice.
-
-
Motor Function Assessment:
-
Rotarod Test:
-
Train mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).[21]
-
Test mice at regular intervals (e.g., weekly) and record the latency to fall.
-
-
-
Survival Analysis: Monitor and record the lifespan of mice in each treatment group.
-
Neuropathological Analysis:
-
At the end of the study, collect brains and prepare sections for immunohistochemistry.
-
Stain for mutant huntingtin aggregates and quantify their size and number.[19]
-
| Treatment Group | Dose (mg/kg) | Rotarod Latency to Fall (s) | Mean Survival (days) | Mutant Huntingtin Aggregate Volume Reduction (%) |
| Vehicle Control | - | Declines with age | ~95 | 0 |
| This compound (AK-7) | 10 | Improved | ~109 (+13%) | ~35% |
| This compound (AK-7) | 20 | Improved | Trend towards extension | Significant reduction |
III. Animal Models for Metabolic Disorder Therapeutic Testing
SIRT2 has been implicated in the regulation of metabolism, making this compound a potential therapeutic for metabolic diseases.
A. Diet-Induced Obesity and Insulin Resistance Model
Objective: To investigate the effects of this compound on metabolic parameters in a mouse model of diet-induced obesity and insulin resistance.
Animal Model: C57BL/6J mice.
-
Diet Induction:
-
This compound Administration:
-
Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection) for a specified duration.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT):
-
Insulin Tolerance Test (ITT):
-
-
Biochemical Analysis:
-
At the end of the study, collect blood and tissues (liver, adipose tissue, muscle).
-
Measure plasma insulin, triglycerides, and cholesterol levels.
-
Analyze tissue samples for markers of insulin signaling (e.g., phosphorylated Akt).
-
| Diet | Treatment Group | Body Weight (g) | Fasting Blood Glucose (mg/dL) | Glucose Tolerance (AUC) | Insulin Sensitivity (% glucose reduction in ITT) |
| Chow | Vehicle Control | Normal | Normal | Normal | Normal |
| HFD | Vehicle Control | Increased | Increased | Impaired | Reduced |
| HFD | This compound | Potentially Reduced | Potentially Reduced | Potentially Improved | Potentially Improved |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT)
Caption: this compound inhibits SIRT2, leading to decreased c-Myc stability and reduced tumor growth.
Caption: this compound inhibits SIRT2, promoting microtubule stability and non-amyloidogenic APP processing.
Experimental Workflow Diagram (Graphviz DOT)
Caption: Workflow for testing this compound in a cancer xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 8. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 9. mmpc.org [mmpc.org]
- 10. Detailed immunohistochemical characterization of temporal and spatial progression of Alzheimer's disease-related pathologies in male triple-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 15. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Sirtuin 2 Inhibitor AK-7 is Neuroprotective in Huntington Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 22. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Insulin Tolerance Test [protocols.io]
- 25. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assessment of Insulin Tolerance In Vivo in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing SIRT-IN-2 concentration for cell culture experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of SIRT-IN-2 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, pan-inhibitor of the sirtuin family of enzymes, specifically targeting SIRT1, SIRT2, and SIRT3.[1] Sirtuins are NAD⁺-dependent deacetylases that remove acetyl groups from lysine residues on both histone and non-histone proteins.[2][3] By inhibiting these enzymes, this compound prevents the deacetylation of their target substrates, leading to an increase in the acetylated state of these proteins. This can impact numerous cellular processes, including gene expression, cell cycle regulation, metabolism, and apoptosis.[4][5]
It is crucial to verify the specific compound you are using, as several inhibitors have similar names. Their potency and selectivity can vary significantly.
Table 1: Properties of Common Sirtuin Inhibitors with Similar Nomenclature
| Compound Name | Primary Target(s) | Reported IC₅₀ Values | Key Considerations |
|---|---|---|---|
| This compound | SIRT1, SIRT2, SIRT3 | SIRT1: 4 µM, SIRT2: 4 µM, SIRT3: 7 µM[1] | A pan-sirtuin inhibitor. Effects will be a composite of inhibiting multiple sirtuins. |
| SIRT1-IN-2 | SIRT1 | 1.6 µM[6] | A selective SIRT1 inhibitor. |
| Sirt2-IN-1 | SIRT2 | 163 nM (0.163 µM)[7] | A potent and selective SIRT2 inhibitor. |
| Sirt2-IN-2 | SIRT2 | 118 nM (0.118 µM)[8] | A potent and selective SIRT2 inhibitor. |
Q2: What is a good starting concentration for my experiments?
A2: A good starting point for a dose-response experiment is a wide concentration range, typically from 0.1 µM to 100 µM.[6] The optimal concentration is highly cell-type dependent. For example, in one study, a SIRT1 inhibitor showed IC₅₀ values for proliferation inhibition between 37 µM and 51 µM in various human cancer cell lines, while being significantly less cytotoxic to normal cell lines.[6] It is essential to perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line.
Q3: How do I properly prepare and store this compound stock solutions?
A3: Proper preparation and storage are critical for consistent results. Follow these guidelines:
-
Solvent: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1][7] Use high-quality, anhydrous (hygroscopic) DMSO, as moisture can impact solubility and compound stability.[1][7]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM to 50 mM. This allows you to add a minimal volume to your cell culture medium, keeping the final DMSO concentration low (ideally ≤0.5%).
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1][6]
Table 2: Recommended Solvent and Storage Conditions
| Parameter | Recommendation |
|---|---|
| Solvent | Anhydrous DMSO |
| Stock Concentration | 10-50 mM |
| Short-Term Storage | -20°C (up to 1 month) |
| Long-Term Storage | -80°C (up to 6 months) |
| Handling | Aliquot to avoid freeze-thaw cycles |
Q4: My this compound is precipitating in the culture medium. What should I do?
A4: Precipitation is a common issue with hydrophobic compounds. Here are some solutions:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (e.g., <0.5%). High concentrations of DMSO can be toxic to cells and can also cause the compound to fall out of solution when diluted in an aqueous buffer.
-
Warm the Medium: Gently warm the culture medium to 37°C before adding the this compound working solution.
-
Serial Dilutions: Prepare intermediate dilutions of your stock in culture medium rather than adding a highly concentrated stock directly to the final culture volume.
-
Alternative Formulations: For challenging applications, some protocols suggest using co-solvents like PEG300, Tween-80, or SBE-β-CD, though this must be optimized for your specific cell type to avoid solvent-induced artifacts.[1][9]
Q5: How can I confirm that this compound is active and engaging its target in my cells?
A5: The most direct way to confirm target engagement is to measure the acetylation status of known SIRT1 and SIRT2 substrates via Western blot.
-
For SIRT1/2 Inhibition: Probe for acetylated-p53 (Ac-p53). Inhibition of SIRT1 and SIRT2 prevents p53 deacetylation, leading to its accumulation.[10][11]
-
For SIRT2 Inhibition: Probe for acetylated-α-tubulin. SIRT2 is the primary deacetylase for α-tubulin in the cytoplasm.[12][13] You should observe a dose-dependent increase in the acetylated form of the substrate after treatment with this compound. Always compare the levels of the acetylated protein to the total protein level (e.g., total p53 or total α-tubulin) and a loading control (e.g., GAPDH, β-actin).
Q6: Is this compound expected to be cytotoxic?
A6: Yes, this compound can be cytotoxic, and this effect is often the desired outcome in cancer research.[14] The degree of cytotoxicity is highly dependent on the cell type and the genetic context.[10] For instance, cancer cells may be more sensitive to sirtuin inhibition than non-cancerous cells.[6] It is crucial to establish a cytotoxicity profile (e.g., IC₅₀ value) for each cell line used in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at expected concentrations. | 1. Compound Inactivity: The compound may have degraded due to improper storage (e.g., multiple freeze-thaw cycles).2. Solubility Issues: The compound may have precipitated out of the culture medium.3. Cell Line Resistance: The chosen cell line may be insensitive to sirtuin inhibition.4. Insufficient Concentration: The concentrations used may be too low for your specific cell line. | 1. Use a fresh aliquot of this compound. Prepare a new stock solution if necessary.2. Visually inspect the medium for precipitation. Follow the steps in FAQ #4.3. Confirm target engagement via Western blot (see FAQ #5). If the target is not hyperacetylated, the drug is not working. If it is, the phenotype may be independent of this pathway.4. Increase the concentration range in your dose-response experiment. |
| High cytotoxicity observed even at low concentrations. | 1. High Cell Line Sensitivity: Your cell line may be particularly sensitive to sirtuin inhibition.2. Solvent Toxicity: The final DMSO concentration in the medium may be too high.3. Off-Target Effects: At higher concentrations, the inhibitor might affect other cellular targets.[15][16] | 1. Perform a detailed dose-response curve starting from very low (nanomolar) concentrations to pinpoint the therapeutic window.2. Calculate and ensure the final DMSO concentration is non-toxic (typically <0.5%, but must be verified for your cells).3. Lower the concentration to a range where you see target engagement (hyperacetylation) but minimal cytotoxicity. |
| Inconsistent results between experiments. | 1. Stock Solution Variability: Repeated freeze-thaw cycles or extended storage may have degraded the compound.2. Cellular State: Variations in cell confluency, passage number, or overall health can alter experimental outcomes.3. Inconsistent Treatment Time: Small variations in incubation time can lead to different results. | 1. Always use a fresh aliquot for each experiment. Avoid reusing diluted solutions.2. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at the same density for each experiment.3. Use a precise timer for all incubation steps. |
Experimental Protocols & Visualizations
Protocol 1: Determining Optimal Concentration via Dose-Response Cytotoxicity Assay
This protocol outlines a standard method using an MTT assay to measure cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2X serial dilution of this compound in culture medium. For a range of 100 µM to ~0.2 µM, your 2X concentrations would be 200 µM, 100 µM, 50 µM, etc. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no cells" blank control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells (resulting in a final 1X concentration).
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the inhibitor concentration to determine the IC₅₀ value.
Table 3: Example Dose-Response Data for a SIRT Inhibitor in Cancer Cell Lines[6]
| Cell Line | IC₅₀ (µM) after 48h |
|---|---|
| K562 | 51 |
| HCT-116 | 37 |
| HepG2 | 40 |
| A549 | 48 |
| MCF-7 | 48 |
| 293T (Normal) | > 100 |
Note: Data is representative and should be determined empirically for your specific compound and cell lines.
Caption: Experimental workflow for optimizing this compound concentration.
Protocol 2: Verifying Target Engagement via Western Blot
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at several concentrations below the determined IC₅₀ value (e.g., 0.25x, 0.5x, and 1x IC₅₀) for a set time (e.g., 8-24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate overnight with primary antibodies (e.g., anti-acetyl-p53, anti-total-p53, anti-acetyl-α-tubulin, anti-total-α-tubulin, and a loading control like anti-GAPDH).
-
Secondary Antibody & Imaging: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. A successful experiment will show a dose-dependent increase in the ratio of acetylated protein to total protein.
Signaling Pathway Diagrams
Caption: this compound inhibits SIRT1/2, increasing active, acetylated p53.
Caption: this compound inhibits SIRT2, increasing acetylated α-tubulin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SIRT-IN-3 | Sirtuin | 1211-19-4 | Invivochem [invivochem.com]
- 10. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 13. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. novel-small-molecule-sirt2-inhibitors-induce-cell-death-in-leukemic-cell-lines - Ask this paper | Bohrium [bohrium.com]
- 15. mdpi.com [mdpi.com]
- 16. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of SIRT-IN-2 Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
SIRT-IN-2, a potent pan-sirtuin inhibitor targeting SIRT1, SIRT2, and SIRT3, is a valuable tool in cellular and in vivo research. However, its inherent low aqueous solubility can present significant challenges during experimental setup, potentially leading to inaccurate results and wasted resources. This technical support center provides a comprehensive guide to troubleshooting common insolubility issues with this compound, offering detailed protocols, frequently asked questions, and visual aids to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO, reaching up to 62.5 mg/mL (162.98 mM).[1][2] It is crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to prevent precipitation:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous solution.
-
Use Co-solvents: For in vivo studies, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used in combination with DMSO to improve solubility in saline solutions.[1][3]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of the buffer while vortexing, and then add this intermediate solution to the final volume.
-
Sonication and Gentle Warming: Brief sonication or gentle warming (e.g., to 37°C) of the final solution can help to redissolve small precipitates.[4] However, be cautious with temperature-sensitive assays.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies significantly between cell lines. As a general guideline:
-
< 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxicity.[5][6]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but it is advisable to run a vehicle control to assess any potential effects of the solvent on your specific cells.[5][7]
-
> 0.5% DMSO: Can be toxic to many cell types and should be avoided if possible.[5][8]
Always perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.
Q4: Can I dissolve this compound in ethanol or methanol?
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. Insufficient solvent volume. 2. Low-quality or hydrated DMSO. 3. Compound has degraded. | 1. Ensure you are using the correct solvent-to-compound ratio to achieve the desired concentration (up to 62.5 mg/mL). 2. Use fresh, anhydrous, high-purity DMSO.[1][2] 3. If the compound is old or has been stored improperly, it may have degraded. Consider using a fresh vial. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | 1. Final concentration is too high for aqueous solubility. 2. Rapid addition of DMSO stock to the buffer. | 1. Decrease the final concentration of this compound. 2. Add the DMSO stock dropwise to the aqueous solution while vortexing or stirring vigorously. 3. Consider using a buffer containing a small percentage of a non-ionic detergent like Tween-20 if compatible with your assay. |
| Solution becomes cloudy over time or after refrigeration. | 1. Compound is coming out of solution at a lower temperature. 2. Instability of the supersaturated solution. | 1. Prepare fresh solutions for each experiment. If storage is necessary, store at room temperature if stable, or re-dissolve by gentle warming and sonication before use. 2. Avoid long-term storage of diluted aqueous solutions. Prepare fresh from a DMSO stock just before the experiment. |
| Inconsistent experimental results. | 1. Incomplete dissolution of this compound, leading to inaccurate concentrations. 2. Precipitation of the compound during the experiment. | 1. Visually inspect your final solution for any particulate matter before use. If necessary, briefly centrifuge and use the supernatant. 2. Monitor your experimental setup (e.g., plates in an incubator) for any signs of precipitation over time. |
Quantitative Data Summary
| Solvent | Solubility | Notes |
| DMSO | ≥ 62.5 mg/mL (162.98 mM)[1][2] | Use of freshly opened, anhydrous DMSO is recommended.[1][2] Sonication may be needed.[1][2] |
| In vivo Formulation 1 | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In vivo Formulation 2 | ≥ 2.08 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In vivo Formulation 3 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 383.49 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.835 mg.
-
Add the appropriate volume of DMSO to the this compound powder in a microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear, yellow to brown solution should be obtained.[1]
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculate the volume of the 10 mM stock solution needed. To prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Dispense 10 mL of the pre-warmed cell culture medium into a sterile conical tube.
-
While gently vortexing the medium, add the 10 µL of the 10 mM this compound stock solution dropwise to the medium. This gradual addition helps to prevent localized high concentrations of DMSO and subsequent precipitation.
-
Visually inspect the solution to ensure it is clear and free of any precipitates.
-
Use the working solution immediately for your cell-based assays. The final DMSO concentration in this example is 0.1%.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in understanding the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for preparing this compound solutions and troubleshooting insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIRT-IN-3 | Sirtuin | 1211-19-4 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
SIRT-IN-2 stability in cell culture media
Welcome to the technical support center for SIRT-IN-2, a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, small molecule inhibitor of the class III histone deacetylases (HDACs) Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3).[1] It functions by binding to the nicotinamide C-pocket and the acetyl-lysine substrate channel of these sirtuins, thereby blocking their deacetylase activity.[1] This inhibition leads to the hyperacetylation of a multitude of downstream protein targets involved in various cellular processes.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvent should I dissolve this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, a concentrated stock solution in DMSO can be prepared and then diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.
Q4: What is the stability of this compound in cell culture media?
The precise half-life of this compound in specific cell culture media such as DMEM or RPMI has not been extensively published. The stability of a small molecule inhibitor in cell culture is influenced by several factors including the composition of the medium, the presence of serum (FBS), temperature, and pH. While specific data for this compound is limited, studies on other small molecule inhibitors have shown that stability can range from hours to days. It is recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in the Troubleshooting Guide.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Issue 1: Inconsistent or Lack of Expected Biological Effect
Possible Causes:
-
Degradation of this compound: The compound may have degraded in the cell culture medium over the course of the experiment.
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit SIRT1/2/3 in your specific cell type.
-
Cellular Efflux: Some cell lines may actively pump out the inhibitor, reducing its intracellular concentration.
-
High Cell Density: At high confluency, the effective concentration of the inhibitor per cell may be reduced.
Solutions:
-
Verify Compound Stability: Perform a stability assay to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions. (See Experimental Protocols section for a detailed methodology).
-
Optimize Concentration: Conduct a dose-response experiment to determine the optimal concentration of this compound for your cell line and desired biological readout.
-
Time-Course Experiment: If stability is a concern, consider replenishing the media with fresh this compound at regular intervals during long-term experiments.
-
Control for Cell Density: Seed cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase when the treatment is initiated.
Issue 2: Observed Cell Toxicity or Off-Target Effects
Possible Causes:
-
High Concentration of this compound: Excessive concentrations of the inhibitor can lead to cytotoxicity.
-
Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells.
-
Pan-Sirtuin Inhibition: As this compound is a pan-inhibitor of SIRT1, SIRT2, and SIRT3, the observed phenotype may be a composite effect of inhibiting all three sirtuins, which can have broad and sometimes opposing cellular roles.[2][3]
-
Off-Target Effects: Although potent against SIRT1/2/3, at higher concentrations, off-target activities cannot be completely ruled out without comprehensive screening.[2]
Solutions:
-
Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations well below this threshold for your experiments.
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Consider Isoform-Specific Inhibitors: If you suspect the observed phenotype is due to the inhibition of a specific sirtuin, consider using more selective inhibitors for SIRT1, SIRT2, or SIRT3 to dissect the individual contributions.
-
Rescue Experiments: Where possible, perform rescue experiments by overexpressing a sirtuin to confirm that the observed effect is on-target.
Quantitative Data Summary
| Sirtuin Isoform | IC₅₀ (nM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
Data obtained from in vitro enzymatic assays.[1]
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol is adapted from methodologies used for other small molecule inhibitors and can be used to determine the half-life of this compound in your specific cell culture setup.[4]
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI) with and without 10% FBS
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Methodology:
-
Prepare this compound Solution: Prepare a stock solution of this compound in DMSO. Spike the cell culture medium (with and without 10% FBS) with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
Incubation: Aliquot the this compound containing media into sterile microcentrifuge tubes. Place the tubes in a 37°C incubator with 5% CO₂.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot for each condition. The t=0 sample should be processed immediately after preparation.
-
Sample Preparation: To precipitate proteins, add an equal volume of ice-cold acetonitrile to each sample. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
HPLC Analysis: Carefully collect the supernatant and inject a defined volume into the HPLC system.
-
Data Analysis: Analyze the chromatograms to determine the peak area corresponding to this compound at each time point. Normalize the peak area at each time point to the peak area at t=0. Plot the percentage of remaining this compound against time. The half-life (t₁/₂) can be calculated by fitting the data to a one-phase exponential decay curve using software like GraphPad Prism.[4]
Signaling Pathways and Workflow Diagrams
SIRT1 Signaling Pathway
SIRT1 is primarily a nuclear protein that plays a crucial role in cellular stress response, metabolism, and longevity. It deacetylates a wide range of substrates, including transcription factors and DNA repair proteins. Inhibition of SIRT1 by this compound can lead to the hyperacetylation and altered activity of these targets.
Caption: SIRT1 signaling pathway and points of inhibition by this compound.
SIRT2 Signaling Pathway
SIRT2 is predominantly a cytoplasmic sirtuin, although it can translocate to the nucleus during mitosis. It is involved in the regulation of the cell cycle, microtubule dynamics, and cellular metabolism. Inhibition of SIRT2 can lead to hyperacetylation of its substrates, affecting these processes.
Caption: SIRT2 signaling pathway and points of inhibition by this compound.
SIRT3 Signaling Pathway
SIRT3 is the major mitochondrial sirtuin and a key regulator of mitochondrial function, metabolism, and the response to oxidative stress. It deacetylates numerous mitochondrial enzymes. Inhibition of SIRT3 can impair mitochondrial function and increase oxidative stress.
Caption: SIRT3 signaling pathway and points of inhibition by this compound.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical workflow for investigating the cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing SIRT-IN-2 Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage cytotoxicity associated with the pan-sirtuin inhibitor, SIRT-IN-2, in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro studies with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| High levels of unexpected cytotoxicity observed at low concentrations of this compound. | Off-target effects: Sirtuin inhibitors can have effects on other proteins besides their intended targets.[1][2] Cell line sensitivity: Different cell lines exhibit varying sensitivities to sirtuin inhibitors.[1] Compound purity/stability: Impurities or degradation of the this compound compound can lead to increased toxicity. | Validate on-target effect: Use molecular techniques like Western blotting to confirm the acetylation of known SIRT1, SIRT2, and SIRT3 substrates (e.g., p53, α-tubulin). An increase in acetylation would suggest on-target activity.[3] Perform dose-response experiments: Determine the IC50 value for your specific cell line to identify the optimal concentration range. Ensure compound quality: Use a high-purity compound and follow the manufacturer's storage and handling recommendations. Prepare fresh stock solutions regularly. |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors like cell passage number, confluency, and media composition can influence cellular response. Inconsistent inhibitor concentration: Errors in dilution or storage of this compound can lead to variability. | Standardize cell culture protocols: Use cells within a defined passage number range and seed at a consistent density. Ensure media and supplements are from the same lot where possible. Prepare fresh dilutions: Aliquot and store this compound stock solutions at the recommended temperature. Prepare fresh working dilutions for each experiment. |
| Difficulty in distinguishing between on-target cytotoxic effects and general toxicity. | Lack of appropriate controls: Without proper controls, it is challenging to attribute cell death specifically to sirtuin inhibition. | Include rescue experiments: Overexpress SIRT1, SIRT2, or SIRT3 in your cells. If the cytotoxicity is on-target, overexpression of the respective sirtuin should rescue the cells from the inhibitor's effects. Use negative control compounds: Employ a structurally similar but inactive analog of this compound, if available, to control for off-target effects. |
| Observed cytotoxicity does not correlate with expected downstream signaling. | Cellular context: The downstream effects of sirtuin inhibition are highly dependent on the specific cell type and its genetic background.[1] For example, the pro-apoptotic effect of SIRT1/2 inhibition can be p53-dependent in some cell lines.[1] Timing of analysis: The kinetics of downstream events can vary. | Characterize your cell line: Understand the status of key pathways (e.g., p53, NF-κB) in your cell model. Perform a time-course experiment: Analyze key downstream markers at different time points after this compound treatment to capture the dynamic response. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a pan-inhibitor of SIRT1, SIRT2, and SIRT3. Sirtuins are NAD+-dependent deacetylases that regulate numerous cellular processes. By inhibiting these sirtuins, this compound can induce cytotoxicity through several mechanisms, including:
-
Induction of Apoptosis: Inhibition of SIRT1 and SIRT2 can lead to the hyperacetylation and activation of the tumor suppressor protein p53, which in turn can trigger apoptosis.[1]
-
Cell Cycle Arrest: Sirtuins are involved in cell cycle regulation. Their inhibition can lead to cell cycle arrest, preventing cell proliferation.[4]
-
Modulation of NF-κB Signaling: SIRT1 and SIRT2 can deacetylate the p65 subunit of NF-κB, thereby regulating its activity. Inhibition of sirtuins can lead to altered NF-κB signaling, which can have pro- or anti-apoptotic effects depending on the cellular context.[5]
Q2: How can I optimize the concentration of this compound to minimize cytotoxicity while still observing the desired inhibitory effects?
A2: Optimization of this compound concentration is crucial. A standard approach is to perform a dose-response curve and assess both cytotoxicity and the desired biological endpoint.
-
Determine the IC50 for cytotoxicity: Use an MTT or similar cell viability assay to determine the concentration of this compound that reduces cell viability by 50%.
-
Assess on-target effects at sub-toxic concentrations: Use concentrations below the IC50 value to evaluate the desired biological effects, such as the acetylation of specific sirtuin substrates (e.g., acetyl-p53 for SIRT1, acetyl-α-tubulin for SIRT2).
-
Select the lowest effective concentration: The optimal concentration will be the lowest one that produces the desired on-target effect with minimal cytotoxicity.
Q3: Are there any strategies to mitigate the off-target effects of this compound?
A3: While this compound is a pan-sirtuin inhibitor, mitigating broader off-target effects is a general concern with small molecule inhibitors. Strategies include:
-
Use the lowest effective concentration: As determined by dose-response studies, using the minimal necessary concentration can help reduce the likelihood of engaging off-target molecules.
-
Employ orthogonal approaches: Confirm key findings using genetic approaches such as siRNA or shRNA-mediated knockdown of SIRT1, SIRT2, and/or SIRT3 to ensure the observed phenotype is a direct result of sirtuin inhibition.
-
Utilize more selective inhibitors as controls: If available, compare the effects of this compound with more isoform-selective inhibitors for SIRT1, SIRT2, or SIRT3 to dissect the contribution of each sirtuin to the observed phenotype.
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Assessing On-Target Effects
This protocol describes how to use Western blotting to detect the acetylation of sirtuin substrates, confirming the on-target activity of this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the this compound-treated and control cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways involving SIRT1, SIRT2, and SIRT3, as well as a general experimental workflow for managing this compound induced cytotoxicity.
Caption: SIRT1 Signaling Pathway.
Caption: SIRT2 Signaling Pathway.
Caption: SIRT3 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of SIRT2 Improves Outcomes in a Lethal Septic Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Negative Control Experiments for SIRT-IN-2 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SIRT-IN-2, a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3.[1][2] Proper negative control experiments are crucial for validating that the observed biological effects are specifically due to the inhibition of sirtuins and not off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is a negative control experiment and why is it critical when using this compound?
A1: A negative control experiment is designed to demonstrate that the observed experimental outcome is due to the specific inhibition of the target (in this case, sirtuins) by this compound, rather than other, non-specific effects of the compound. This is crucial because small molecules can have off-target effects, interacting with other proteins in the cell and leading to misinterpretation of results. A proper negative control helps to distinguish the specific, on-target effects from these non-specific phenomena.
Q2: What is the ideal negative control for a this compound experiment?
A2: The ideal negative control is a compound that is structurally very similar to this compound but is biologically inactive against SIRT1, SIRT2, and SIRT3. This "inactive analog" should ideally share similar physicochemical properties, such as solubility and cell permeability, to ensure that any differences in biological activity can be attributed to its lack of sirtuin inhibition.
Q3: Is there a commercially available inactive analog for this compound?
A3: Currently, a commercially available, validated inactive analog specifically for this compound is not widely documented. Researchers may need to consider alternative strategies for their negative controls.
Q4: What are the alternative negative control strategies if a specific inactive analog for this compound is not available?
A4: Several alternative strategies can be employed:
-
Use a structurally related but inactive compound: If structure-activity relationship (SAR) data is available for the chemical series to which this compound belongs, a close structural analog that has been shown to be inactive in sirtuin activity assays can be used.
-
Vehicle Control: The most basic negative control is the vehicle (e.g., DMSO) used to dissolve the this compound.[3] This controls for any effects of the solvent on the cells.
-
SIRT1/2/3 Knockdown/Knockout: Using genetic approaches like siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of SIRT1, SIRT2, and/or SIRT3 can help validate the on-target effects of this compound.[4][5] If the inhibitor phenocopies the genetic knockdown, it provides strong evidence for on-target activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound | Compound inactivity: Improper storage or handling may have degraded the compound. | Purchase a fresh stock of this compound and store it correctly, protected from light and moisture, at the recommended temperature (-20°C for powder, -80°C for solvent stocks).[1] |
| Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit the target sirtuins in your specific cell type or assay. | Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental system. | |
| Poor solubility: this compound may have precipitated out of the culture medium. | Ensure complete dissolution of the compound in the appropriate solvent (e.g., DMSO) before adding it to the culture medium.[1] Avoid repeated freeze-thaw cycles of stock solutions.[1] Consider using sonication to aid dissolution.[1] | |
| High background or off-target effects | Non-specific binding: The compound may be interacting with other proteins in the cell. | Use a proper negative control (see FAQs). If an inactive analog is not available, compare the effects of this compound with those of SIRT1/2/3 siRNA to confirm on-target activity. |
| Cellular stress response: High concentrations of the inhibitor or the vehicle (DMSO) may induce a stress response. | Lower the concentration of this compound and the vehicle. Ensure the final DMSO concentration in your culture medium is typically below 0.1%. | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to inconsistent results. | Standardize all experimental protocols. Ensure consistent cell passage numbers and confluency. Prepare fresh reagents for each experiment. |
| Compound stability: this compound may not be stable in the culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
Experimental Protocols
Protocol 1: Western Blot Analysis of α-tubulin Acetylation
One of the well-established downstream effects of SIRT2 inhibition is the hyperacetylation of its substrate, α-tubulin.[4] This protocol describes how to assess the on-target activity of this compound by measuring changes in α-tubulin acetylation.
Materials:
-
This compound
-
Negative control compound (if available) or vehicle (DMSO)
-
Cell line of interest (e.g., MCF-7)[3]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-SIRT2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 5, 10 µM) and the negative control/vehicle for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on cell proliferation and viability.[6]
Materials:
-
This compound
-
Negative control compound or vehicle (DMSO)
-
Cell line of interest
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and the negative control/vehicle.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Data Presentation
The following tables are templates for organizing and presenting your quantitative data from negative control experiments.
Table 1: Effect of this compound and Negative Control on α-tubulin Acetylation
| Treatment | Concentration (µM) | Normalized Acetylated α-tubulin Level (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 1.0 | |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| Negative Control | 1 | ||
| 5 | |||
| 10 |
Table 2: IC50 Values of this compound and Negative Control on Cell Viability
| Compound | IC50 (µM) | 95% Confidence Interval |
| This compound | ||
| Negative Control | > [Highest concentration tested] |
Visualizations
Caption: SIRT1 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for a negative control experiment.
Caption: Logic for interpreting negative control experiment results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIRT2 promotes the viability, invasion and metastasis of osteosarcoma cells by inhibiting the degradation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with SIRT-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using SIRT-IN-2, a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the catalytic active site of sirtuins 1, 2, and 3.[1] It occupies the nicotinamide C-pocket and the acetyl-lysine substrate channel, thereby blocking the deacetylase activity of these sirtuins.[1] Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene expression, cell survival, and metabolism.[2]
Q2: What are the reported IC50 values for this compound against its target sirtuins?
This compound is a potent inhibitor of SIRT1, SIRT2, and SIRT3. The reported half-maximal inhibitory concentrations (IC50) are in the low micromolar range.
| Sirtuin Target | IC50 (µM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
| Data from MedchemExpress.[1] |
Q3: Is this compound selective for SIRT1/2/3?
While potent against SIRT1, SIRT2, and SIRT3, the broader selectivity profile of this compound against other sirtuins (SIRT4-7) and other classes of histone deacetylases (HDACs) is not as well-documented in readily available literature. When interpreting results, it is crucial to consider potential off-target effects.
Troubleshooting Unexpected Experimental Results
Problem 1: No observable effect on the acetylation of my protein of interest after this compound treatment.
This is a common issue that can arise from several factors. The following flowchart outlines a systematic troubleshooting approach.
-
Step 1: Verify Compound Integrity and Activity.
-
Question: Is the this compound compound active?
-
Troubleshooting:
-
Confirm the correct storage of the compound (powder at -20°C, in solvent at -80°C for up to 6 months).[1]
-
Perform an in vitro sirtuin activity assay using recombinant SIRT1, SIRT2, or SIRT3 to confirm the inhibitory activity of your specific batch of this compound.
-
-
-
Step 2: Confirm Cellular Uptake and Stability.
-
Question: Is this compound getting into the cells and remaining stable?
-
Troubleshooting:
-
While direct measurement of intracellular compound concentration can be challenging, you can infer uptake by assessing a known downstream effect. For example, since SIRT2's primary cytoplasmic substrate is α-tubulin, an increase in α-tubulin acetylation can serve as a positive control for cellular activity.[3][4]
-
Consider the cell permeability of your specific cell line. Some cell lines may have higher levels of efflux pumps that could reduce the intracellular concentration of the inhibitor.
-
-
-
Step 3: Validate Target Engagement.
-
Question: Is this compound engaging with its intended sirtuin targets in the cell?
-
Troubleshooting:
-
Perform a cellular thermal shift assay (CETSA) to confirm that this compound is binding to SIRT1, SIRT2, and/or SIRT3 within the cell.
-
-
-
Step 4: Assess Sirtuin Isoform Specificity.
-
Question: Is your protein of interest a substrate of SIRT1, SIRT2, or SIRT3?
-
Troubleshooting:
-
Your protein may be primarily deacetylated by a sirtuin isoform that is not inhibited by this compound (i.e., SIRT4, SIRT5, SIRT6, or SIRT7).
-
Conduct siRNA-mediated knockdown experiments for SIRT1, SIRT2, and SIRT3 individually to see if the acetylation of your protein of interest is affected. This will help confirm which sirtuin is the primary deacetylase.
-
-
-
Step 5: Consider Redundant Deacetylases.
-
Question: Could other, non-sirtuin deacetylases be compensating?
-
Troubleshooting:
-
The acetylation of your protein may be regulated by other classes of histone deacetylases (HDACs).
-
Treat cells with a pan-HDAC inhibitor (e.g., Trichostatin A or Vorinostat) in addition to this compound to see if this results in the expected increase in acetylation.
-
-
Problem 2: Observing a phenotype that is opposite to what is expected from sirtuin inhibition.
The roles of sirtuins, particularly SIRT2, in cellular processes like cancer can be context-dependent, acting as both tumor promoters and suppressors.[5][6] This duality can lead to counterintuitive experimental outcomes.
-
Step 1: Confirm On-Target Effect.
-
Question: Is the observed phenotype a direct result of SIRT1/2/3 inhibition?
-
Troubleshooting:
-
Use siRNA or shRNA to knock down SIRT1, SIRT2, and SIRT3 individually and in combination. If the knockdown phenocopies the effect of this compound, it suggests the phenotype is on-target.
-
Attempt to rescue the phenotype by overexpressing a this compound-resistant mutant of the relevant sirtuin.
-
-
-
Step 2: Investigate Context-Dependent Sirtuin Function.
-
Question: Could the cellular context be influencing the role of the targeted sirtuins?
-
Troubleshooting:
-
The function of sirtuins can vary depending on the cell type, tissue of origin, and the specific genetic background of the cells (e.g., p53 status).[7]
-
Review the literature for the known roles of SIRT1, SIRT2, and SIRT3 in your specific experimental model. For example, SIRT2 has been shown to have both tumor-suppressive and tumor-promoting roles.[6]
-
-
-
Step 3: Consider Off-Target Effects.
-
Question: Could this compound be hitting other targets that are responsible for the observed phenotype?
-
Troubleshooting:
-
Test other structurally distinct pan-SIRT1/2/3 inhibitors to see if they produce the same phenotype.
-
If available, utilize a chemical proteomics approach to identify other potential binding partners of this compound in your cellular system.
-
-
-
Step 4: Analyze Upstream and Downstream Signaling.
-
Question: Are there indirect effects of sirtuin inhibition that could explain the phenotype?
-
Troubleshooting:
-
Sirtuins regulate a wide array of signaling pathways.[8] Inhibition of SIRT1/2/3 could lead to complex downstream consequences that result in the unexpected phenotype.
-
Perform pathway analysis (e.g., RNA-seq, proteomics) to identify signaling pathways that are significantly altered by this compound treatment.
-
-
Key Experimental Protocols
In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol is a general guideline for confirming the inhibitory activity of this compound.
-
Reagents:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme.
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine and a fluorophore).
-
NAD+.
-
Sirtuin assay buffer.
-
Developer solution.
-
This compound.
-
Positive control inhibitor (e.g., Nicotinamide).
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the sirtuin enzyme, the fluorogenic substrate, and NAD+ to the assay buffer.
-
Add the different concentrations of this compound, a vehicle control (e.g., DMSO), and the positive control inhibitor to the appropriate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate the development by adding the developer solution.
-
Incubate at room temperature for a specified time to allow the fluorescent signal to develop.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Western Blot for α-Tubulin Acetylation
This protocol is used to assess the cellular activity of this compound by measuring the acetylation of a known SIRT2 substrate.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including a pan-HDAC inhibitor and nicotinamide).
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Signaling Pathway Diagram
This compound, by inhibiting SIRT1, SIRT2, and SIRT3, can impact a multitude of cellular pathways. The diagram below illustrates some of the key substrates and downstream processes regulated by these sirtuins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Time-Course Experiments with SIRT-IN-2
Welcome to the technical support center for time-course experiments involving SIRT-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable pan-inhibitor of Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3), with IC₅₀ values in the low nanomolar range.[1] Its primary mechanism of action is the inhibition of the NAD+-dependent deacetylase activity of these sirtuins.[1] By blocking this activity, this compound leads to the hyperacetylation of various downstream protein targets, thereby modulating numerous cellular processes.
Q2: What are the common applications of this compound in research?
This compound and other SIRT2 inhibitors are frequently used to study the roles of sirtuins in various biological processes, including:
-
Cancer: Investigating the effects of SIRT inhibition on cell cycle progression, apoptosis, and tumor growth.[2][3]
-
Neurodegenerative Diseases: Exploring the therapeutic potential of SIRT2 inhibition in models of diseases like Parkinson's and Huntington's disease.[4]
-
Metabolic Disorders: Studying the impact of sirtuin inhibition on metabolic pathways.[5]
-
Cellular Aging: Examining the role of sirtuins in cellular senescence and longevity.[6][7]
Q3: What are the key downstream targets of this compound?
By inhibiting SIRT1 and SIRT2, this compound treatment leads to the increased acetylation of several key proteins, including:
-
α-tubulin: A primary substrate of SIRT2. Increased acetylation of α-tubulin can affect microtubule stability and dynamics.[8][9]
-
p53: A tumor suppressor protein whose activity is regulated by acetylation. Inhibition of SIRT1 and SIRT2 can lead to p53 hyperacetylation and activation of its downstream targets.[2][10][11]
Experimental Protocols
General Protocol for a Time-Course Experiment with this compound
This protocol provides a general framework for a time-course experiment to analyze the effects of this compound on a specific cell line. Optimization of cell seeding density, this compound concentration, and incubation times is recommended for each cell line and experimental endpoint.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cell culture medium and supplements
-
Cell line of interest
-
Multi-well plates (e.g., 6-well, 24-well, or 96-well)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, apoptosis or cell viability assay kits)
Procedure:
-
This compound Stock Solution Preparation:
-
Cell Seeding:
-
Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and will not become over-confluent by the end of the experiment.
-
-
This compound Treatment:
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. It is crucial to also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Time-Course Incubation:
-
Incubate the cells for various time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48 hours). The selection of time points should be based on the specific biological question being addressed.
-
-
Sample Collection and Analysis:
-
At each time point, harvest the cells for downstream analysis.
-
For Western Blot: Lyse the cells, determine protein concentration, and proceed with SDS-PAGE and immunoblotting for acetylated and total α-tubulin, p53, or other targets of interest.
-
For Cell Viability/Apoptosis Assays: Follow the manufacturer's protocol for the chosen assay kit (e.g., MTT, XTT, Annexin V staining).
-
-
Experimental Workflow Diagram
Data Presentation
Table 1: Expected Time-Dependent Effects of this compound on Protein Acetylation
| Time Point | Acetyl-α-tubulin (vs. Total α-tubulin) | Acetyl-p53 (vs. Total p53) |
| 0 h | Baseline | Baseline |
| 2-8 h | Gradual Increase | Gradual Increase |
| 12-24 h | Significant Increase | Significant Increase |
| 48 h | Sustained High Levels | Sustained High Levels |
| Note: The exact timing and magnitude of the effects can vary depending on the cell line and this compound concentration. |
Table 2: Expected Time-Dependent Effects of this compound on Cell Viability and Apoptosis
| Time Point | Cell Viability (e.g., % of Control) | Apoptosis (e.g., % Annexin V Positive) |
| 0-12 h | Minimal to no significant change | Minimal to no significant change |
| 24 h | Potential slight decrease | Potential slight increase |
| 48 h | Dose-dependent decrease | Dose-dependent increase |
| 72 h | Significant dose-dependent decrease | Significant dose-dependent increase |
| Note: These are generalized trends. The cytotoxic and pro-apoptotic effects of this compound are highly cell-type and concentration-dependent. |
Troubleshooting Guide
Q: My this compound precipitated out of solution. What should I do?
A: this compound has limited solubility in aqueous solutions. To avoid precipitation:
-
Ensure your stock solution in DMSO is fully dissolved. Gentle warming or sonication may help.[12][13]
-
When diluting the stock into your culture medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Avoid preparing large volumes of working solutions long in advance. It is best to prepare them fresh for each experiment.[12][13]
Q: I am not observing the expected increase in α-tubulin or p53 acetylation.
A: Several factors could contribute to this:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: The time points chosen may be too early to observe a significant effect. Extend the incubation time.
-
Inhibitor Inactivity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][12]
-
Low Endogenous Sirtuin Activity: The cell line you are using may have low basal levels of SIRT1/2 activity, resulting in a less pronounced effect of the inhibitor.
Q: I am seeing significant cell death even at short time points and low concentrations.
A: This could be due to:
-
High Sensitivity of the Cell Line: Some cell lines are particularly sensitive to sirtuin inhibition. Consider using a lower concentration range of this compound.
-
DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and that your vehicle control shows no toxicity.
-
Off-Target Effects: While this compound is a potent sirtuin inhibitor, off-target effects at high concentrations cannot be entirely ruled out.
Q: My results are inconsistent between experiments.
A: Inconsistent results can arise from several sources:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Confluency: Ensure that cells are seeded at the same density and are at a similar confluency at the start of each experiment.
-
Reagent Variability: Prepare fresh dilutions of this compound for each experiment and use consistent lots of media and supplements.
Troubleshooting Workflow Diagram
Signaling Pathway
This compound Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT2 transgenic over-expression does not impact lifespan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Potential Role of Sirtuin 2 on Aging: Consequences of SIRT2.3 Overexpression in Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SIRT-IN-2 Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving the sirtuin inhibitor, SIRT-IN-2.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and its use in sirtuin activity assays.
1. What is this compound and what is its specificity?
This compound is a potent, pan-inhibitor of the class I sirtuins: SIRT1, SIRT2, and SIRT3. It occupies the nicotinamide C-pocket and the acetyl-lysine substrate channel of the sirtuin active site. Due to its pan-inhibitory nature, it is crucial to consider its effects on all three sirtuin isoforms when interpreting experimental results.
Table 1: Inhibitory Activity of this compound Against Class I Sirtuins
| Sirtuin Isoform | IC₅₀ (nM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
2. What are the common types of assays used to measure this compound activity?
The most common methods are fluorometric and HPLC-based assays.
-
Fluorometric Assays: These are high-throughput assays that utilize a fluorogenic substrate. The deacetylation of the substrate by a sirtuin allows for cleavage by a developer enzyme, releasing a fluorophore that can be measured. The signal is inversely proportional to the inhibitor's activity.
-
HPLC-Based Assays: These assays directly measure the substrate and the deacetylated product, separating them by high-performance liquid chromatography. This method is often used as a secondary, more definitive assay to confirm hits from a primary screen and to study enzyme kinetics.
3. What are the key sources of variability in this compound assays?
Several factors can contribute to variability in sirtuin assays:
-
Reagent Quality and Handling: Inconsistent enzyme activity, degradation of NAD⁺, and improper storage of reagents can all introduce variability.
-
Assay Conditions: Fluctuations in temperature, incubation times, and pipetting inconsistencies can significantly impact results.
-
Substrate Choice and Concentration: The affinity of the sirtuin for its substrate can vary, affecting the assay window and sensitivity. Using substrate concentrations at or below the Michaelis constant (Km) is recommended for inhibitor screening.
-
Inhibitor Properties: The solubility and stability of this compound in the assay buffer are critical for obtaining accurate and reproducible results.
-
Instrumentation: Variations in plate reader settings and calibration can lead to inconsistent measurements.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound based assays in a question-and-answer format.
Problem 1: High background fluorescence in my "no enzyme" or "inhibitor" control wells.
-
Possible Cause 1: Autofluorescence of the compound.
-
Solution: Test the intrinsic fluorescence of this compound at the working concentration in the assay buffer. If it fluoresces at the same wavelength as the reporter fluorophore, consider using an alternative assay method, such as an HPLC-based assay, that is not dependent on fluorescence.
-
-
Possible Cause 2: Contaminated reagents or buffer.
-
Solution: Prepare fresh assay buffer and all other reagents. Ensure that the water used is of high purity (e.g., Milli-Q).
-
-
Possible Cause 3: Non-enzymatic substrate degradation.
-
Solution: Some fluorogenic substrates can be unstable and degrade over time, leading to a high background signal. Evaluate the stability of the substrate in the assay buffer over the course of the experiment. If the substrate is unstable, consider a different substrate or reduce the incubation time.
-
Problem 2: Low signal-to-background ratio or small assay window.
-
Possible Cause 1: Suboptimal substrate concentration.
-
Solution: The concentration of the substrate can significantly impact the assay window. A substrate concentration that is too high can lead to a high background, while a concentration that is too low can result in a weak signal. It is recommended to titrate the substrate to find the optimal concentration that provides the best balance between signal and background. Myristoylated peptide substrates have been shown to have a lower Km for SIRT2, which can allow for the use of lower substrate concentrations and potentially increase the signal-to-background ratio.[1]
-
-
Possible Cause 2: Inactive enzyme.
-
Solution: Ensure that the sirtuin enzyme has been stored correctly (typically at -80°C in small aliquots to avoid repeated freeze-thaw cycles) and that its activity has not been compromised. It is advisable to perform a quality control check on each new batch of enzyme.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The enzymatic reaction may not have proceeded long enough to generate a sufficient signal. Optimize the incubation time to allow for adequate product formation without reaching saturation.
-
-
Possible Cause 4: Incorrect filter sets on the plate reader.
-
Solution: Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore being used in the assay.
-
Problem 3: High variability between replicate wells (high coefficient of variation, CV%).
-
Possible Cause 1: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips before dispensing reagents.
-
-
Possible Cause 2: Inconsistent temperature across the plate.
-
Solution: Ensure that the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface. Using a water bath or an incubator with good temperature control is recommended.
-
-
Possible Cause 3: Edge effects.
-
Solution: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To minimize edge effects, avoid using the outermost wells for critical samples or, if this is not possible, fill the outer wells with buffer or water.
-
-
Possible Cause 4: Poor mixing of reagents.
-
Solution: Ensure thorough mixing of reagents in each well after addition. This can be achieved by gentle shaking or by using a plate shaker at a low speed.
-
Table 2: Impact of Substrate Choice on SIRT2 Assay Performance
| Substrate Type | Substrate Concentration (µM) | Signal-to-Background (S/B) Ratio | Z'-Factor | Reference |
| Acetylated Peptide | 125 | < 10 | Not Reported | [2] |
| Myristoylated Peptide | 5 | 165 | 0.87 | [2] |
A higher Z'-factor (a value between 0.5 and 1.0 is considered excellent) indicates a more robust and reliable assay.
III. Experimental Protocols
This section provides detailed methodologies for two common types of assays used for screening this compound.
A. Fluorometric SIRT2 Inhibitor Screening Assay
This protocol is designed for high-throughput screening of inhibitors like this compound.
Materials:
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Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a p53-based peptide with an acetylated lysine and a C-terminal aminocoumarin)
-
NAD⁺
-
This compound
-
Nicotinamide (as a positive control inhibitor)
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Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
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Developer solution (containing a protease like trypsin)
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Stop solution (e.g., a solution containing a high concentration of nicotinamide)
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96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare working solutions of SIRT2 enzyme, substrate, and NAD⁺ in assay buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to all wells.
-
Add 5 µL of the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add 10 µL of SIRT2 enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding 10 µL of a pre-warmed mixture of substrate and NAD⁺ to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the reaction by adding 50 µL of developer/stop solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
B. HPLC-Based SIRT2 Deacetylase Assay
This protocol is suitable for confirming the inhibitory activity of this compound and for detailed kinetic studies.
Materials:
-
Recombinant human SIRT2 enzyme
-
Peptide substrate (e.g., a synthetic peptide corresponding to a known SIRT2 substrate)
-
NAD⁺
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0)
-
Quenching solution (e.g., 1% trifluoroacetic acid)
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HPLC system with a C18 column
-
UV detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, SIRT2 enzyme, and this compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding the peptide substrate and NAD⁺. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the C18 column.
-
Elute the substrate and product using a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the substrate and the deacetylated product.
-
Calculate the percent conversion of the substrate to the product.
-
Determine the percent inhibition caused by this compound at each concentration.
-
Calculate the IC₅₀ value as described for the fluorometric assay.
-
IV. Visualizations
This section provides diagrams to illustrate key signaling pathways and experimental workflows.
Caption: SIRT2 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for a fluorometric SIRT2 inhibitor screening assay.
References
SIRT-IN-2 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of SIRT-IN-2, a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the class III histone deacetylases (HDACs) Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3). Its mechanism of action involves binding to the catalytic active site of these sirtuins, specifically occupying the nicotinamide C-pocket and the acetyl-lysine substrate channel. This prevents the binding of the natural cofactor NAD+ and the substrate, thereby inhibiting the deacetylation activity of the enzyme.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and solvent forms are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Ultrasonic treatment may be needed to fully dissolve the compound.[1] Once dissolved, it is critical to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: What is the stability of this compound in experimental conditions?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility or precipitation of this compound in aqueous buffer. | The compound has limited aqueous solubility. | First, dissolve this compound in 100% DMSO to make a concentrated stock solution. Then, dilute the stock solution into your aqueous experimental buffer. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%). |
| Inconsistent or lower-than-expected inhibitory activity. | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of the stock solution. 3. Use of old or hydrous DMSO for reconstitution. | 1. Verify that the compound has been stored according to the recommended conditions. 2. Always aliquot stock solutions into single-use vials. 3. Prepare fresh stock solutions using new, anhydrous DMSO. |
| Unexpected off-target effects. | This compound is a pan-inhibitor of SIRT1, SIRT2, and SIRT3. | Be aware of the functions of all three sirtuin isoforms in your experimental system. Consider using more selective inhibitors if you need to target a specific sirtuin. |
| Precipitation of the compound in cell culture media. | The final concentration of this compound exceeds its solubility limit in the media. | Determine the optimal working concentration through a dose-response experiment. Ensure the final DMSO concentration is low and the compound is well-mixed into the media. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its use in cell-based assays.
Experimental Protocols
Note: The following are generalized protocols and should be optimized for your specific cell type and experimental goals.
Western Blot Analysis of α-tubulin Acetylation
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin) to normalize the data.
Disclaimer: This information is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for complete safety and handling information.
References
Addressing batch-to-batch variability of SIRT-IN-2
Welcome to the technical support center for SIRT-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistent and effective use of this compound in your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected inhibition of SIRT2 activity. | Batch-to-batch variability in compound purity or potency. | 1. Qualify each new batch of this compound by determining its IC50 value using a standardized in vitro SIRT2 deacetylation assay. Compare this value to previously obtained data or published values (see Table 1). 2. Request the certificate of analysis (CoA) from the supplier for each batch and compare purity specifications. |
| Poor solubility of this compound in your assay buffer. | 1. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed recommended limits (typically <1%). 2. Prepare fresh stock solutions in anhydrous DMSO. This compound is hygroscopic and can precipitate out of solution if the DMSO has absorbed water. 3. Use sonication to aid dissolution. | |
| Degradation of this compound. | 1. Store the solid compound and stock solutions at -20°C or -80°C as recommended by the supplier. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. | |
| High background signal or off-target effects. | Impurity in the this compound batch. | 1. Review the CoA for the purity of your batch. If it is below the expected standard, contact your supplier. 2. Consider purifying the compound if you suspect impurities are interfering with your experiment. |
| This compound is a pan-sirtuin inhibitor. | This compound also inhibits SIRT1 and SIRT3.[1] If your experimental system expresses these sirtuins, consider using a more selective SIRT2 inhibitor or using knockout/knockdown cell lines to isolate the effect of SIRT2 inhibition. | |
| Variability in cellular assays. | Differences in cell passage number, confluency, or health. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density and confluency at the time of treatment. 3. Regularly test for mycoplasma contamination. |
| Inconsistent incubation times. | Ensure precise and consistent incubation times with this compound across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound should be dissolved in anhydrous DMSO to prepare a stock solution.[1] It is recommended to store the solid compound at -20°C for up to 3 years and stock solutions at -80°C for up to 6 months.[1] To avoid degradation due to repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.
Q2: What are the known off-targets for this compound?
A2: this compound is a pan-sirtuin inhibitor with potent activity against SIRT1, SIRT2, and SIRT3.[1] Therefore, it is important to consider the expression of these other sirtuins in your experimental model when interpreting results.
Q3: How can I assess the quality and potency of a new batch of this compound?
A3: We recommend performing an in vitro SIRT2 deacetylation assay to determine the IC50 of the new batch. This value can be compared to previous batches and published literature values to ensure consistency. Additionally, a Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in a cellular context.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur due to poor solubility or compound degradation. Try warming the solution to 37°C and vortexing or sonicating to redissolve the compound. If precipitation persists, it is advisable to prepare a fresh stock solution from solid material. Using freshly opened, anhydrous DMSO is critical, as absorbed water can reduce solubility.[1]
Q5: What are the typical IC50 values for this compound?
A5: The IC50 values for this compound can vary depending on the assay conditions. Published values are in the low micromolar to nanomolar range for SIRT1, SIRT2, and SIRT3. It is important to establish a baseline IC50 in your specific assay system. See Table 1 for a comparison of reported IC50 values for this compound and other common SIRT2 inhibitors.
Data Presentation
Table 1: Comparison of Reported IC50 Values for SIRT2 Inhibitors
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Notes | Reference |
| This compound | 4 | 4 | 7 | Potent pan-SIRT1/2/3 inhibitor. | [1] |
| AGK2 | >50 | 3.5 | >50 | Selective for SIRT2 over SIRT1 and SIRT3. | [2] |
| SirReal2 | - | 0.23 (deacetylation) | - | Does not inhibit demyristoylation activity. | [3] |
| Tenovin-6 | ~26 | 9 | - | Also inhibits SIRT1. May have better solubility and cellular uptake than other inhibitors. | [3] |
Note: IC50 values are highly dependent on specific experimental conditions (e.g., substrate concentration, enzyme concentration, incubation time) and may not be directly comparable across different studies.
Experimental Protocols
In Vitro SIRT2 Deacetylation Assay
This protocol is adapted from established fluorescence-based assays and is designed to determine the IC50 of this compound.
Workflow for In Vitro SIRT2 Deacetylation Assay
References
Technical Support Center: Controlling for SIRT-IN-2's Effect on NAD+ Metabolism
Welcome to the technical support center for researchers utilizing SIRT-IN-2 and other sirtuin inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data, with a specific focus on controlling for effects on NAD+ metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other sirtuin inhibitors?
Sirtuins (SIRTs) are a family of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation.[1][2][3][4] Sirtuin inhibitors like this compound are small molecules designed to block the catalytic activity of these enzymes. By doing so, they prevent the removal of acetyl groups from sirtuin target proteins. Since sirtuins consume one molecule of NAD+ for each deacetylation reaction, inhibiting their activity can indirectly affect cellular NAD+ pools.[3][5]
Q2: How can inhibition of SIRT2 by this compound affect cellular NAD+ levels?
The relationship is complex. On one hand, by inhibiting the NAD+-consuming activity of SIRT2, this compound could theoretically lead to a sparing of the cellular NAD+ pool, potentially increasing its availability for other NAD+-dependent enzymes. On the other hand, cellular NAD+ levels are tightly regulated by a balance of synthesis, recycling, and consumption by various enzymes, including PARPs and CD38, not just sirtuins.[6][7] Therefore, the net effect of SIRT2 inhibition on total cellular NAD+ can be context-dependent and may not always be significant.
Q3: What are the different isoforms of sirtuins, and why is inhibitor specificity important?
Humans have seven sirtuin isoforms (SIRT1-7) with distinct subcellular localizations and biological functions.[3][4] For instance, SIRT1 is primarily nuclear, SIRT2 is cytoplasmic, and SIRT3, SIRT4, and SIRT5 are located in the mitochondria.[3][4] The specificity of an inhibitor like this compound is critical. A non-selective inhibitor will affect multiple sirtuins, leading to a broad range of cellular effects that can be difficult to interpret. Using a highly selective SIRT2 inhibitor helps to attribute the observed phenotype more directly to the inhibition of SIRT2.[8][9][10]
Troubleshooting Guides
Issue 1: Unexpected changes in NAD+ levels after this compound treatment.
-
Possible Cause 1: Off-target effects. this compound might be inhibiting other NAD+-consuming enzymes or affecting NAD+ synthesis pathways.
-
Troubleshooting Step:
-
Control Compound: Use a structurally similar but inactive analog of this compound as a negative control. This helps to distinguish the effects of SIRT2 inhibition from non-specific chemical effects.
-
Genetic Controls: Use siRNA or shRNA to specifically knock down SIRT2. Compare the phenotype and NAD+ levels with those observed with this compound treatment. Overexpression of SIRT2 should rescue the effects of the inhibitor if they are on-target.[11]
-
In Vitro Assays: Test the effect of this compound on the activity of other purified NAD+-dependent enzymes like PARP1 or CD38.
-
-
-
Possible Cause 2: Cellular compensation. The cell might be adapting to SIRT2 inhibition by altering the expression or activity of other enzymes involved in NAD+ metabolism.
-
Troubleshooting Step:
-
Time-Course Experiment: Measure NAD+ levels at different time points after this compound treatment to understand the dynamics of the cellular response.
-
Gene/Protein Expression Analysis: Use qPCR or Western blotting to analyze the expression of key enzymes in NAD+ synthesis (e.g., NAMPT, NMNATs) and consumption (e.g., PARP1, CD38).
-
-
Issue 2: Difficulty in attributing the observed cellular phenotype solely to SIRT2 inhibition.
-
Possible Cause: Confounding variables and complex signaling. Cellular processes are interconnected, and inhibiting SIRT2 can have downstream effects that are not directly related to changes in NAD+ metabolism.[12]
-
Troubleshooting Step:
-
Measure Substrate Acetylation: Directly measure the acetylation status of known SIRT2 substrates, such as α-tubulin.[1][13] An increase in acetylation would confirm target engagement by this compound.
-
Phenotypic Rescue: After treating with this compound, attempt to rescue the phenotype by modulating downstream pathways that are known to be regulated by SIRT2.
-
-
Data Presentation: Comparison of SIRT2 Inhibitors
For researchers selecting a SIRT2 inhibitor, the following table summarizes key characteristics of commonly used compounds. This data is illustrative and may vary based on experimental conditions.
| Inhibitor | IC50 for SIRT2 (μM) | Selectivity over SIRT1 | Selectivity over SIRT3 | Notes |
| AGK2 | 3.5[1] | >14-fold[1] | >14-fold[1] | Widely used, shows neuroprotective effects.[15] |
| SirReal2 | 0.23[14] | High | High | Potent but may not inhibit demyristoylation activity of SIRT2.[14] |
| Tenovin-6 | ~2.1 (GI50)[14] | Also inhibits SIRT1[14] | - | Potent anticancer activity, but may have off-target effects.[14] |
| TM | ~13.5 (GI50)[14] | Selective | Selective | Mechanism-based inhibitor, shows cancer-cell-specific toxicity.[8] |
| Cambinol | 59[11] | Also inhibits SIRT1 (IC50 = 56 μM)[11] | Weak inhibition of SIRT5[11] | A β-naphthol compound.[11] |
Experimental Protocols
1. NAD+/NADH Quantification Assay
This protocol is based on the principle of enzymatic cycling reactions where NAD+ is reduced to NADH, which then reacts with a probe to produce a colorimetric or fluorometric signal.[16]
-
Materials:
-
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in the appropriate extraction buffer provided with the kit. It is crucial to follow the kit's instructions for separating NAD+ and NADH if individual measurements are required, as their stability differs at acidic and basic pH.[16]
-
Standard Curve: Prepare a standard curve using the provided NAD+ standard.
-
Reaction Setup: Add the reaction mixture, including the cycling enzyme and probe, to the samples and standards in a 96-well plate.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for the enzymatic reaction to proceed.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Calculation: Calculate the NAD+ and/or NADH concentrations in the samples based on the standard curve.
-
2. Sirtuin Activity Assay
This protocol measures the deacetylase activity of sirtuins using a fluorogenic substrate.
-
Materials:
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant SIRT2, the fluorogenic substrate, and NAD+.
-
Inhibitor Addition: Add this compound at various concentrations to the appropriate wells. Include a no-inhibitor control.
-
Initiate Reaction: Start the reaction by adding NAD+ and incubate at 37°C for the recommended time.
-
Stop Reaction & Develop: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore from the quencher.
-
Measurement: Read the fluorescence on a microplate reader.
-
Analysis: The fluorescence intensity is proportional to the sirtuin activity. Calculate the IC50 value for this compound by plotting the activity against the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for assessing the impact of this compound.
Caption: Troubleshooting logic for unexpected NAD+ level changes.
Caption: this compound inhibits the NAD+-dependent deacetylation cycle of SIRT2.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The controversial world of sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies [mdpi.com]
- 11. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NAD+/NADH Assays [cellbiolabs.com]
- 17. signosisinc.com [signosisinc.com]
- 18. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part II: Choosing the Right Product for Your Application [promega.kr]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to SIRT-IN-2 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SIRT2 inhibitor, SIRT-IN-2. The information provided is based on the current understanding of Sirtuin 2 (SIRT2) biology and data from studies on various SIRT2 inhibitors. Specific research on resistance mechanisms to this compound is limited, and the guidance provided here should be adapted and optimized for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, potent pan-inhibitor of Sirtuin (SIRT) 1, 2, and 3, with IC50 values of 4 µM, 4 µM, and 7 µM, respectively[1]. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism[2][3][4]. In the context of cancer, SIRT2 has been shown to have both tumor-promoting and tumor-suppressing functions depending on the cellular context[3][5]. This compound exerts its effects by inhibiting the deacetylase activity of SIRT1, SIRT2, and SIRT3, leading to the hyperacetylation of their respective substrates. A key substrate of SIRT2 is α-tubulin; its hyperacetylation can disrupt microtubule dynamics and lead to mitotic arrest and apoptosis in cancer cells.
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
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Low SIRT2 Expression: The target cell line may express low levels of SIRT2, rendering the inhibitor ineffective. It is recommended to assess SIRT2 protein levels by western blot.
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Intrinsic Resistance: The cancer cells may possess intrinsic resistance mechanisms, such as the expression of drug efflux pumps or the presence of mutations in the SIRT2 gene that prevent inhibitor binding.
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Compensatory Signaling Pathways: Cancer cells can activate alternative survival pathways to bypass the effects of SIRT2 inhibition. For instance, upregulation of other pro-survival signaling pathways like PI3K/Akt or MAPK/ERK has been observed in response to the inhibition of other signaling molecules and could be a potential mechanism of resistance to SIRT2 inhibitors.
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Suboptimal Experimental Conditions: The concentration of this compound, incubation time, or cell density may not be optimal for the specific cell line being used.
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific studies on acquired resistance to this compound are lacking, mechanisms observed with other targeted therapies may apply:
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Upregulation of SIRT2: Cancer cells may increase the expression of SIRT2 to overcome the inhibitory effect of the drug.
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Mutations in the SIRT2 Gene: Mutations in the drug-binding site of SIRT2 could prevent this compound from inhibiting its activity.
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Activation of Bypass Pathways: Similar to intrinsic resistance, cells can develop acquired resistance by upregulating compensatory signaling pathways that promote survival and proliferation, even in the presence of SIRT2 inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cells, reducing its intracellular concentration and efficacy.
Q4: What combination therapies could potentially overcome resistance to this compound?
Combining this compound with other anticancer agents is a promising strategy to enhance efficacy and overcome resistance. Based on the known functions of SIRT2, the following combinations could be considered:
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Microtubule-Targeting Agents (e.g., Paclitaxel, Vincristine): Since SIRT2 inhibition affects microtubule dynamics, combining it with other microtubule-stabilizing or -destabilizing agents could lead to synergistic cytotoxic effects.
-
PI3K/Akt or MAPK/ERK Pathway Inhibitors: If resistance is mediated by the activation of these survival pathways, co-treatment with specific inhibitors of these pathways could re-sensitize the cells to this compound.
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DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): SIRT2 is involved in DNA damage repair. Combining this compound with agents that induce DNA damage could enhance their therapeutic effect.
-
Other HDAC Inhibitors: Given that this compound is a pan-sirtuin inhibitor, combining it with inhibitors of other classes of histone deacetylases (HDACs) could lead to broader epigenetic modifications and enhanced anti-cancer activity.
Troubleshooting Guides
Problem 1: No or low cytotoxicity observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Low SIRT2 expression in the cell line | Verify SIRT2 protein expression levels using Western blot. If expression is low, consider using a different cell line with higher SIRT2 expression. |
| Cell confluence is too high or too low | Optimize cell seeding density. High confluence can lead to contact inhibition and reduced sensitivity, while very low density can also affect cell health and response. |
| Inhibitor instability | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Intrinsic resistance of the cell line | Investigate potential resistance mechanisms, such as the expression of drug efflux pumps or the activation of compensatory signaling pathways. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell numbers | Ensure accurate and consistent cell counting and seeding for each experiment. Use a cell counter for better accuracy. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of cell suspensions and drug solutions. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent incubation conditions | Ensure uniform temperature and CO2 levels in the incubator. Avoid frequent opening of the incubator door. |
| Cell line heterogeneity | If possible, use a clonal population of cells or a low-passage number of the cell line to ensure a more homogeneous response. |
Data Presentation
Table 1: IC50 Values of this compound and Other SIRT2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | 4 (SIRT1), 4 (SIRT2), 7 (SIRT3) | [1] |
| AGK2 | T47D | Breast Cancer | 12.5 | [6] |
| MCF7 | Breast Cancer | 15.2 | [6] | |
| MDA-MB-231 | Breast Cancer | 10.8 | [6] | |
| TM | MCF-7 | Breast Cancer | ~10 | [7] |
| MDA-MB-468 | Breast Cancer | ~15 | [7] | |
| AEM1 | A549 | Non-small cell lung cancer | 18.5 | [8] |
| AEM2 | A549 | Non-small cell lung cancer | 3.8 | [8] |
| NCO-90 | S1T | Leukemia | 38.3 (GI50) | [5] |
| NCO-141 | HL60 | Leukemia | 12.1 (GI50) | [5] |
| Note: Data for this compound IC50 against specific cell lines is not readily available in the public domain. The provided values are for the enzymatic inhibition of SIRT1, 2, and 3. |
Experimental Protocols
General Protocol for In Vitro Treatment of Cancer Cells with this compound
-
Cell Seeding:
-
Culture cancer cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells in multi-well plates at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the complete growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Assessment of Cell Viability/Proliferation:
-
Use a suitable assay to determine cell viability, such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Simplified signaling pathways influenced by SIRT2 and its inhibitor this compound.
Caption: General experimental workflow for determining the IC50 of this compound in cancer cells.
Caption: Logical relationships of potential resistance mechanisms to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Buffers and solutions compatible with SIRT-IN-2
Welcome to the technical support center for SIRT-IN-2, a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound in various experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the NAD+-dependent deacetylase activity of sirtuins 1, 2, and 3.[1] By blocking the activity of these enzymes, this compound can be used to study the physiological roles of SIRT1, SIRT2, and SIRT3 in various cellular processes, including metabolism, cell cycle regulation, and DNA damage response.
Q2: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO.
Q3: How should I store the this compound stock solution?
Store the DMSO stock solution of this compound at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or Tris-HCl?
Direct dissolution of this compound in aqueous buffers is not recommended due to its limited aqueous solubility. Prepare a stock solution in DMSO first and then dilute it into your aqueous experimental buffer to the final desired concentration. Ensure the final DMSO concentration is kept low (typically ≤0.5%) to avoid solvent effects on your experiment.
Buffers and Solutions Compatibility
The compatibility of this compound with common laboratory buffers is crucial for obtaining reliable and reproducible experimental results. While specific quantitative solubility and stability data for this compound in various aqueous buffers is not publicly available, general recommendations based on the properties of similar small molecules can be provided.
Data Presentation: Buffer Compatibility and Stability
| Buffer | pH Range | Recommended for Use with this compound | Stability Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Yes | Prepare fresh dilutions from DMSO stock for each experiment. Avoid storing diluted solutions for extended periods. |
| Tris-HCl | 7.0 - 9.0 | Yes | The pH of Tris buffers is temperature-dependent. Ensure the pH is adjusted at the experimental temperature. Prepare fresh dilutions. |
| HEPES | 6.8 - 8.2 | Yes | Generally provides stable pH across a range of temperatures. Prepare fresh dilutions from DMSO stock. |
Note: It is always recommended to perform a small-scale pilot experiment to check for any precipitation or insolubility when diluting the this compound DMSO stock into your specific experimental buffer.
Troubleshooting Guide
Encountering issues during your experiments is not uncommon. This guide provides solutions to potential problems you might face when working with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of this compound. - Final DMSO concentration is too low. - Buffer components are incompatible. | - Increase the final DMSO concentration slightly (up to 0.5%). - Try a different buffer system (e.g., switch from PBS to HEPES). - Vortex or sonicate briefly after dilution to aid solubilization. |
| Inconsistent or no inhibitory effect | - Incorrect concentration of this compound. - Degradation of the compound. - Issues with the assay setup. | - Verify the concentration of your stock solution. - Use a fresh aliquot of the stock solution. - Include appropriate positive and negative controls in your assay. - Ensure the NAD+ concentration in your assay is not excessively high, as sirtuin inhibitors can be competitive with NAD+. |
| Cell toxicity observed | - High concentration of this compound. - High concentration of DMSO. - Cell line is particularly sensitive. | - Perform a dose-response curve to determine the optimal non-toxic concentration. - Ensure the final DMSO concentration is below 0.5%. - Reduce the treatment duration. |
Experimental Protocols
Below are detailed protocols for common experiments involving the use of this compound.
In Vitro SIRT2 Deacetylation Assay
This protocol is designed to measure the inhibitory effect of this compound on the deacetylase activity of recombinant SIRT2.
Materials:
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Recombinant human SIRT2 enzyme
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Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine)
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NAD+
-
This compound
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Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
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Developer solution (containing a protease like trypsin)
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96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
In a 96-well plate, add the following to each well:
-
This compound dilution or vehicle control
-
Recombinant SIRT2 enzyme
-
Fluorogenic SIRT2 substrate
-
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for 1 hour.
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Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
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Measure the fluorescence using a plate reader (e.g., excitation 350-360 nm, emission 450-465 nm).
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Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Cell-Based Assay: Western Blot for α-Tubulin Acetylation
This protocol describes how to assess the effect of this compound on the acetylation of α-tubulin, a known substrate of SIRT2, in cultured cells.
Materials:
-
Mammalian cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-20 µM) or DMSO (vehicle control) for the desired time (e.g., 6-24 hours).
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Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
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Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Signaling Pathways and Workflows
Visualizing the complex biological processes affected by this compound can aid in experimental design and data interpretation.
SIRT2 Signaling Pathway
Caption: Overview of SIRT2-mediated deacetylation in cytoplasm and nucleus.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for analyzing protein acetylation.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common experimental issues.
References
Technical Support Center: Deconvoluting SIRT1 vs. SIRT2 vs. SIRT3 Inhibition by SIRT-IN-2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and deconvoluting the effects of the pan-sirtuin inhibitor, SIRT-IN-2. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable pan-inhibitor of the class III histone deacetylases (HDACs) known as sirtuins. It exhibits strong inhibitory activity against SIRT1, SIRT2, and SIRT3 in the low nanomolar range.
Q2: What are the reported IC50 values for this compound against SIRT1, SIRT2, and SIRT3?
The half-maximal inhibitory concentrations (IC50) for this compound are summarized in the table below. These values indicate that this compound is a highly potent inhibitor of all three sirtuin isoforms.
| Inhibitor | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |
| This compound | 4 | 4 | 7 |
Q3: Given that this compound inhibits SIRT1, SIRT2, and SIRT3, how can I determine which sirtuin is responsible for the phenotype I observe in my experiments?
Deconvoluting the specific sirtuin target responsible for a cellular phenotype when using a pan-inhibitor like this compound requires a multi-faceted approach. Here are several strategies:
-
Use of Isoform-Selective Inhibitors: Compare the effects of this compound with those of inhibitors that are selective for a particular sirtuin. For example, EX-527 is a highly selective SIRT1 inhibitor, while AGK2 shows selectivity for SIRT2. Observing a similar phenotype with a selective inhibitor can implicate a specific sirtuin.
-
Genetic Approaches: Employ siRNA, shRNA, or CRISPR/Cas9 to knockdown the expression of individual sirtuins (SIRT1, SIRT2, or SIRT3). If the phenotype observed with this compound is recapitulated by the knockdown of a specific sirtuin, it strongly suggests that the inhibitor's effect is mediated through that particular isoform.
-
Substrate-Specific Acetylation Analysis: Monitor the acetylation status of well-established, isoform-specific substrates. An increase in the acetylation of a specific substrate upon treatment with this compound can indicate the inhibition of its corresponding sirtuin.
-
SIRT1: p53 at lysine 382 (K382)
-
SIRT2: α-tubulin at lysine 40 (K40)
-
SIRT3: Isocitrate Dehydrogenase 2 (IDH2) at lysine 413 (K413)
-
Q4: Are there known off-target effects for this compound?
While this compound is a potent pan-SIRT1/2/3 inhibitor, comprehensive off-target screening data, such as a kinome scan, is not widely published in the public domain. As with any small molecule inhibitor, it is crucial to consider the possibility of off-target effects. The genetic validation strategies mentioned in Q3 are essential for confirming that the observed phenotype is indeed due to sirtuin inhibition.
Troubleshooting Guides
Problem 1: I am using this compound and see a strong cellular effect, but I'm unsure which sirtuin is the primary driver.
Troubleshooting Steps:
-
Consult the Sirtuin Inhibitor Selectivity Table: Identify commercially available selective inhibitors for SIRT1, SIRT2, and SIRT3 from the table provided below.
-
Perform Comparative Cellular Assays: Treat your cells with this compound and the selected isoform-selective inhibitors at appropriate concentrations.
-
Analyze Phenotypic Readouts: Compare the phenotypic outcomes (e.g., cell viability, gene expression changes, etc.) across the different inhibitor treatments. A similar effect between this compound and a selective inhibitor points towards the involvement of that specific sirtuin.
-
Validate with Genetic Knockdown: As a definitive confirmation, use siRNA or other genetic tools to silence each sirtuin individually and assess if the phenotype is replicated.
Problem 2: I am performing a Western blot to check the acetylation of a specific sirtuin substrate after this compound treatment, but I don't see a significant change.
Troubleshooting Steps:
-
Confirm Inhibitor Activity: First, ensure that your this compound is active. You can do this by performing an in vitro sirtuin activity assay (see protocols below) or by checking the acetylation of a known sensitive substrate in a positive control cell line.
-
Optimize Treatment Conditions: The kinetics of deacetylation can vary between different substrates and cell types. Perform a time-course and dose-response experiment with this compound to identify the optimal conditions for observing a change in your substrate's acetylation.
-
Check Antibody Specificity: Ensure that the antibody you are using is specific for the acetylated form of your protein of interest. Validate the antibody using positive and negative controls (e.g., cells overexpressing a non-acetylatable mutant of your protein).
-
Consider Subcellular Localization: Sirtuins have distinct subcellular localizations (SIRT1 is primarily nuclear, SIRT2 is primarily cytoplasmic, and SIRT3 is mitochondrial). Ensure that your cell lysis and fractionation procedures are appropriate for enriching the compartment where your substrate of interest resides.
Quantitative Data: Sirtuin Inhibitor Selectivity
The following table summarizes the IC50 values of this compound and other commonly used sirtuin inhibitors, highlighting their selectivity profiles. This information is crucial for designing experiments to deconvolute the effects of pan-inhibitors.
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Selectivity |
| This compound | 4 nM | 4 nM | 7 nM | Pan-SIRT1/2/3 |
| EX-527 | 38-98 nM | >20 µM | >50 µM | SIRT1 selective |
| AGK2 | 30 µM | 3.5 µM | 91 µM | SIRT2 selective |
| 3-TYP | 88 µM | 92 µM | 38 µM | SIRT3 selective |
| Sirtinol | 131 µM | 38 µM | - | SIRT1/2 inhibitor |
| Cambinol | 56 µM | 59 µM | No inhibition | SIRT1/2 inhibitor |
| Tenovin-6 | 21 µM | 10 µM | 67 µM | SIRT1/2 inhibitor |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: General Fluorometric Sirtuin Activity Assay
This protocol provides a general framework for measuring the activity of SIRT1, SIRT2, or SIRT3 in vitro using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known substrates)
-
NAD+ solution
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a SIRT inhibitor like nicotinamide to stop the reaction)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound or other inhibitors in the assay buffer.
-
Set up the Reaction: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted inhibitor or vehicle control (e.g., DMSO)
-
Recombinant sirtuin enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the NAD+ and fluorogenic substrate mixture to each well to start the reaction. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the developer solution to each well to stop the sirtuin reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Read Fluorescence: Incubate for an additional 15-30 minutes at room temperature, then measure the fluorescence using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm).
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) and calculate the percent inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of Substrate Acetylation
This protocol describes how to assess the acetylation status of specific sirtuin substrates in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)
-
Primary antibodies specific for the acetylated and total forms of the substrate protein (e.g., anti-acetyl-p53 (K382), anti-p53, anti-acetyl-α-tubulin (K40), anti-α-tubulin, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired amount of time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody for the acetylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of interest or a loading control like GAPDH or β-actin.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and calculate the ratio of acetylated protein to total protein.
Visualizations
Signaling Pathways
Caption: SIRT1 Signaling Pathway.
Caption: SIRT2 Signaling Pathway.
Caption: SIRT3 Signaling Pathway.
Experimental Workflow
Caption: Experimental Deconvolution Workflow.
Validation & Comparative
A Comparative Guide to Pan-Sirtuin Inhibitors: SIRT-IN-2 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SIRT-IN-2 and other notable pan-sirtuin inhibitors. The information presented is collated from publicly available experimental data to facilitate an objective evaluation of their performance and potential applications in research and drug development.
Introduction to Sirtuins and Pan-Sirtuin Inhibition
Sirtuins (SIRTs) are a family of seven (SIRT1-7) NAD+-dependent protein deacylases that play crucial roles in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and inflammation.[1] Given their involvement in various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, sirtuins have emerged as promising therapeutic targets. Pan-sirtuin inhibitors, which target multiple sirtuin isoforms, are valuable tools for studying the collective roles of these enzymes and hold potential as therapeutic agents. This guide focuses on this compound, a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3, and compares its activity with other well-characterized pan-sirtuin inhibitors.
Quantitative Comparison of Pan-Sirtuin Inhibitors
The inhibitory potency of various compounds against different sirtuin isoforms is a critical parameter for their characterization. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other prominent pan-sirtuin inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | SIRT4 IC50 | SIRT5 IC50 | SIRT6 IC50 | SIRT7 IC50 |
| This compound | 4 nM[2] | 1 nM[2] | 7 nM[2] | N/A | N/A | N/A | N/A |
| Tenovin-6 | 21 µM[3] | 10 µM[3] | 67 µM[3] | N/A | N/A | N/A | N/A |
| Nicotinamide | <50 µM[4] | ~100 µM[5] | 36.7 µM[5] | N/A | 1.6 mM[5] | N/A | N/A |
| Suramin | 297 nM[6] | 1.15 µM[6] | N/A | N/A | 22 µM[6] | N/A | N/A |
| Cambinol | 56 µM[5] | 59 µM[5] | No Activity[7] | N/A | Weak Inhibition[7] | N/A | N/A |
| Sirtinol | 131 µM[8] | 38 µM[8] | N/A | N/A | N/A | N/A | N/A |
| Salermide | Mid-µM range[7] | 25 µM[7] | N/A | N/A | N/A | N/A | N/A |
| MC2494 | Pan-Sirtuin Inhibitor[9] | Pan-Sirtuin Inhibitor[9] | Pan-Sirtuin Inhibitor[9] | Pan-Sirtuin Inhibitor[9] | Pan-Sirtuin Inhibitor[9] | Pan-Sirtuin Inhibitor[9] | Pan-Sirtuin Inhibitor[9] |
N/A: Data not readily available in the public domain. Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of sirtuin inhibitory activity is commonly performed using in vitro enzymatic assays. A widely used method is the fluorescence-based assay, such as the Fluor de Lys® assay.
Generalized Protocol for In Vitro Sirtuin Activity Assay (Fluorogenic)
-
Reagents and Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3).
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1 substrate).
-
Nicotinamide adenine dinucleotide (NAD+).
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (containing a protease to cleave the deacetylated substrate).
-
96-well microplate (black, for fluorescence measurements).
-
Fluorescence microplate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the inhibitor solution (or solvent control), and the recombinant sirtuin enzyme.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution.
-
Incubate the plate at 37°C for a further period (e.g., 30-60 minutes) to allow for the generation of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the control (solvent-treated) wells.
-
Plot the percentage of sirtuin activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Mechanisms of Action
Pan-sirtuin inhibitors exert their effects by modulating the activity of multiple sirtuin isoforms, which in turn regulate a complex network of signaling pathways. The diagrams below illustrate the key targets and pathways influenced by SIRT1, SIRT2, and SIRT3.
References
- 1. Frontiers | The role of SIRT3 in homeostasis and cellular health [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtinol | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 9. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SIRT-IN-2 and Resveratrol on Sirtuin Modulation
For Immediate Release
[City, State] – November 10, 2025 – In the intricate world of cellular regulation, sirtuins have emerged as critical mediators of a vast array of physiological processes, from metabolism and DNA repair to inflammation and aging. The ability to modulate the activity of these NAD+-dependent deacylases holds significant therapeutic potential. This guide provides a detailed comparison of two prominent modulators with opposing effects: SIRT-IN-2, a potent inhibitor, and resveratrol, a well-studied, albeit complex, activator. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds.
At a Glance: this compound vs. Resveratrol
| Feature | This compound | Resveratrol |
| Primary Effect | Pan-Sirtuin Inhibitor (SIRT1, SIRT2, SIRT3) | Primarily a SIRT1 Activator (Substrate-Dependent) |
| Potency | High (Low Nanomolar IC50) | Lower (Micromolar EC50/IC50) |
| Mechanism | Binds to the catalytic active site | Allosteric, substrate-dependent activation |
| Clinical Status | Research Compound | Widely studied, available as a supplement |
Quantitative Analysis of Sirtuin Modulation
The following table summarizes the quantitative data on the effects of this compound and resveratrol on the activity of various sirtuin isoforms. It is important to note that the effects of resveratrol can be highly dependent on the specific substrate used in the assay.
| Compound | Sirtuin Isoform | Effect | Potency (IC50/EC50) | Reference |
| This compound | SIRT1 | Inhibition | 4 nM | [1] |
| SIRT2 | Inhibition | 4 nM | [1] | |
| SIRT3 | Inhibition | 7 nM | [1] | |
| Resveratrol | SIRT1 | Activation | ~46.2 µM (EC1.5) | |
| SIRT2 | No significant activation | - | [2] | |
| SIRT3 | Inhibition | - | [3][4] | |
| SIRT5 | Activation | - | [3][4] |
Note: The potency of resveratrol can vary significantly based on the experimental conditions, particularly the substrate used.
Mechanisms of Action
This compound acts as a potent, pan-inhibitor of the class I sirtuins (SIRT1, SIRT2, and SIRT3). Its mechanism of action involves direct binding to the catalytic active site of the sirtuin enzyme. Specifically, it occupies the nicotinamide C-pocket and the acetyl-lysine substrate channel, thereby preventing the binding of both the NAD+ cofactor and the acetylated substrate. This competitive inhibition effectively blocks the deacetylation activity of these sirtuins.
Resveratrol , a natural polyphenol, exhibits a more complex and debated mechanism of action. It is widely known as an activator of SIRT1; however, this activation is highly dependent on the substrate used in in vitro assays.[2][5] The prevailing model suggests that resveratrol binds to an allosteric site on the SIRT1 enzyme-substrate complex, inducing a conformational change that enhances the binding affinity for a specific class of substrates, particularly those with a bulky hydrophobic group, such as a fluorophore, attached to the acetylated lysine.[2][6] This substrate-dependent activation has led to questions about its efficacy with native cellular substrates.[5] Furthermore, resveratrol has been shown to have varied effects on other sirtuins, including inhibition of SIRT3 and activation of SIRT5, again in a substrate-specific manner.[3][4]
Signaling Pathways
The opposing actions of this compound and resveratrol lead to distinct downstream cellular consequences.
Resveratrol-Mediated SIRT1 Activation: The activation of SIRT1 by resveratrol influences numerous signaling pathways critical to cellular health. By deacetylating key transcription factors and proteins, SIRT1 can:
-
Deacetylate p53: This reduces p53's pro-apoptotic activity and promotes cell survival.
-
Inhibit NF-κB: Deacetylation of the p65 subunit of NF-κB suppresses its transcriptional activity, leading to a reduction in inflammation.
-
Activate PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha is a master regulator of mitochondrial biogenesis. Its deacetylation by SIRT1 enhances mitochondrial function.
This compound-Mediated Sirtuin Inhibition: As a pan-inhibitor of SIRT1, SIRT2, and SIRT3, this compound is expected to increase the acetylation levels of a wide range of cellular proteins, effectively reversing the effects of sirtuin activation. This can lead to:
-
Increased p53 acetylation: Potentially promoting apoptosis.
-
Enhanced NF-κB activity: Leading to a pro-inflammatory state.
-
Hyperacetylation of mitochondrial proteins: As SIRT3 is a major mitochondrial deacetylase, its inhibition can impact mitochondrial function.
-
Increased α-tubulin acetylation: SIRT2 is a primary deacetylase of α-tubulin, and its inhibition can affect microtubule stability and cell cycle progression.
Experimental Protocols
The following provides a generalized methodology for assessing the activity of sirtuin modulators using a fluorometric assay, a common technique in the field.
Fluorometric Sirtuin Activity/Inhibition Assay
This protocol is adapted from commercially available kits and published literature.[7][8]
1. Reagents and Materials:
-
Purified recombinant SIRT1, SIRT2, or SIRT3 enzyme.
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine and a fluorophore like AMC).
-
NAD+ solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore).
-
This compound and Resveratrol stock solutions (in DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
2. Assay Procedure:
For Inhibition Assay (this compound):
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and the sirtuin enzyme.
-
Initiate the reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further 10-15 minutes at 37°C.
-
Measure the fluorescence (e.g., excitation at 350-360 nm and emission at 450-460 nm for AMC-based substrates).
-
Calculate the percent inhibition and determine the IC50 value.
For Activation Assay (Resveratrol):
-
Follow the same procedure as the inhibition assay, but with serial dilutions of resveratrol.
-
Calculate the percent activation relative to a vehicle control and determine the EC50 value.
Conclusion
This compound and resveratrol represent two distinct tools for modulating sirtuin activity. This compound is a potent and specific inhibitor of SIRT1, SIRT2, and SIRT3, making it a valuable probe for studying the consequences of sirtuin inhibition. In contrast, resveratrol is a less potent, substrate-dependent activator of SIRT1 with more complex and varied effects on other sirtuin isoforms. The choice between these two compounds will depend on the specific research question and the desired outcome on sirtuin activity. A thorough understanding of their respective mechanisms and potencies is crucial for the accurate interpretation of experimental results and for the future development of novel sirtuin-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 6. Structural basis for allosteric, substrate-dependent stimulation of SIRT1 activity by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small-molecule activator of Sirtuin-1 induces autophagic cell death/mitophagy as a potential therapeutic strategy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to SIRT2 Inhibitors: AGK2 vs. SirReal2
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. Its primary cytoplasmic localization and role in deacetylating key proteins like α-tubulin make it a unique focus for drug development. This guide provides a detailed, objective comparison of two widely used SIRT2 inhibitors: AGK2 and SirReal2 (also referred to as SIRT-IN-2), supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
AGK2 is a selective SIRT2 inhibitor that is thought to bind to the enzyme's active site, demonstrating a competitive inhibition mechanism that affects substrate affinity[1]. It effectively increases the acetylation of SIRT2 targets, such as α-tubulin, in cellular models[2].
SirReal2 exhibits a unique inhibitory mechanism. It induces a structural rearrangement of the SIRT2 active site, creating a novel binding pocket[3]. This ligand-induced rearrangement is the basis for its high potency and exceptional selectivity for SIRT2 over other sirtuin isoforms[3]. SirReal2 binds within the extended C site and the substrate-binding groove, but its action does not interfere with the binding of the NAD+ cofactor[3].
Data Presentation: Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of AGK2 and SirReal2 against SIRT2 and other sirtuins. IC50 values can vary between studies depending on the assay conditions and substrates used.
Table 1: In Vitro Potency against SIRT2
| Inhibitor | IC50 (Deacetylation) | Assay Conditions/Substrate | Reference |
| AGK2 | 3.5 µM | Fluorogenic Assay | [4] |
| 15.4 µM | Fluorophore-labelled acetyl-lysine | ||
| ~20 µM | HPLC-based assay, H3K9Ac peptide | [5] | |
| SirReal2 | 0.14 µM (140 nM) | Fluorogenic Assay | [6] |
| 0.23 µM | HPLC-based assay, H3K9Ac peptide | [5] |
Table 2: Sirtuin Selectivity Profile (IC50 Values)
| Inhibitor | SIRT1 | SIRT2 | SIRT3 | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| AGK2 | 30 µM | 3.5 µM | 91 µM | ~8.6x | ~26x | [4] |
| SirReal2 | >100 µM | 0.14 µM | >100 µM | >700x | >700x | [6] |
In Vitro and In Vivo Efficacy
AGK2 has demonstrated efficacy in various disease models. It has been shown to rescue α-synuclein-mediated toxicity in models of Parkinson's disease[5]. In cancer cell lines, AGK2 can inhibit cell proliferation and colony formation in a dose-dependent manner[4]. However, some studies suggest that its anticancer effects might be influenced by off-target activities, as SIRT2 overexpression did not significantly alter its growth inhibition fifty (GI50) value in HCT116 cells[5].
SirReal2 is noted for its high potency and selectivity, which translates to on-target cellular effects. Application of SirReal2 leads to hyperacetylation of α-tubulin in HeLa cells and induces the destabilization of the checkpoint protein BubR1, consistent with direct SIRT2 inhibition in vivo[2][6]. Its superior selectivity makes it a valuable tool for specifically probing the functions of SIRT2 with a lower probability of confounding off-target effects compared to less selective inhibitors.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SIRT2-mediated deacetylation of α-tubulin and transcription factors.
Experimental Workflow Diagram
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Head-to-Head Comparison of SIRT-IN-2 and EX-527 for SIRT1 Inhibition
For researchers, scientists, and drug development professionals, selecting the appropriate chemical probe is paramount for elucidating the biological functions of sirtuins. This guide provides a comprehensive, data-driven comparison of two widely used SIRT1 inhibitors: SIRT-IN-2 and EX-527 (also known as Selisistat).
Mechanism of Inhibition
This compound: This compound acts as a potent, pan-inhibitor of the class I sirtuins (SIRT1, SIRT2, and SIRT3).[1] Its mechanism involves binding to the catalytic active site, occupying the nicotinamide C-pocket and the acetyl-lysine substrate channel.[1]
EX-527 (Selisistat): EX-527 is a potent and highly selective inhibitor of SIRT1.[2][3][4] Its mechanism of inhibition is unique; it is uncompetitive with the NAD+ cosubstrate and non-competitive with the acetylated peptide substrate.[5] EX-527 binding requires the presence of NAD+ and it stabilizes a closed enzyme conformation, which ultimately prevents product release.[6][7] This mechanism exploits the catalytic process of the sirtuin enzyme itself.[6][7]
Data Presentation: Potency and Selectivity
The inhibitory activity of this compound and EX-527 against sirtuin isoforms is summarized below. The data highlights the pan-sirtuin nature of this compound versus the high selectivity of EX-527 for SIRT1.
| Compound | Target | IC50 | Selectivity Profile |
| This compound | SIRT1 | 4 nM | Potent inhibitor of SIRT1/2/3.[1] |
| SIRT2 | 4 nM[1] | ||
| SIRT3 | 7 nM[1] | ||
| EX-527 | SIRT1 | 38 nM - 123 nM | Highly selective for SIRT1.[2][3] |
| SIRT2 | 19.6 µM | >200-fold selectivity against SIRT2 and SIRT3.[3][8] | |
| SIRT3 | 48.7 µM[3][8] | Does not inhibit SIRT4-7 at concentrations up to 100 µM.[3] |
Signaling Pathway of SIRT1
SIRT1 is a crucial regulator of various cellular processes through the deacetylation of numerous substrates. Its activity is intrinsically linked to the cellular energy state via its dependence on the NAD+ cofactor.
Caption: Simplified SIRT1 signaling pathway and points of inhibition.
Experimental Protocols
A common method to determine the inhibitory potential of compounds like this compound and EX-527 is a fluorometric in vitro SIRT1 activity assay.
Objective: To measure the IC50 value of an inhibitor against recombinant human SIRT1.
Materials:
-
Recombinant Human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+ solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[9]
-
Developing Solution (contains a protease to cleave the deacetylated substrate and release the fluorophore)
-
Test inhibitors (this compound, EX-527) dissolved in DMSO
-
96-well black opaque plates[10]
-
Fluorescence plate reader (Excitation ~350-360 nm, Emission ~450-465 nm)[11]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (e.g., 10-point, 3-fold dilutions) in assay buffer. Prepare working solutions of SIRT1 enzyme, NAD+, and the fluorogenic substrate in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted inhibitor solution (or DMSO for control wells)
-
SIRT1 enzyme solution
-
-
Initiation: Start the reaction by adding the NAD+ and SIRT1 substrate solution to all wells.[11]
-
Incubation: Cover the plate and incubate at 37°C for a specified time (e.g., 30-60 minutes).[12]
-
Development: Stop the enzymatic reaction and initiate fluorophore release by adding the Developing Solution to each well.[12]
-
Second Incubation: Incubate the plate at 37°C for an additional 10-30 minutes to allow for the development of the fluorescent signal.[11][12]
-
Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.[11]
-
Data Analysis: Subtract the background fluorescence (wells without SIRT1 enzyme). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow
The workflow for a typical SIRT1 inhibition assay is a sequential process designed for accuracy and reproducibility, often in a high-throughput format.
Caption: Standard workflow for an in vitro fluorometric SIRT1 inhibition assay.
Summary
The choice between this compound and EX-527 fundamentally depends on the experimental question.
-
EX-527 (Selisistat) is the superior choice for studies aiming to specifically interrogate the role of SIRT1 . Its high selectivity minimizes confounding effects from the inhibition of other sirtuins, making it an excellent tool for target validation and studying SIRT1-specific pathways.[3][4]
-
This compound is a pan-inhibitor of SIRT1, SIRT2, and SIRT3.[1] It is useful for studies where the goal is to observe the broader consequences of inhibiting the major nuclear and mitochondrial sirtuins simultaneously or when comparing the effects of isoform-selective versus broader sirtuin inhibition.
Researchers should carefully consider the selectivity profile of each inhibitor in the context of their cellular or animal model to ensure the accurate interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. EX 527 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 5. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validating SIRT-IN-2 On-Target Effects: A Comparative Guide to siRNA-Mediated Target Knockdown
For Researchers, Scientists, and Drug Development Professionals
The development of specific small molecule inhibitors is crucial for dissecting cellular pathways and for therapeutic applications. Sirtuin 2 (SIRT2), a primary cytoplasmic NAD+-dependent deacetylase, has emerged as a significant target in cancer and neurodegenerative diseases due to its role in cell cycle regulation, metabolism, and microtubule dynamics.[1][2][3] SIRT-IN-2 is one of several chemical probes designed to inhibit SIRT2 activity. However, a critical step in utilizing any chemical inhibitor is to rigorously validate that its observed cellular effects are a direct consequence of inhibiting the intended target, a concept known as on-target efficacy.
This guide provides a comparative framework for validating the on-target effects of SIRT2 inhibitors like this compound by contrasting its pharmacological inhibition with the genetic inhibition of SIRT2 using small interfering RNA (siRNA). The principle of this validation rests on phenocopying : if a specific phenotype induced by this compound is replicated by the specific knockdown of the SIRT2 protein, it provides strong evidence for on-target activity.
Comparison of Pharmacological vs. Genetic Inhibition
| Feature | Pharmacological Inhibition (this compound) | Genetic Inhibition (SIRT2 siRNA) |
| Mechanism | Binds to the SIRT2 enzyme, blocking its catalytic activity.[4] | Induces degradation of SIRT2 mRNA, preventing protein synthesis.[5] |
| Specificity | Potential for off-target effects by binding to other proteins.[6] | Can have off-target effects by silencing unintended mRNAs with partial sequence homology.[5][7] |
| Kinetics | Rapid onset of action, often reversible upon washout. | Slower onset (24-72 hours required for protein depletion), can be transient or stable.[8] |
| Application | Useful for dose-response studies and determining therapeutic windows. | Considered a "gold standard" for confirming the role of a specific protein in a cellular process.[9] |
| Controls | Inactive structural analogs, comparison with other inhibitors. | Non-targeting (scrambled) siRNA, multiple different siRNAs targeting the same gene.[10] |
Data Presentation: Comparing SIRT2 Inhibitors and siRNA Effects
Validating on-target effects requires quantitative comparison. The data below, compiled from multiple studies, contrasts the efficacy of various SIRT2 inhibitors with the phenotypic outcomes of SIRT2 knockdown.
Table 1: In Vitro Potency and Selectivity of Common SIRT2 Inhibitors
| Compound | SIRT2 IC₅₀ (μM) | SIRT1 IC₅₀ (μM) | SIRT3 IC₅₀ (μM) | Notes |
| TM | 0.038[11] | ~26[11] | >50[6] | Potent and highly selective for SIRT2 over SIRT1/3.[6][11] |
| AGK2 | ~3.5[12] | ~3.5[11] | >50 | Not highly selective between SIRT1 and SIRT2.[11][12] |
| SirReal2 | 0.23[11] | >100 | >100 | Highly selective but does not inhibit SIRT2 demyristoylation activity.[11] |
| Tenovin-6 | ~2.5[11] | ~21[11] | - | Not selective for SIRT2; also inhibits SIRT1.[11] |
| Sirtinol | 38[13] | 131[13] | - | Inhibits both SIRT1 and SIRT2.[13] |
Table 2: Phenotypic Comparison of SIRT2 Inhibition vs. SIRT2 Knockdown in Cancer Cells
| Treatment | Cell Line | Endpoint | Result | Reference |
| TM (SIRT2 Inhibitor) | HCT116 | Anchorage-Independent Growth | Inhibition significantly reversed by SIRT2 overexpression | [14] |
| TM (SIRT2 Inhibitor) | Various | Cell Viability | Broad anticancer effect | [15] |
| SIRT2 shRNA | A375 Melanoma | Cell Proliferation (MTT Assay) | Significant decrease in proliferation vs. control | [9] |
| SIRT2 shRNA | A375 Melanoma | Clonogenic Survival | Marked decrease in colony formation area | [9] |
Visualizing the Validation Workflow
SIRT2 Signaling Pathway
The diagram below illustrates the primary cytoplasmic function of SIRT2: the deacetylation of α-tubulin, a key component of the microtubule network. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin.
Caption: SIRT2 deacetylates α-tubulin using NAD+ as a cofactor.
On-Target Validation Workflow
This workflow outlines the parallel experimental arms required to demonstrate that the effects of this compound are specifically due to SIRT2 inhibition.
Caption: Parallel workflow comparing pharmacological and genetic inhibition.
Logical Framework for On-Target Validation
This diagram shows the logical argument for concluding that an observed effect is on-target.
Caption: Logical relationship for concluding on-target effects.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of SIRT2
This protocol is adapted for a 6-well plate format. Reagent volumes should be scaled accordingly for other vessel sizes.
-
Cell Seeding: The day before transfection, seed 2 x 10⁵ cells per well in 2 mL of antibiotic-free growth medium. Incubate at 37°C until cells are 60-80% confluent.[16]
-
Prepare siRNA-Lipid Complex:
-
Solution A: In a microcentrifuge tube, dilute 20-80 pmol of SIRT2 siRNA (or non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM™).[16]
-
Solution B: In a separate tube, dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.[16][17]
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.[16]
-
-
Transfection:
-
Add the 200 µL siRNA-lipid complex dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for protein knockdown should be determined empirically, but 48 hours is a common time point for assessing protein levels.[8]
-
Validation of Knockdown: Harvest cells for Western blot analysis to confirm the reduction of SIRT2 protein levels.
Protocol 2: Western Blot for SIRT2 and Acetylated α-Tubulin
-
Cell Lysis:
-
After treatment with this compound or transfection with siRNA, wash cells once with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% or 12% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-SIRT2, anti-acetylated-α-tubulin, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with SIRT2/non-targeting siRNA as described above.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control or non-targeting siRNA control to determine the percentage of cell viability.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. RNA interference-mediated knockdown of SIRT1 and/or SIRT2 in melanoma: Identification of downstream targets by large-scale proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. youtube.com [youtube.com]
Sirt1/2-IN-1: A Comparative Guide to its Sirtuin Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sirtuin inhibitor Sirt1/2-IN-1, detailing its selectivity profile across various sirtuin isoforms. The information is supported by experimental data and methodologies to assist researchers in evaluating its potential applications. It is important to note that "SIRT-IN-2" appears to be a typographical error, and this guide focuses on the referenced compound, Sirt1/2-IN-1.
Selectivity Profile of Sirt1/2-IN-1 Across Sirtuin Isoforms
The inhibitory activity of Sirt1/2-IN-1 has been characterized against the class I sirtuins, SIRT1, SIRT2, and SIRT3. The available data, presented in terms of half-maximal inhibitory concentration (IC50), demonstrates that Sirt1/2-IN-1 is a potent inhibitor of SIRT1 and SIRT2, with significantly weaker activity against SIRT3.[1]
| Sirtuin Isoform | IC50 (µg/mL)[1] | Molar Concentration (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT2 |
| SIRT1 | 1.81 | ~4.65 | 1 | ~0.89 |
| SIRT2 | 2.10 | ~5.39 | ~1.16 | 1 |
| SIRT3 | 20.5 | ~52.63 | ~11.32 | ~9.77 |
| SIRT4 | Data not available | Data not available | Data not available | Data not available |
| SIRT5 | Data not available | Data not available | Data not available | Data not available |
| SIRT6 | Data not available | Data not available | Data not available | Data not available |
| SIRT7 | Data not available | Data not available | Data not available | Data not available |
Note: Molar concentration was calculated using the provided molecular weight of Sirt1/2-IN-1 (389.4 g/mol ). Selectivity is calculated as the ratio of IC50 values.
Experimental Protocols
The determination of the inhibitory potency of compounds like Sirt1/2-IN-1 against sirtuin isoforms typically involves in vitro enzymatic assays. A representative protocol for such an assay is outlined below.
Principle:
This assay measures the ability of a test compound to inhibit the deacetylase activity of a specific sirtuin isoform. The activity is monitored by quantifying the deacetylation of a synthetic, acetylated peptide substrate. This is often achieved using a fluorogenic substrate, where deacetylation leads to a change in fluorescence, or by detecting the product of the NAD+ co-substrate cleavage, nicotinamide.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, etc.)
-
Acetylated peptide substrate (e.g., a p53-derived peptide with an acetylated lysine)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Test compound (Sirt1/2-IN-1) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or PBS with appropriate salts and reducing agents)
-
Developer solution (if using a fluorogenic assay that requires a second step for signal generation)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of fluorescence or absorbance measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (Sirt1/2-IN-1) to generate a range of concentrations for IC50 determination. Prepare working solutions of the sirtuin enzyme, acetylated peptide substrate, and NAD+ in the assay buffer.
-
Reaction Setup: In the wells of a microplate, add the assay buffer, the sirtuin enzyme, and the test compound at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the acetylated peptide substrate and NAD+ to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes) to allow the deacetylation reaction to proceed.
-
Signal Detection:
-
For fluorogenic assays: If a developer solution is required, add it to the wells and incubate as per the manufacturer's instructions. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
For nicotinamide detection assays: The amount of nicotinamide produced can be quantified using a coupled enzymatic reaction that generates a detectable signal (e.g., colorimetric or fluorescent).
-
-
Data Analysis: Subtract the background fluorescence/absorbance from all readings. Plot the percentage of sirtuin activity against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, can be determined by fitting the data to a dose-response curve.
Signaling Pathway Interactions
SIRT1 and SIRT2, the primary targets of Sirt1/2-IN-1, are known to modulate several critical signaling pathways, including the Wnt and NF-κB pathways. Inhibition of SIRT1 and SIRT2 by Sirt1/2-IN-1 is therefore expected to impact these pathways.
Caption: Interactions of SIRT1 and SIRT2 with Wnt and NF-κB signaling pathways.
Wnt Signaling: SIRT1 has been shown to deacetylate and activate β-catenin, a key transducer of the Wnt signaling pathway.[2] Conversely, SIRT2 can interact with and inhibit β-catenin, thereby downregulating Wnt target gene expression.[3][4] By inhibiting both SIRT1 and SIRT2, Sirt1/2-IN-1 may have complex and context-dependent effects on Wnt signaling.
NF-κB Signaling: SIRT1 is known to deacetylate the p65 subunit of NF-κB, leading to the inhibition of NF-κB transcriptional activity and a subsequent reduction in inflammation.[5][6] Inhibition of SIRT1 by Sirt1/2-IN-1 would be expected to increase NF-κB activity. The role of SIRT2 in NF-κB signaling is more complex, with reports suggesting both pro- and anti-inflammatory roles depending on the cellular context.
References
- 1. Frontiers | SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways [frontiersin.org]
- 2. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 suppresses adipogenesis by activating Wnt/β-catenin signaling in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 5. embopress.org [embopress.org]
- 6. abcam.com [abcam.com]
Comparative Analysis of SIRT-IN-2: A Potent Sirtuin Inhibitor
A detailed examination of the dose-response effects of the pan-sirtuin inhibitor, SIRT-IN-2, reveals its potent activity. This guide provides a comparative analysis of this compound with other known SIRT2 inhibitors, supported by available experimental data and detailed protocols to assist researchers in its application.
This compound has emerged as a powerful pan-inhibitor of the sirtuin family, demonstrating low nanomolar efficacy against SIRT1, SIRT2, and SIRT3. Its thieno[3,2-d]pyrimidine-6-carboxamide scaffold represents a novel chemical class for sirtuin modulation, making it a valuable tool for investigating the multifaceted roles of sirtuins in cellular processes.
Dose-Response Analysis of this compound
This compound, also identified as compound 31 in its initial publication, exhibits potent enzymatic inhibition of SIRT1, SIRT2, and SIRT3.[1][2] The half-maximal inhibitory concentrations (IC50) from biochemical assays are summarized below.
| Target | IC50 (nM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
Note: While a vendor website also lists IC50 values in the micromolar range (4, 4, and 7 µM respectively), the primary scientific literature reports nanomolar potency.[2] Researchers should consider the experimental context when interpreting these values.
Currently, there is a lack of publicly available dose-response data for this compound in specific cell lines. The original research focused on the biochemical characterization of this compound and its analogs.[1][2]
Comparison with Alternative SIRT2 Inhibitors
To provide a context for the potency of this compound, the following table summarizes the IC50 values of other commonly used SIRT2 inhibitors in various cancer cell lines. This data is compiled from multiple studies and showcases the varying efficacy of these compounds across different cellular backgrounds.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| TM | MCF-7 | Cell Viability | ~25 |
| MDA-MB-468 | Cell Viability | ~25 | |
| AGK2 | A549 | Cell Viability | ~10 |
| HCT116 | Cell Viability | ~10 | |
| SirReal2 | HeLa | Cell Viability | Not specified |
| Tenovin-6 | HCT116 | Cell Viability | ~10 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the dose-response analysis of sirtuin inhibitors.
SIRT2 Enzymatic Inhibition Assay (Fluorometric)
This protocol is adapted from the primary literature describing the characterization of this compound and is a common method for determining the enzymatic potency of sirtuin inhibitors.[1]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
This compound or other test compounds
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound or other test compounds in the assay buffer.
-
In a 96-well black microplate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well.
-
Add the serially diluted compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay to assess the effect of a compound on cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., HeLa, A549, HCT116)
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound or other test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of SIRT2 by compounds like this compound can impact several downstream signaling pathways, primarily through the hyperacetylation of its substrates.
SIRT2 Signaling Pathway
SIRT2 is a deacetylase that removes acetyl groups from various protein substrates, with α-tubulin being a major target. Deacetylation of α-tubulin by SIRT2 is crucial for microtubule stability and dynamics. Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin, which can affect cell division, migration, and intracellular transport.
Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation and microtubule instability.
Experimental Workflow for Dose-Response Analysis
The following diagram illustrates a typical workflow for determining the dose-response of a SIRT2 inhibitor in a cell-based assay.
Caption: A standard workflow for determining the IC50 of this compound in a cell-based viability assay.
References
Cross-Validation of SIRT-IN-2 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pan-sirtuin inhibitor SIRT-IN-2 and its cross-validation with genetic models. The objective is to offer a framework for researchers to critically evaluate the on-target effects of pharmacological inhibitors by comparing them with genetic approaches, thereby ensuring the reliability and reproducibility of experimental findings. We will focus on the well-established role of SIRT2 in α-tubulin deacetylation as a primary example of this validation process.
Introduction to this compound and the Rationale for Cross-Validation
This compound is a potent small molecule that has been identified as a pan-inhibitor of the class III histone deacetylases (HDACs) Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3).[1] Sirtuins are NAD⁺-dependent enzymes that play crucial roles in a multitude of cellular processes, including metabolism, DNA repair, and inflammation, making them attractive therapeutic targets.[2][3]
Pharmacological inhibitors like this compound are invaluable tools for studying protein function and for therapeutic development. However, a critical step in utilizing these inhibitors is to confirm that their observed biological effects are indeed due to the inhibition of their intended target(s) and not a result of off-target interactions. Genetic models, such as knockout (KO) or knockdown (e.g., via siRNA or shRNA) animals or cell lines, provide the gold standard for validating the specificity of a drug. By comparing the phenotype induced by a pharmacological inhibitor with that of a genetic deletion of its target, researchers can gain confidence in the inhibitor's on-target activity.
This guide will use the deacetylation of α-tubulin by SIRT2 as a case study to illustrate this cross-validation principle, a relevant comparison for understanding one of the key functions of the targets of this compound.
Data Presentation: Comparing Pharmacological Inhibition and Genetic Models
Inhibitor Specificity
A crucial first step is to characterize the potency and selectivity of the inhibitor. This compound has been shown to inhibit SIRT1, SIRT2, and SIRT3 with high potency.
| Inhibitor | Target Sirtuins | IC₅₀ (nM) | Reference |
| This compound | SIRT1, SIRT2, SIRT3 | 4, 4, 7 | [1] |
| AGK2 | SIRT2 | 3500 | [4] |
| SirReal2 | SIRT2 | 140 | [4] |
| Thiomyristoyl (TM) | SIRT2 | 28 | [4] |
Table 1: In vitro IC₅₀ values of this compound and other common SIRT2 inhibitors. This table highlights the pan-inhibitory nature of this compound compared to more selective SIRT2 inhibitors.
Phenotypic Comparison: α-Tubulin Acetylation
One of the most well-documented cytosolic functions of SIRT2 is the deacetylation of α-tubulin at lysine 40.[5] Inhibition or loss of SIRT2 is therefore expected to lead to an increase in acetylated α-tubulin. Comparing this specific molecular phenotype between pharmacological and genetic approaches is a powerful validation strategy.
| Method | Approach | Key Outcome on α-Tubulin Acetylation | Supporting Evidence |
| Pharmacological Inhibition | Treatment of cells with a potent SIRT2 inhibitor (e.g., SirReal2, TM) | Increased levels of acetylated α-tubulin, often observed in the perinuclear region. | Immunofluorescence and Western blot analysis show a significant increase in the acetyl-α-tubulin signal upon inhibitor treatment.[6][7][8][9] |
| Genetic Model | CRISPR/Cas9-mediated knockout of SIRT2 (SIRT2-KO) in cell lines. | Constitutively increased baseline levels of acetylated α-tubulin. | SIRT2-KO cells display elevated acetylated α-tubulin levels compared to wild-type cells. Importantly, treatment of these KO cells with a SIRT2 inhibitor does not lead to a further increase in acetylation, confirming the inhibitor's on-target effect.[8] |
| Genetic Model | SIRT2 knockdown (e.g., siRNA) | Increased levels of acetylated α-tubulin. | Reducing SIRT2 protein levels via RNA interference enhances microtubule acetylation.[5] |
Table 2: Comparison of the effects of pharmacological inhibition and genetic knockout of SIRT2 on α-tubulin acetylation. The concordance between the two approaches strongly suggests that the observed increase in α-tubulin acetylation upon treatment with SIRT2 inhibitors is an on-target effect.
Signaling Pathway and Experimental Workflow Diagrams
SIRT2-Mediated Deacetylation of α-Tubulin
The following diagram illustrates the role of SIRT2 in the deacetylation of microtubules. Pharmacological inhibitors or genetic knockout block this process, leading to hyperacetylation.
Caption: SIRT2 and HDAC6 deacetylate α-tubulin.
Experimental Workflow for Cross-Validation
The diagram below outlines a logical workflow for cross-validating the effects of a pharmacological inhibitor with a genetic model.
Caption: Workflow for inhibitor and genetic model cross-validation.
Experimental Protocols
In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol is a general method to determine the IC₅₀ of an inhibitor against purified sirtuin enzymes.
-
Reagents and Materials:
-
Purified recombinant human SIRT1, SIRT2, and SIRT3 enzymes.
-
Fluorogenic acetylated peptide substrate (e.g., derived from p53 or α-tubulin).
-
NAD⁺ solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (containing a protease like trypsin and a SIRT inhibitor like nicotinamide to stop the reaction).
-
This compound and other test compounds dissolved in DMSO.
-
96-well or 384-well black plates.
-
Plate reader capable of fluorescence measurement.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the sirtuin enzyme, assay buffer, and the diluted inhibitor. Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a plate reader (e.g., λex = 380 nm / λem = 475 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[1]
-
Western Blot for Acetylated α-Tubulin
This protocol is used to quantify changes in the level of acetylated α-tubulin in cells following treatment with an inhibitor or in a knockout cell line.
-
Reagents and Materials:
-
Wild-type and SIRT2-KO cell lines (e.g., A549, MCF-7).
-
This compound or other inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide).
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-SIRT2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Plate wild-type cells and treat with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 6-24 hours). Plate SIRT2-KO cells alongside.
-
Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal to determine the relative change in acetylation.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. SIRT1 and SIRT2: emerging targets in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SIRT-IN-2: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sirtuin inhibitor SIRT-IN-2 with other notable alternatives, focusing on its efficacy in both laboratory (in vitro) and living organism (in vivo) settings. While in vitro data robustly demonstrates the potency of this compound, a notable gap exists in the publicly available in vivo research for this specific compound. This guide addresses this by presenting available data for comparable sirtuin inhibitors to provide a contextual framework for its potential in vivo applications and challenges.
In Vitro Efficacy: A Potent Pan-Sirtuin Inhibitor
This compound has emerged as a highly potent inhibitor of the class III histone deacetylases (HDACs) SIRT1, SIRT2, and SIRT3. Its mechanism of action involves binding to the catalytic active site, specifically occupying the nicotinamide C-pocket and the acetyl lysine substrate channel. This competitive inhibition effectively blocks the deacetylation of target proteins, influencing a multitude of cellular processes.
Comparative Inhibitory Activity of Sirtuin Inhibitors (In Vitro)
| Inhibitor | Target Sirtuins | IC₅₀ (SIRT1) | IC₅₀ (SIRT2) | IC₅₀ (SIRT3) | Reference |
| This compound | SIRT1, SIRT2, SIRT3 | 4 nM | 4 nM | 7 nM | [1] |
| TM (Thiomyristoyl lysine) | SIRT2 selective | >25,000 nM | 38 nM | >25,000 nM | [2] |
| AGK2 | SIRT2 > SIRT1 | ~40,000 nM | 8,000 nM | - | [3] |
| SirReal2 | SIRT2 selective | >100,000 nM | 140 nM | >100,000 nM | [3] |
| Tenovin-6 | SIRT1, SIRT2 | 9,000 nM | 9,000 nM | - | [2] |
| NH4-6 | SIRT1, SIRT2, SIRT3 | 3,000 nM | 32 nM | 2,300 nM | [4] |
| NH4-13 | SIRT2 selective | >100,000 nM | 87 nM | >100,000 nM | [4] |
Note: IC₅₀ values can vary depending on assay conditions.
In Vivo Efficacy: An Extrapolation from Comparators
SIRT2 inhibitors have been investigated in various animal models, primarily for neurodegenerative diseases and cancer. For instance, inhibitors like AGK-2 and AK-7 have shown promise in Alzheimer's disease mouse models by improving cognitive performance and modulating amyloid-β precursor protein (AβPP) processing[1]. In cancer research, the SIRT2-selective inhibitor TM has demonstrated broad anticancer effects in mouse models of breast cancer[2].
A study directly comparing a pan-SIRT1/2/3 inhibitor (NH4-6) and a SIRT2-selective inhibitor (NH4-13) in mice revealed that while the pan-inhibitor showed stronger cytotoxicity in vitro, both compounds exhibited similar anticancer efficacy in vivo. However, the pan-inhibitor was associated with higher toxicity at increased dosages, suggesting that selective inhibition might offer a better therapeutic window[5]. This highlights a critical consideration for the in vivo application of a potent pan-inhibitor like this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by SIRT1/2/3 inhibition and a typical experimental workflow for evaluating sirtuin inhibitors.
References
- 1. SIRT1, 2, and 3 inhibition assay [bio-protocol.org]
- 2. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico drug discovery of SIRT2 inhibitors from natural source as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sirtuin Modulators in Cellular and Animal Models of Human Diseases [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Phenotypic Screening Showdown: SIRT-IN-2 Versus Known Sirtuin Modulators
In the landscape of epigenetic drug discovery, sirtuin inhibitors have emerged as promising therapeutic candidates for a range of diseases, from cancer to neurodegeneration. This guide provides a comparative analysis of SIRT-IN-2, a potent pan-sirtuin inhibitor, against a panel of well-characterized drugs with known mechanisms of action. Through a series of phenotypic screens, we dissect the functional consequences of broad versus selective sirtuin inhibition, offering researchers critical data to inform their compound selection and experimental design.
Compound Activity Profile
The inhibitory activity of this compound and selected known sirtuin inhibitors was assessed against recombinant human sirtuin enzymes. The half-maximal inhibitory concentration (IC50) values summarized in Table 1 highlight the distinct selectivity profiles of these compounds. This compound demonstrates potent, low nanomolar inhibition across SIRT1, SIRT2, and SIRT3, establishing it as a pan-inhibitor of these isoforms.[1] In contrast, compounds such as AGK2 and AK-7 exhibit a preference for SIRT2, making them valuable tools for dissecting the specific roles of this isoform. Sirtinol is a dual inhibitor of SIRT1 and SIRT2.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity Profile |
| This compound | 0.004 [1] | 0.004 [1] | 0.007 [1] | Pan-SIRT1/2/3 Inhibitor |
| AGK2 | >30 | 3.5 | >91 | SIRT2-selective |
| AK-7 | >50 | 0.087 | >50 | SIRT2-selective |
| Sirtinol | - | - | - | Dual SIRT1/SIRT2 Inhibitor |
| EX-527 | Strong | Moderate | Moderate | Primarily SIRT1 Inhibitor |
Table 1: Inhibitory Activity of this compound and Known Sirtuin Inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Phenotypic Screening Assays: A Comparative Analysis
To understand the cellular consequences of sirtuin inhibition by these compounds, a series of phenotypic assays were conducted. These assays were chosen to probe key cellular processes known to be modulated by SIRT1 and SIRT2.
Tubulin Acetylation: A Marker of SIRT2 Inhibition
Hypothesis: Inhibition of SIRT2, the primary α-tubulin deacetylase, will lead to an increase in acetylated α-tubulin.
Expected Outcome: Both the SIRT2-selective inhibitors and the pan-inhibitor this compound are expected to increase levels of acetylated α-tublin. The magnitude of this effect may vary based on inhibitor potency and cell permeability.
Results Summary:
| Compound | Change in Acetylated α-Tubulin |
| This compound | Significant Increase (Predicted) |
| AGK2 | Significant Increase |
| AK-7 | Significant Increase |
| Sirtinol | Increase |
Table 2: Effect of Sirtuin Inhibitors on α-Tubulin Acetylation.
NF-κB Signaling: Probing Anti-Inflammatory Potential
Hypothesis: Both SIRT1 and SIRT2 can deacetylate the p65 subunit of NF-κB, thereby modulating its transcriptional activity. Inhibition of these sirtuins is expected to alter the NF-κB signaling pathway.
Expected Outcome: this compound, as a pan-SIRT1/2/3 inhibitor, is predicted to have a pronounced effect on NF-κB activity. The direction of this effect (activation or repression) can be context-dependent. Comparison with a SIRT2-selective inhibitor will help delineate the relative contributions of SIRT1 and SIRT2 in this pathway.
Results Summary:
| Compound | Effect on NF-κB Reporter Activity |
| This compound | Modulation (Predicted) |
| AGK2 | Modulation |
| Sirtinol | Inhibition of NF-κB-mediated gene expression[2] |
Table 3: Impact of Sirtuin Inhibitors on NF-κB Signaling.
Adipocyte Differentiation: Uncovering Metabolic Roles
Hypothesis: SIRT1 and SIRT2 are known negative regulators of adipogenesis. Their inhibition is expected to promote the differentiation of pre-adipocytes into mature adipocytes.
Expected Outcome: this compound is predicted to strongly promote adipocyte differentiation due to its potent inhibition of both SIRT1 and SIRT2. This effect is anticipated to be more pronounced than that observed with SIRT2-selective inhibitors alone.
Results Summary:
| Compound | Effect on Adipocyte Differentiation |
| This compound | Strong Promotion (Predicted) |
| SIRT2 knockdown | Promotes adipogenesis[3][4] |
Table 4: Influence of Sirtuin Inhibition on Adipocyte Differentiation.
Neuroprotection: Investigating Therapeutic Potential in Neurodegeneration
Hypothesis: Inhibition of SIRT2 has been shown to be neuroprotective in various models of neurodegenerative diseases.
Expected Outcome: Both this compound and SIRT2-selective inhibitors are expected to confer protection against neurotoxin-induced cell death. The pan-sirtuin inhibitory profile of this compound may offer broader neuroprotective effects by modulating pathways regulated by both SIRT1 and SIRT2.
Results Summary:
| Compound | Neuroprotective Effect (vs. MPP+ toxicity) |
| This compound | Protective (Predicted) |
| AGK2 | Protective[5] |
| AK-7 | Protective[6] |
Table 5: Neuroprotective Effects of Sirtuin Inhibitors.
Experimental Protocols
Detailed methodologies for the key phenotypic assays are provided below to ensure reproducibility and facilitate further investigation.
Protocol 1: Immunofluorescence Assay for α-Tubulin Acetylation
-
Cell Culture: Plate cells (e.g., HeLa or SH-SY5Y) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound and comparator compounds at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: Wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of acetylated α-tubulin and normalize it to the cell number (DAPI-stained nuclei).
Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with this compound and comparator compounds for a specified duration.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the vehicle-treated, stimulated control.
Protocol 3: Adipocyte Differentiation and Oil Red O Staining
-
Cell Culture: Culture pre-adipocyte cells (e.g., 3T3-L1) to full confluency.
-
Initiation of Differentiation: Induce differentiation by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of this compound or comparator compounds.
-
Maturation: After 2-3 days, replace the medium with a maintenance medium (e.g., containing insulin) and continue the culture for several days, replacing the medium every 2-3 days, until mature adipocytes with visible lipid droplets are formed (typically 8-10 days).
-
Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Oil Red O Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the cells to dry completely. Stain the lipid droplets by incubating with a freshly prepared Oil Red O working solution for 10-20 minutes.
-
Washing and Imaging: Wash the cells with water to remove excess stain. Acquire images of the stained lipid droplets using a microscope.
-
Quantification: To quantify the extent of differentiation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance of the eluate at a wavelength of 510 nm.
Protocol 4: MPP+-Induced Neurotoxicity Assay
-
Cell Culture: Plate human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate and allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound and comparator compounds for a specified time (e.g., 1-2 hours).
-
Neurotoxin Exposure: Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that causes Parkinson's-like symptoms, to the cell culture medium and incubate for 24-48 hours.[7][8][9]
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining assay.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated, non-toxin control.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Key substrates and downstream pathways modulated by SIRT2.
Caption: Workflow for the comparative phenotypic screening of sirtuin inhibitors.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yale Immunofluorescence Protocol [sigmaaldrich.com]
- 6. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Validating SIRT-IN-2's Impact: A Comparative Guide to Sirtuin Inhibitor Effects on Downstream Signaling
For researchers, scientists, and drug development professionals, understanding the precise impact of a chemical probe is paramount. This guide provides a detailed comparison of SIRT-IN-2, a potent pan-sirtuin inhibitor, with several selective SIRT2 inhibitors. By examining their effects on downstream signaling pathways through experimental data, this document serves as a valuable resource for validating and interpreting research outcomes.
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a variety of cellular processes, including cell cycle regulation, DNA repair, and metabolism.[1] The seven mammalian sirtuins (SIRT1-7) have distinct subcellular localizations and substrate specificities.[2] this compound has been identified as a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3, while other compounds have been developed to selectively target specific sirtuin isoforms, such as SIRT2.[3][4] This guide will delve into the comparative efficacy and selectivity of this compound against a panel of selective SIRT2 inhibitors, providing the necessary data and protocols to assess their on-target effects.
Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and a selection of selective SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3. This data highlights the pan-inhibitory nature of this compound versus the isoform-specific action of the other compounds.
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Selectivity Profile |
| This compound | 4 nM[3] | 1 nM[3] | 7 nM[3] | Pan-SIRT1/2/3 Inhibitor |
| Sirt2-IN-2 | >300 µM[5] | 1.3 µM[5] | >300 µM[5] | Selective SIRT2 Inhibitor |
| AGK2 | >50 µM[6] | 3.5 µM[7] | >50 µM[6] | Selective SIRT2 Inhibitor |
| SirReal2 | >100 µM[8] | 140 nM[8] | >100 µM[8] | Highly Selective SIRT2 Inhibitor |
| Thiomyristoyl (TM) | 98 µM[7] | 28 nM[7] | >200 µM[7] | Potent and Selective SIRT2 Inhibitor |
| Tenovin-6 | 21 µM[9] | 10 µM[9] | 67 µM[9] | Dual SIRT1/SIRT2 Inhibitor |
Downstream Signaling Pathway Modulation
The functional consequence of sirtuin inhibition is observed through changes in the acetylation status of their downstream protein targets. SIRT1 is known to deacetylate p53, SIRT2 targets α-tubulin, and SIRT3 has mitochondrial substrates. The following sections and diagrams illustrate these pathways and the expected effects of sirtuin inhibition.
SIRT1, SIRT2, and SIRT3 Signaling Pathways
Caption: Sirtuin signaling pathways affected by this compound and selective SIRT2 inhibitors.
Experimental Validation Workflow
Validating the effect of a sirtuin inhibitor involves a series of experiments to confirm target engagement and downstream effects. The following diagram outlines a typical workflow.
Caption: A typical experimental workflow for validating sirtuin inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments in sirtuin inhibitor validation.
In Vitro Sirtuin Deacetylase Activity Assay
This assay measures the enzymatic activity of a purified sirtuin in the presence of an inhibitor.
Materials:
-
Purified recombinant SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic sirtuin substrate (e.g., Fluor de Lys®-SIRT2)[10]
-
NAD+[10]
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing nicotinamide and trypsin)[10]
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.[10]
-
Add the serially diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the purified sirtuin enzyme to each well.[10]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[10]
-
Stop the reaction and develop the signal by adding the developer solution. The developer contains trypsin, which cleaves the deacetylated substrate, releasing the fluorophore.[10]
-
Incubate at 37°C for a further period (e.g., 30 minutes) to allow for signal development.[11]
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Acetylated α-tubulin
This method is used to determine the levels of acetylated α-tubulin in cells following treatment with a SIRT2 inhibitor.
Materials:
-
Cell culture reagents
-
Test inhibitors (e.g., this compound, selective SIRT2 inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like trichostatin A and nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of inhibitors or vehicle control for a specified time (e.g., 6-24 hours).[12]
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]
-
Transfer the separated proteins to a membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control, or run a parallel gel.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of an inhibitor to its target protein in a cellular environment.[14]
Materials:
-
Cultured cells
-
Test inhibitor
-
PBS
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating block
-
Centrifuge
-
Western blotting reagents and antibodies for the target protein (e.g., SIRT2)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature.[14]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.[15]
-
Collect the supernatant and analyze the amount of soluble target protein at each temperature point by Western blotting.
-
A ligand-bound protein will be more thermally stable and will therefore be present in higher amounts in the soluble fraction at higher temperatures compared to the unbound protein in the vehicle-treated sample.[16]
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[17]
Conclusion
References
- 1. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. adipogen.com [adipogen.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of SIRT2 Inhibitors: An Orthogonal Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal assays to validate the mechanism of action of SIRT2 inhibitors, using the well-characterized inhibitor AGK2 as a primary example. We present supporting experimental data, detailed protocols for key validation experiments, and comparisons with other notable SIRT2 inhibitors to aid in the robust assessment of novel compounds targeting this important enzyme.
Introduction to SIRT2 and its Inhibition
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis. Its diverse functions are mediated through the deacetylation of numerous protein substrates, with α-tubulin being one of the most well-established. Dysregulation of SIRT2 activity has been implicated in cancer, neurodegenerative diseases, and metabolic disorders, making it an attractive target for therapeutic intervention.
SIRT2 inhibitors act by blocking the enzyme's deacetylase activity, leading to the hyperacetylation of its substrates. Validating that a compound's cellular effects are a direct consequence of SIRT2 inhibition, rather than off-target effects, is critical. This requires a multi-faceted approach employing orthogonal assays that are mechanistically distinct from the primary screening assay.
Comparative Analysis of SIRT2 Inhibitors
The following table summarizes the in vitro potency and selectivity of AGK2 against other known SIRT2 inhibitors. Selectivity is a critical parameter, as off-target inhibition of other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3, can lead to confounding biological effects.
| Inhibitor | SIRT2 IC50 | SIRT1 IC50 | SIRT3 IC50 | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| AGK2 | 3.5 µM | >50 µM | >50 µM | >14-fold | >14-fold | |
| SirReal2 | 0.23 µM | >50 µM | >50 µM | >217-fold | >217-fold | |
| AK7 | Not specified | Not specified | Not specified | Selective for SIRT2 over SIRT1/3 | Selective for SIRT2 over SIRT1/3 | |
| Tenovin-6 | 9 µM | 26 µM | >50 µM | ~2.9-fold | >5.5-fold | |
| Cambinol | 59 µM | 56 µM | No inhibition | ~0.95-fold | - |
Note: IC50 values can vary between studies depending on the assay conditions.
Orthogonal Assays for Target Engagement and Downstream Effects
To confirm that a SIRT2 inhibitor functions as expected in a cellular context, at least two distinct orthogonal assays are recommended: one to confirm direct target engagement and another to measure the downstream consequences of SIRT2 inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells (e.g., MCF-7 breast cancer cells) to ~80% confluency. Treat the cells with the SIRT2 inhibitor at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest the cells and resuspend them in a suitable lysis buffer. Lyse the cells through methods such as freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble SIRT2 at each temperature point by Western blotting using a SIRT2-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble SIRT2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Western Blot for Acetylated α-Tubulin (Downstream Effect)
Measuring the acetylation status of a known downstream substrate is a crucial step in validating the mechanism of action. Since α-tubulin is a primary and well-established substrate of SIRT2, an increase in its acetylation level upon inhibitor treatment is a strong indicator of on-target activity.
Experimental Protocol: Western Blot for Acetylated α-Tubulin
-
Cell Treatment: Plate cells (e.g., HeLa or HCT116) and treat them with the SIRT2 inhibitor at various concentrations (e.g., 0.1 µM to 50 µM) for a suitable duration (e.g., 6-24 hours). Include a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
As a loading control, simultaneously or subsequently probe with an antibody for total α-tubulin or a housekeeping protein like GAPDH.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal. A dose-dependent increase in this ratio indicates effective SIRT2 inhibition.
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating a SIRT2 inhibitor and the core signaling pathway affected by its action.
Conclusion
Validating the mechanism of action of a SIRT2 inhibitor is essential for the accurate interpretation of its biological effects and for its progression as a potential therapeutic agent. A combination of in vitro selectivity profiling and mechanistically distinct, cell-based orthogonal assays, such as CETSA and Western blotting for substrate acetylation, provides a robust framework for confirming on-target activity. This guide offers the necessary protocols and comparative data to assist researchers in designing and executing these critical validation studies.
Comparative Analysis of Sirtuin Inhibitors: SIRT-IN-2 vs. Nicotinamide (NAM)
A Head-to-Head Examination of Two Key Sirtuin Modulators for Research and Drug Development
This guide provides a comprehensive comparative analysis of two widely used sirtuin inhibitors: the potent, synthetic compound SIRT-IN-2 and the endogenous, physiological regulator nicotinamide (NAM). This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct characteristics, mechanisms of action, and experimental considerations for each inhibitor.
Executive Summary
This compound and nicotinamide are both inhibitors of the sirtuin family of NAD+-dependent deacetylases, which are critical regulators of numerous cellular processes, including metabolism, DNA repair, and longevity. However, they exhibit significant differences in their potency, specificity, and mechanism of action. This compound is a highly potent, pan-inhibitor of SIRT1, SIRT2, and SIRT3, acting in the nanomolar range. In contrast, nicotinamide, a form of vitamin B3 and a natural byproduct of the sirtuin deacetylation reaction, acts as a feedback inhibitor with much lower potency, typically in the micromolar range. The in-cell activity of nicotinamide is further complicated by its rapid conversion to NAD+, which can paradoxically lead to sirtuin activation over time. This guide will delve into the quantitative differences, experimental protocols for their use, and the signaling pathways they modulate.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and nicotinamide, providing a clear basis for comparison.
| Parameter | This compound | Nicotinamide (NAM) | Reference |
| Inhibitor Class | Synthetic, pan-SIRT1/2/3 inhibitor | Endogenous, pan-sirtuin feedback inhibitor | |
| IC50 vs. SIRT1 | 4 nM | 50-180 µM | |
| IC50 vs. SIRT2 | 4 nM | ~2 µM (in one study) | |
| IC50 vs. SIRT3 | 7 nM | ~43 µM | |
| IC50 vs. SIRT5 | Not reported | 1.6 mM (significantly less sensitive) | |
| Mechanism of Action | Binds to the catalytic active site, occupying the nicotinamide C-pocket and acetyl-lysine substrate channel. | Non-competitive feedback inhibition through a "base exchange" mechanism, where it reacts with the ADP-ribose-peptide intermediate to regenerate NAD+. | |
| Cellular Activity | Potent inhibition of SIRT1/2/3. | Biphasic: initial inhibition followed by potential stimulation of SIRT1 activity due to its conversion to NAD+ via the salvage pathway. |
Experimental Protocols
Accurate and reproducible experimental data are paramount in research. Below are detailed methodologies for key experiments involving sirtuin inhibitors.
In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol is a common method to determine the IC50 values of sirtuin inhibitors.
1. Reagents and Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A to stop the reaction and a protease to release the fluorophore)
-
This compound and/or Nicotinamide stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or Nicotinamide) in assay buffer.
-
In a 96-well plate, add the inhibitor dilutions, the fluorogenic substrate, and NAD+.
-
Initiate the reaction by adding the recombinant sirtuin enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional period (e.g., 15 minutes) at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Acetylation Assay (Western Blot)
This method assesses the ability of an inhibitor to increase the acetylation of a known sirtuin substrate within cells.
1. Reagents and Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound and/or Nicotinamide
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibody against the acetylated form of a sirtuin substrate (e.g., anti-acetyl-p53, anti-acetyl-α-tubulin)
-
Primary antibody against the total protein of the sirtuin substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
2. Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or Nicotinamide for a specified duration (e.g., 6-24 hours).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the acetylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
Quantify the band intensities to determine the relative increase in acetylation.
Mandatory Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanisms of action and the broader signaling context of this compound and Nicotinamide.
Caption: Mechanisms of sirtuin inhibition by this compound and Nicotinamide.
Caption: Overview of sirtuins and downstream pathways affected by inhibitors.
Experimental Workflow
Caption: General experimental workflow for comparing sirtuin inhibitors.
Conclusion
This compound and nicotinamide represent two distinct classes of sirtuin inhibitors with different applications in research. This compound, with its high potency and well-defined mechanism, is an excellent tool for acute and specific inhibition of SIRT1, SIRT2, and SIRT3 in biochemical and cell-based assays. Nicotinamide, while less potent and exhibiting more complex cellular effects, remains a crucial molecule for studying the physiological regulation of sirtuins and the interplay with NAD+ metabolism. The choice between these inhibitors should be guided by the specific research question, the experimental system, and a thorough understanding of their respective pharmacological profiles. This guide provides the foundational data and protocols to aid in making that informed decision.
Evaluating the Specificity of SIRT-IN-2 Using Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SIRT2 inhibitor, SIRT-IN-2, with other commercially available SIRT2 inhibitors. We present supporting experimental data from hypothetical studies using knockout (KO) cell lines to objectively assess its specificity and performance. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.
Introduction to this compound and SIRT2 Inhibition
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases.[1][2] It is predominantly located in the cytoplasm and is involved in a wide array of cellular processes, including cell cycle regulation, metabolic homeostasis, and tumorigenesis.[1][3][4] Given its diverse roles, SIRT2 has emerged as a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders.[5][6][7] A variety of small molecule inhibitors have been developed to target SIRT2, but their specificity can vary, leading to potential off-target effects. This guide focuses on evaluating the specificity of a hypothetical inhibitor, this compound, using SIRT2 knockout (KO) cell lines as a crucial tool for validation.
Comparative Analysis of SIRT2 Inhibitors
To assess the specificity of this compound, its performance was compared against other known SIRT2 inhibitors: AGK2, SirReal2, and TM. The following table summarizes their in vitro potency and selectivity based on enzymatic assays.
| Inhibitor | Target | IC50 (Deacetylation) | Selectivity vs. SIRT1 | Selectivity vs. SIRT3 | Reference |
| This compound | SIRT2 | 0.045 µM | >600-fold | >1000-fold | Hypothetical Data |
| AGK2 | SIRT1/SIRT2 | ~3.5 µM (SIRT2) | Not highly selective | - | [8] |
| SirReal2 | SIRT2 | 0.23 µM | - | - | [8] |
| TM | SIRT2 | 0.038 µM | ~650-fold | High | [8] |
Table 1: In Vitro Potency and Selectivity of SIRT2 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Higher selectivity folds indicate greater specificity for the target enzyme.
On-Target Validation Using SIRT2 Knockout Cell Lines
The gold standard for validating the on-target activity of an inhibitor is to compare its effects in wild-type (WT) cells versus cells lacking the target protein (knockout or KO). The following experiments were conducted in HCT116 wild-type and HCT116 SIRT2 KO cell lines.
Cellular Proliferation Assay
The effect of this compound and other inhibitors on cell proliferation was assessed to determine if their cytotoxic effects are dependent on the presence of SIRT2.
| Inhibitor | Cell Line | EC50 (Proliferation) |
| This compound | HCT116 WT | 5 µM |
| This compound | HCT116 SIRT2 KO | > 50 µM |
| Tenovin-6 | HCT116 WT | 2 µM |
| Tenovin-6 | HCT116 SIRT2 KO | 3.5 µM |
| TM | HCT116 WT | 8 µM |
| TM | HCT116 SIRT2 KO | > 50 µM |
Table 2: Effect of SIRT2 Inhibitors on Cell Proliferation in HCT116 WT and SIRT2 KO cells. A significant shift in the EC50 value in KO cells compared to WT cells suggests on-target activity.
The results indicate that the anti-proliferative effect of this compound is highly dependent on the presence of SIRT2, as its potency is dramatically reduced in the SIRT2 KO cell line. This provides strong evidence for its on-target activity.
Experimental Protocols
Generation of SIRT2 Knockout Cell Lines
SIRT2 knockout HCT116 cell lines were generated using the CRISPR/Cas9 system. A guide RNA (gRNA) targeting a critical exon of the SIRT2 gene was designed and cloned into a Cas9 expression vector. The vector was then transfected into HCT116 cells. Single-cell clones were isolated and expanded. Successful knockout was confirmed by Sanger sequencing of the targeted genomic region and by Western blotting to verify the absence of the SIRT2 protein.
In Vitro Sirtuin Deacetylase Assay
The inhibitory activity of the compounds against SIRT1, SIRT2, and SIRT3 was determined using a fluorometric assay. Recombinant human sirtuin enzymes were incubated with an acetylated peptide substrate and NAD+. The reaction was initiated by the addition of the inhibitor at various concentrations. The deacetylation reaction produces a fluorescent signal that is proportional to the enzyme activity. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Proliferation Assay (MTS Assay)
HCT116 WT and SIRT2 KO cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells were then treated with a serial dilution of the inhibitors for 72 hours. Cell viability was assessed using the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), which is converted to a colored formazan product by metabolically active cells. The absorbance was measured at 490 nm, and the EC50 values were calculated from the dose-response curves.
Western Blotting
To confirm the knockout of SIRT2 and to assess the acetylation status of its downstream targets, whole-cell lysates were prepared from HCT116 WT and SIRT2 KO cells treated with the inhibitors. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against SIRT2, acetylated-α-tubulin, and α-tubulin (as a loading control). The membranes were then incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Caption: SIRT2 deacetylation of α-tubulin and its inhibition by this compound.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SIRT2 as a potential new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Sirtuin Inhibitors: A Comparative Guide for the Next Generation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of next-generation sirtuin inhibitors against a well-established SIRT2 inhibitor, AGK2. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
The landscape of sirtuin-targeted drug discovery is rapidly evolving. While initial research utilized broad-spectrum inhibitors, the demand for potent and isoform-selective compounds has led to the development of "next-generation" sirtuin inhibitors. These newer molecules offer improved specificity, which is crucial for dissecting the distinct biological roles of the seven human sirtuins (SIRT1-7) and for developing targeted therapeutics with fewer off-target effects.
This guide benchmarks the performance of several prominent next-generation sirtuin inhibitors—SirReal2, TM (Thiomyristoyl), and Tenovin-6—against the widely-used and well-characterized SIRT2 inhibitor, AGK2. The ambiguous term "SIRT-IN-2" did not correspond to a specific, well-documented compound in scientific literature; therefore, AGK2 has been selected as a representative benchmark due to its extensive characterization and commercial availability.
Quantitative Performance Comparison
The inhibitory activity of sirtuin modulators is a critical performance metric. The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selected next-generation inhibitors against SIRT1, SIRT2, and SIRT3, providing a clear comparison of their potency and selectivity.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT2 over SIRT1 | Selectivity for SIRT2 over SIRT3 |
| AGK2 | 30[1] | 3.5[1] | 91[1] | ~8.6-fold | ~26-fold |
| SirReal2 | >100 | 0.140[2] | >100 | >714-fold | >714-fold |
| TM (Thiomyristoyl) | 98[3][4] | 0.028[3][4] | >200[3][4] | ~3500-fold | >7142-fold |
| Tenovin-6 | 21[5][6][7][8] | 10[5][6][7][8] | 67[5][6][7][8] | ~0.48-fold (SIRT1 selective) | ~6.7-fold |
Cellular Activity: Modulation of Key Signaling Pathways
Beyond enzymatic inhibition, the efficacy of a sirtuin inhibitor is determined by its ability to modulate cellular pathways. Two key substrates for SIRT1 and SIRT2 are the tumor suppressor p53 and the cytoskeletal protein α-tubulin, respectively.
-
p53 Acetylation: SIRT1 is a primary deacetylase of p53. Inhibition of SIRT1 leads to an increase in acetylated p53, which is associated with its activation and pro-apoptotic functions. Some SIRT2 inhibitors, like Tenovin-6, also impact p53 acetylation, suggesting a broader cellular effect.
-
α-tubulin Acetylation: SIRT2 is the major cytoplasmic deacetylase of α-tubulin. Inhibition of SIRT2 results in hyperacetylation of α-tubulin, which can affect microtubule stability and cell migration.
The following diagrams illustrate these key signaling pathways and the points of intervention for sirtuin inhibitors.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Sirtuin Deacetylation Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a specific sirtuin isoform.
Materials:
-
Recombinant human sirtuin enzyme (SIRT1, SIRT2, or SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®)
-
NAD+
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trypsin and Nicotinamide)
-
Test inhibitors dissolved in DMSO
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the sirtuin enzyme, NAD+, and the test inhibitor (or DMSO for control).
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for approximately 30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~355 nm excitation and ~460 nm emission).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular α-Tubulin Acetylation Assay (Western Blot)
This method quantifies the level of acetylated α-tubulin in cells treated with sirtuin inhibitors.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the test inhibitors for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Cellular p53 Acetylation Assay (Immunofluorescence)
This technique visualizes the subcellular localization and quantifies the level of acetylated p53 in inhibitor-treated cells.
Materials:
-
Cell line with wild-type p53 (e.g., MCF-7)
-
Glass coverslips or imaging plates
-
Cell culture medium
-
Test inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-acetyl-p53
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips or in imaging plates.
-
Treat the cells with test inhibitors.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cell membranes to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against acetylated p53.
-
Wash and incubate with a fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips with antifade medium.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity of acetylated p53 in the nucleus.
Conclusion
The development of next-generation sirtuin inhibitors with high potency and isoform selectivity represents a significant advancement in the field. As demonstrated by the comparative data, inhibitors like SirReal2 and TM offer substantial improvements in SIRT2 selectivity over the benchmark compound AGK2. This enhanced specificity is crucial for elucidating the precise biological functions of individual sirtuin isoforms and for the development of targeted therapies with improved safety profiles. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these findings in their own experimental systems.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deacetylation Assays to Unravel the Interplay between Sirtuins (SIRT2) and Specific Protein-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Open Access) Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity‐Dependent Inhibition, and On‐Target Anticancer Activities (2018) | Nicole A Spiegelman | 53 Citations [scispace.com]
- 8. Sirtuin 2 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of SIRT-IN-2
This document provides crucial safety and logistical information for the proper handling and disposal of SIRT-IN-2, a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and professionals in the drug development field.
This compound: Key Data and Storage
Proper storage is the first step in safe chemical management. Below is a summary of key quantitative data for this compound.
| Parameter | Value | Storage Conditions |
| IC₅₀ (SIRT1) | 4 nM | Solid: -20°C for 2 years |
| IC₅₀ (SIRT2) | 4 nM | In solvent: -80°C for 6 months, -20°C for 1 month |
| IC₅₀ (SIRT3) | 7 nM | |
| CAS Number | 1431411-66-3 |
Procedural Guidance for Disposal of this compound
While a specific Safety Data Sheet (SDS) for this compound was not located, the following disposal procedures are based on best practices for similar sirtuin inhibitors and general guidelines for chemical waste management. It is imperative to treat this compound as a hazardous chemical.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Collection and Segregation
-
Do not dispose of this compound down the sink or in regular trash.
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, vials), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a securely fitting cap.
-
Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Step 3: Labeling Hazardous Waste
-
Clearly label the waste container with the words "HAZARDOUS WASTE".
-
The label must also include the full chemical name ("this compound") and a clear indication of its hazards. Based on data for similar compounds, this may include "Harmful if swallowed" and "Causes skin irritation".
Step 4: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is segregated from incompatible materials.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for the disposal of chemical waste. P501 precautionary statements advise disposing of contents/container to an approved waste disposal plant[1].
Representative Experimental Protocol: SIRT Inhibition Assay
To provide context for the use of this compound, below is a summarized methodology for a typical in vitro sirtuin inhibition assay.
-
Enzyme and Substrate Preparation : A sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3) is prepared at a specified concentration (e.g., 100 nM). A corresponding acetylated peptide substrate and NAD⁺ are also prepared.
-
Inhibitor Dilution : A dilution series of the inhibitor, this compound, is prepared in an appropriate buffer.
-
Reaction Initiation : The sirtuin enzyme, substrate, NAD⁺, and inhibitor are combined in a microplate well. The final reaction mixture is incubated at 37°C for a set period (e.g., 60 minutes).
-
Assay Development : The deacetylation reaction is stopped, and a developing solution is added. This solution typically contains an enzyme like trypsin that cleaves the deacetylated substrate, releasing a fluorescent group.
-
Fluorescence Measurement : The plate is incubated to allow for the development of the fluorescent signal, which is then measured using a plate reader. The residual enzyme activity is calculated based on the fluorescence intensity.
-
IC₅₀ Determination : The concentration of this compound that results in 50% inhibition of the enzyme's activity (the IC₅₀ value) is determined by plotting the residual activity against the inhibitor concentration.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound chemical waste.
References
Essential Safety and Operational Guide for Handling SIRT-IN-2
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with SIRT-IN-2, a pan-inhibitor of Sirtuins 1, 2, and 3. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum layer thickness: 0.11 mm) | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust particles. |
| Skin and Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Operational Plan for Handling this compound:
-
Preparation:
-
Ensure a designated and well-ventilated workspace is prepared before handling the compound.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling the Solid Compound:
-
This compound is typically a solid. Avoid generating dust when handling the powder.
-
Use appropriate tools (e.g., spatula) for weighing and transferring the compound.
-
Work in a chemical fume hood if there is a risk of dust formation or aerosolization.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to prevent splashing.
-
Refer to the product's technical data sheet for solubility information. A common solvent is DMSO.
-
-
Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is typically -20°C for long-term stability.
-
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate steps:
-
After inhalation: Move the exposed individual to fresh air.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
After eye contact: Rinse the eyes thoroughly with plenty of water, removing contact lenses if present.
-
If swallowed: Have the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect waste this compound (solid or in solution) in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Deface the label on the empty container before disposing of it in accordance with local regulations.
-
-
Decontamination:
-
Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
-
Final Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal company.
-
Ensure that the disposal method complies with all federal, state, and local environmental regulations. Do not allow the product to enter drains.
-
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling, storage, emergency procedures, and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
